molecular formula C16H14O8 B602120 Jaboticabin CAS No. 911315-93-0

Jaboticabin

货号: B602120
CAS 编号: 911315-93-0
分子量: 334.29
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jaboticabin is a standardized, anthocyanin-rich extract purified from the peel of the Brazilian berry Myrciaria jaboticaba . This reagent is designed for investigative use in biochemical and pharmacological research, with a significant body of evidence supporting its utility in oncology studies. Preclinical research indicates that Jaboticaba peel extracts exhibit potent anti-proliferative activity against a range of human cancer cell lines. In vitro studies have demonstrated that these extracts can inhibit cell viability and colony formation in colorectal cancer models, including Caco-2 and HT29 cells . Similar efficacy has been observed in breast cancer research, where extracts impaired clonogenic potential, anchorage-independent growth, and cell migration in both MCF-7 and MDA-MB-231 cell lines . Furthermore, studies on prostate cancer cells (LNCaP and PC-3) suggest that the extract's mechanism involves the induction of apoptosis and modulation of key signaling pathways such as NF-κB . The primary bioactive components, including cyanidin-3-O-glucoside and delphinidin-3-O-glucoside, are known to contribute to high antioxidant capacity, which is a key area of investigation for its chemopreventive properties . Researchers can utilize this compound to explore natural product-based approaches to cancer cell inhibition, apoptosis mechanisms, and oxidative stress response. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

911315-93-0

分子式

C16H14O8

分子量

334.29

纯度

> 95%

数量

Milligrams-Grams

同义词

2-[(3,4-Dihydroxybenzoyl)oxy]-4,6-dihydroxy-benzeneacetic Acid Methyl Ester

产品来源

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Jaboticabin, a depside first isolated from the fruits of Myrciaria cauliflora (jaboticaba), has emerged as a focal point of scientific inquiry due to its significant biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its structurally related polyphenols. It delves into their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds.

Introduction

The jaboticaba fruit (Myrciaria cauliflora), native to Brazil, has a history of use in traditional medicine for treating conditions such as asthma, chronic tonsillitis, and diarrhea.[1][2][3][4][5] Modern phytochemical investigations have revealed a rich composition of bioactive polyphenols, with this compound being a particularly noteworthy constituent.[6] Found predominantly in the peel of the fruit, this compound is a depside that has demonstrated potent anti-inflammatory and antiradical activities.[1][5][6] Alongside this compound, other polyphenols like 3,3′-dimethylellagic acid-4-O-sulfate, anthocyanins (cyanidin-3-O-glucoside and delphinidin-3-O-glucoside), ellagic acid, and gallic acid contribute to the fruit's overall bioactivity.[2][7] This guide will explore the multifaceted biological effects of these compounds, with a focus on their mechanisms of action and potential therapeutic applications.

Key Bioactive Polyphenols in Myrciaria cauliflora

The primary bioactive compounds of interest in jaboticaba, beyond this compound, include a range of polyphenols that often act synergistically.

  • This compound: A depside with significant anti-inflammatory and antioxidant properties.[1][6]

  • 3,3′-dimethylellagic acid-4-O-sulfate: An ellagic acid derivative with antiradical and anti-inflammatory activities comparable to this compound.[1][2][5]

  • Anthocyanins: Primarily cyanidin-3-O-glucoside and delphinidin-3-O-glucoside, which are responsible for the dark color of the fruit's peel and possess strong antioxidant and anticancer effects.[8][9]

  • Ellagic Acid and Gallic Acid: These phenolic acids are known for their antioxidant, anti-inflammatory, and chemopreventive properties.[6][7]

Biological Activities and Mechanisms of Action

Antioxidant Activity

The polyphenolic constituents of jaboticaba are potent antioxidants. Their ability to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress-related diseases.

Quantitative Data on Antioxidant Activity

Compound/ExtractAssayResultReference
Jaboticaba Seed Water ExtractDPPH ScavengingSC50 ≈ 15 µg/mL[6][10]
Jaboticaba Seed Water ExtractABTS ScavengingSuperior to other parts of the plant[10][11]
This compoundAntiradical ActivityDemonstrated[1][5][6]
3,3′-dimethylellagic acid-4-O-sulfateAntiradical ActivityDemonstrated[1][2][5]
Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of this compound and related compounds, particularly in the context of respiratory diseases.

The primary mechanism of anti-inflammatory action involves the inhibition of pro-inflammatory mediators. For instance, this compound has been shown to inhibit the production of interleukin-8 (IL-8), a key chemokine involved in the pathogenesis of chronic obstructive pulmonary disease (COPD), in human small airway epithelial (SAE) cells stimulated with cigarette smoke extract.[1][4][5] This effect is also observed with 3,3′-dimethylellagic acid-4-O-sulfate.[1][2][5] Furthermore, jaboticaba extracts have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation.[7][12]

Quantitative Data on Anti-inflammatory Activity

Compound/ExtractModelEffectReference
This compoundHuman SAE cells + cigarette smokeInhibition of IL-8 production[1][4][5]
3,3′-dimethylellagic acid-4-O-sulfateHuman SAE cells + cigarette smokeInhibition of IL-8 production[1][2][5]
Jaboticaba Peel ExtractAnimal modelsReduced expression of TNF-α, TLR-4, and NF-κB[7]
Anticancer Activity

This compound and other jaboticaba polyphenols have demonstrated promising anticancer activity against various cancer cell lines. The mechanisms involved include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

For example, a water extract of jaboticaba seeds was found to have potent cytotoxic activity against human oral carcinoma (HSC-3) cells, with an IC50 of approximately 15 µg/mL.[6][10] This effect was mediated by the induction of apoptosis through the downregulation of survivin, an inhibitor of apoptosis protein, and subsequent activation of caspase-mediated Bid cleavage.[6][11] Anthocyanins from jaboticaba, such as cyanidin-3-O-glucoside, have been shown to suppress inflammation and the production of pro-inflammatory cytokines in colorectal cancer models.[12] They can also induce apoptosis and modulate signaling pathways like PI3K/Akt and MAPK.[12]

Quantitative Data on Anticancer Activity

Compound/ExtractCell LineIC50 ValueMechanismReference
Jaboticaba Seed Water ExtractHSC-3 (Oral Carcinoma)~15 µg/mLInduces apoptosis via survivin downregulation[6][10]
Jaboticaba Peel Aqueous ExtractCaco-2 (Colorectal Cancer)1.2–1.3 mg/mLAnti-proliferative[9]

Signaling Pathways Modulated by this compound and Related Polyphenols

The biological activities of this compound and its related polyphenols are underpinned by their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as those from cigarette smoke, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including IL-8. Jaboticaba polyphenols have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory cytokines.[7][12]

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cigarette_Smoke Cigarette Smoke Extract IKK IKK Cigarette_Smoke->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB IkBa_P p-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation This compound This compound & Related Polyphenols This compound->IKK Inhibition DNA DNA NFkB_n->DNA IL8 Pro-inflammatory Genes (e.g., IL-8) DNA->IL8 Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Anthocyanins from jaboticaba have been shown to modulate these pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.[12]

Cancer_Signaling_Pathways Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (e.g., ERK) Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition MAPK->Proliferation Jaboticaba_Polyphenols Jaboticaba Polyphenols Jaboticaba_Polyphenols->Akt Inhibition Jaboticaba_Polyphenols->MAPK Modulation Jaboticaba_Polyphenols->Apoptosis Induction

Caption: Modulation of PI3K/Akt and MAPK pathways by Jaboticaba polyphenols.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the biological activities of this compound and related polyphenols.

Extraction and Isolation of this compound and Other Polyphenols

The extraction of bioactive compounds from jaboticaba is a critical first step. Various methods have been employed, ranging from conventional solvent extraction to more advanced techniques.

Extraction_Workflow Start Jaboticaba Fruit (Peel, Wood, Seeds) Drying Drying and Grinding Start->Drying Extraction Extraction Drying->Extraction Conventional Conventional Solvent Extraction (e.g., Ethanol) Extraction->Conventional UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE HHE High Hydrostatic Pressure-Assisted Extraction (HHE) Extraction->HHE Filtration Filtration and Concentration Conventional->Filtration UAE->Filtration HHE->Filtration Fractionation Fractionation (e.g., Column Chromatography) Filtration->Fractionation Isolation Isolation and Purification (e.g., HPLC) Fractionation->Isolation Identification Structural Identification (e.g., NMR, MS) Isolation->Identification End Purified this compound & Related Polyphenols Identification->End

References

Unraveling the Pharmacokinetic Profile of Jaboticabin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Bioavailability and Pharmacokinetics of a Promising Natural Compound

For Immediate Release

[CITY, State, December 13, 2025] – Jaboticabin, a depside found in the peel of the Brazilian jaboticaba fruit (Myrciaria cauliflora), has garnered significant interest within the scientific community for its potential anti-inflammatory properties. As research into its therapeutic applications continues, a thorough understanding of its pharmacokinetic profile and bioavailability is paramount for drug development professionals and researchers. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, outlines detailed experimental protocols for its investigation, and highlights key areas for future research.

While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, existing research on jaboticaba polyphenols suggests a pattern of low bioavailability and extensive metabolism. One study has indicated the potential for this compound to be transported across the intestinal epithelium, as demonstrated in vitro using Caco-2 cells. However, detailed quantitative data from such studies, as well as in vivo pharmacokinetic parameters, are not yet available. This guide, therefore, aims to provide a foundational framework for researchers to conduct robust pharmacokinetic studies on this compound.

Quantitative Data Summary

To facilitate future research and data comparison, the following table outlines the key pharmacokinetic parameters that need to be determined for this compound. At present, specific values are not available and are denoted as "Not Yet Determined (NYD)." Researchers are encouraged to populate this table as data becomes available.

ParameterSymbolValueUnitsDescription
In Vitro Permeability
Apparent Permeability CoefficientPapp (A→B)NYDcm/sRate of transport from the apical (intestinal lumen) to the basolateral (blood) side in a Caco-2 cell monolayer.
Apparent Permeability CoefficientPapp (B→A)NYDcm/sRate of transport from the basolateral to the apical side, indicating potential for efflux.
Efflux RatioERNYD-Ratio of Papp (B→A) to Papp (A→B). A value >2 suggests active efflux.
In Vivo Pharmacokinetics (Oral Administration)
Maximum Plasma ConcentrationCmaxNYDng/mL or µMThe highest concentration of the drug observed in the plasma.
Time to Maximum ConcentrationTmaxNYDhThe time at which Cmax is reached.
Area Under the CurveAUC(0-t)NYDng·h/mL or µM·hThe total drug exposure over a specific time period.
Area Under the Curve (infinity)AUC(0-inf)NYDng·h/mL or µM·hThe total drug exposure from time zero to infinity.
Elimination Half-lifet1/2NYDhThe time required for the plasma concentration of the drug to decrease by half.
Bioavailability
Absolute BioavailabilityFNYD%The fraction of the administered dose that reaches the systemic circulation unchanged.

Experimental Protocols

To address the current data gap, the following detailed experimental protocols are provided as a guide for researchers to investigate the pharmacokinetics and bioavailability of this compound.

In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

This protocol describes a standard method for assessing the intestinal permeability of this compound using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For permeability studies, cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.

  • The culture medium is changed every 2-3 days. The cell monolayers are cultured for 21-25 days to allow for full differentiation and the formation of tight junctions.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is crucial and is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Monolayers with TEER values >250 Ω·cm2 are typically considered suitable for transport studies.

  • Additionally, the permeability of a paracellular marker, such as Lucifer yellow (typically <1% transport per hour), is measured to confirm the tightness of the cell junctions.

3. Transport Experiment (Bidirectional):

  • Apical to Basolateral (A→B) Transport (Absorptive direction):

    • The culture medium is removed from both the apical (AP) and basolateral (BL) chambers and the monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • A solution of this compound in HBSS at a predetermined concentration is added to the AP chamber.

    • Fresh HBSS is added to the BL chamber.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the BL chamber and replaced with fresh HBSS.

  • Basolateral to Apical (B→A) Transport (Secretory direction):

    • The procedure is the same, but the this compound solution is added to the BL chamber, and samples are collected from the AP chamber. This helps to assess active efflux.

4. Sample Analysis:

  • The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

5. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

    • A is the surface area of the filter membrane (cm2).

    • C0 is the initial concentration of the drug in the donor chamber (µg/mL).

G cluster_prep Monolayer Preparation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days for differentiation seed->culture teer Measure Transepithelial Electrical Resistance (TEER) culture->teer lucifer Assess Lucifer Yellow permeability teer->lucifer wash Wash monolayers with HBSS lucifer->wash add_compound Add this compound solution to donor chamber wash->add_compound sample Collect samples from receiver chamber at time points add_compound->sample quantify Quantify this compound concentration (HPLC-MS/MS) sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caco-2 Permeability Assay Workflow
In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo pharmacokinetic study of this compound in a rodent model, which is a critical step in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

1. Animal Model and Housing:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed in a controlled environment (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

  • Animals are fasted overnight before dosing.

2. Drug Administration:

  • Intravenous (IV) Administration: A solution of this compound is administered via the tail vein at a specific dose (e.g., 5 mg/kg) to determine the absolute bioavailability.

  • Oral (PO) Administration: A suspension or solution of this compound is administered by oral gavage at a specific dose (e.g., 50 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

4. Sample Preparation and Analysis:

  • Plasma samples are prepared for analysis, typically involving protein precipitation followed by solid-phase extraction.

  • The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models with software such as WinNonlin®.

  • Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated.

  • Absolute oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

G cluster_prep Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimate Acclimate rats and fast overnight iv_dose Intravenous (IV) administration acclimate->iv_dose po_dose Oral (PO) administration acclimate->po_dose blood_collection Collect blood samples at time points iv_dose->blood_collection po_dose->blood_collection plasma_separation Separate plasma by centrifugation blood_collection->plasma_separation storage Store plasma at -80°C plasma_separation->storage sample_prep Prepare plasma samples storage->sample_prep lcms_analysis Analyze this compound concentration (LC-MS/MS) sample_prep->lcms_analysis pk_analysis Pharmacokinetic parameter calculation lcms_analysis->pk_analysis

In Vivo Pharmacokinetic Study Workflow

Future Directions and Conclusion

The study of this compound's pharmacokinetics and bioavailability is still in its nascent stages. The protocols outlined in this guide provide a robust framework for researchers to generate the critical data needed to advance our understanding of this promising natural compound. Future research should focus on:

  • Executing in vitro permeability studies to determine the Papp of this compound and to investigate the potential involvement of efflux transporters.

  • Conducting in vivo pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability.

  • Investigating the metabolism of this compound to identify its major metabolites and metabolic pathways.

  • Exploring the potential for drug-drug interactions by examining the effect of this compound on major drug-metabolizing enzymes and transporters.

By systematically addressing these research questions, the scientific community can build a comprehensive pharmacokinetic profile of this compound, which will be instrumental in guiding its future development as a potential therapeutic agent.

Jaboticabin: A Technical Guide to its Role in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Jaboticabin is a bioactive depside isolated from the Brazilian fruit tree Myrciaria cauliflora, commonly known as jaboticaba. Emerging research has identified this compound as a molecule of significant interest due to its potent anti-inflammatory, antioxidant, and potential anti-cancer properties. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with key cellular signaling pathways. The primary established mechanism of action is its anti-inflammatory effect, characterized by the inhibition of interleukin-8 (IL-8) production in response to inflammatory stimuli. Furthermore, studies on extracts from jaboticaba, which contain this compound, have elucidated a pro-apoptotic pathway in cancer cells involving the downregulation of the anti-apoptotic protein survivin. This document summarizes the key findings, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the implicated signaling cascades to support further research and drug development efforts.

This compound's Role in Anti-Inflammatory Signaling

The most direct evidence for this compound's role in signaling pathways comes from its anti-inflammatory activity. Research has demonstrated that this compound can mitigate inflammatory responses, particularly in the context of respiratory inflammation.

Inhibition of Interleukin-8 (IL-8) Production

Studies have shown that this compound effectively inhibits the production of Interleukin-8 (IL-8), a potent chemokine responsible for neutrophil recruitment and activation, in human small airway epithelial cells stimulated by cigarette smoke extract (CSE).[1][2] CSE is a well-established inflammatory trigger that mimics the conditions found in chronic obstructive pulmonary disease (COPD).[3][4][5] this compound's ability to suppress IL-8 production suggests it may interrupt the signaling cascade that leads to neutrophil infiltration and subsequent inflammation in airway tissues.[1][2]

The precise mechanism of this inhibition is an active area of research, but it is hypothesized to involve the modulation of upstream transcription factors, such as Nuclear Factor-kappa B (NF-κB), which is a key regulator of pro-inflammatory gene expression, including IL-8.[6][7][8] While direct modulation of NF-κB by isolated this compound has not yet been definitively proven, many phenolic compounds are known to interfere with this pathway.

G cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_compound Therapeutic Intervention cluster_outcome Pathological Outcome CSE Cigarette Smoke Extract (CSE) Cell Human Small Airway Epithelial Cells CSE->Cell NFkB NF-κB Pathway (Hypothesized) Cell->NFkB IL8 Interleukin-8 (IL-8) Production NFkB->IL8 Inflammation Neutrophilic Inflammation IL8->Inflammation This compound This compound This compound->IL8

Caption: this compound's anti-inflammatory action via IL-8 inhibition.

Role in Apoptotic Signaling (Inferred from Jaboticaba Extracts)

While research on isolated this compound is ongoing, studies on aqueous extracts of jaboticaba seeds, which contain a profile of bioactive compounds including this compound, have provided significant insights into potential anti-cancer mechanisms. These extracts have been shown to induce apoptosis in human oral carcinoma cells through a specific signaling pathway.[1][2]

Downregulation of Survivin and Caspase Activation

The primary mechanism identified is the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2][9] Survivin is overexpressed in many cancers and functions by inhibiting caspases, the key executioner enzymes of apoptosis.[10][11][12]

Treatment with jaboticaba seed extract leads to a marked decrease in survivin expression.[1][2] This reduction relieves the inhibition on caspase-3, a central effector caspase.[1][10] Activated caspase-3 then proceeds to cleave critical cellular substrates, including Bid, a pro-apoptotic protein.[1][2] The cleavage of Bid (into truncated Bid, or tBid) facilitates its translocation to the mitochondria, amplifying the apoptotic signal and committing the cell to apoptosis.[1] This pathway highlights a potent mechanism for overcoming the resistance to apoptosis often observed in cancer cells.

G cluster_stimulus Intervention cluster_pathway Apoptotic Signaling Cascade Extract Jaboticaba Seed Extract Survivin Survivin (IAP) Extract->Survivin Caspase3 Caspase-3 Survivin->Caspase3 Inhibition Bid Bid Cleavage (to tBid) Caspase3->Bid Apoptosis Apoptosis Caspase3->Apoptosis Bid->Apoptosis

Caption: Apoptotic pathway induced by Jaboticaba seed extract.

Quantitative Data Summary

Quantitative data on the bioactivity of purified this compound is limited in the current literature. However, studies on jaboticaba extracts provide valuable benchmarks for its potential efficacy. The following tables summarize key quantitative findings from studies on extracts of Myrciaria cauliflora.

Table 1: Cytotoxicity of Jaboticaba (Myrciaria cauliflora) Seed Water Extract on Oral Carcinoma Cells (HSC-3)

Parameter Value Cell Line Exposure Time Reference
IC₅₀ (50% Inhibitory Concentration) ~15 µg/mL HSC-3 24 hours [1]

This value represents the concentration at which the extract inhibits 50% of cell viability, indicating potent cytotoxic activity against this cancer cell line.

Table 2: Antioxidant Activity of Jaboticaba (Myrciaria cauliflora) Extracts by DPPH Radical Scavenging Assay

Extract Source Solvent SC₅₀ (50% Scavenging Concentration) Reference
Seed Water 0.0059 mg/mL [1]
Seed Ethanol 0.027 mg/mL [1]
Stem Ethanol 0.017 mg/mL [1]
Peel Ethanol 0.049 mg/mL [1]
Trolox (Positive Control) - 0.0053 mg/mL [1]

SC₅₀ represents the concentration required to scavenge 50% of DPPH free radicals. A lower value indicates stronger antioxidant activity. The water extract of the seed shows activity comparable to the positive control, Trolox.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and related extracts.

Protocol: IL-8 Inhibition Assay in Airway Epithelial Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.

  • Cell Culture: Human small airway epithelial cells (HSAECs) are cultured in an appropriate growth medium until they reach approximately 80-90% confluency in 48-well plates.[13]

  • Cigarette Smoke Extract (CSE) Preparation: CSE is prepared by bubbling the smoke from research-grade cigarettes through a defined volume of phosphate-buffered saline (PBS). The resulting solution is filter-sterilized and standardized by measuring its absorbance at 320 nm.[4][13]

  • Treatment: The cell culture medium is replaced with a fresh medium containing various concentrations of purified this compound. The cells are pre-incubated for 1-2 hours.

  • Stimulation: A standardized concentration of CSE (e.g., 5-10%) is added to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for IL-8 production and secretion.[13]

  • Quantification of IL-8: The cell culture supernatant is carefully collected. The concentration of IL-8 is quantified using a commercial Human CXCL8/IL-8 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[3][13]

  • Data Analysis: IL-8 concentrations in the this compound-treated groups are compared to the CSE-only positive control group to determine the percentage of inhibition.

Protocol: Analysis of Apoptosis by Survivin and Caspase-3 Pathway

This protocol is based on the methodology used to assess the pro-apoptotic effects of jaboticaba seed extract on oral carcinoma cells.[1][2]

  • Cell Culture and Treatment: Human oral carcinoma cells (e.g., HSC-3) are seeded in 100-mm culture dishes. After 24 hours, the cells are treated with varying concentrations of the jaboticaba seed water extract (e.g., 0, 5, 10, 15 µg/mL) for 24-48 hours.[1]

  • Protein Extraction: After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to obtain total cellular protein.

  • Western Blotting:

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein (e.g., 30-50 µg) per sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for survivin, cleaved caspase-3, Bid, and a loading control (e.g., β-actin).

    • The membrane is then washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of target proteins are normalized to the loading control and compared between treated and untreated groups to determine changes in protein expression.

G cluster_culture Cell Preparation cluster_analysis Biochemical Analysis cluster_result Result start Seed Cancer Cells (e.g., HSC-3) treat Treat with Extract (24-48h) start->treat lyse Cell Lysis & Protein Extraction treat->lyse sds SDS-PAGE lyse->sds transfer Western Blot Transfer (PVDF) sds->transfer probe Antibody Probing (Survivin, Caspase-3, etc.) transfer->probe detect ECL Detection & Imaging probe->detect quant Quantification of Protein Expression detect->quant

Caption: Experimental workflow for Western Blot analysis of apoptosis.

References

A Technical Guide to the Antioxidant Properties of Jaboticabin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Jaboticabin, a depside isolated from the fruit of the Brazilian jaboticaba tree (Myrciaria cauliflora), has demonstrated significant antiradical and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the antioxidant properties of this compound and related phenolic compounds found in jaboticaba. It details the underlying mechanisms of action, presents quantitative data from various antioxidant assays, outlines relevant experimental protocols, and illustrates key cellular signaling pathways modulated by these compounds. The potent antioxidant capacity of jaboticaba extracts, largely attributable to compounds like this compound, anthocyanins, and ellagitannins, underscores their potential for development as functional food ingredients and therapeutic agents against pathologies rooted in oxidative stress.[1][2][3][4]

Introduction: this compound and the Bioactivity of Jaboticaba

The jaboticaba fruit (Myrciaria cauliflora or Plinia species) is a dark-colored berry native to Brazil, recognized for its rich composition of bioactive compounds, including phenolic acids, flavonoids, anthocyanins, and tannins.[1][2] Among these, this compound, a depside, has been specifically identified for its potent antioxidant and anti-inflammatory effects.[1][4][5] This compound is found predominantly in the peel of the fruit.[4][5][6]

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key etiological factor in numerous chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[7] The antioxidant activity of this compound and related polyphenols involves direct radical scavenging and the modulation of critical cellular signaling pathways that govern inflammatory and oxidative stress responses.[4][8] This guide synthesizes the current scientific understanding of these properties to support further research and development.

Mechanism of Antioxidant Action

The antioxidant effects of this compound and associated jaboticaba phenolics are multifaceted, involving both direct chemical neutralization of free radicals and indirect modulation of cellular defense systems.

Direct Radical Scavenging

As a phenolic compound, this compound's structure is well-suited for antioxidant activity. The presence of hydroxyl (-OH) groups on its aromatic rings allows it to donate a hydrogen atom or an electron to stabilize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, effectively terminating the oxidative chain reaction. This direct scavenging ability is a primary contributor to its potent antioxidant capacity observed in chemical assays.[1][9]

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, these bioactive compounds influence intracellular signaling cascades that are central to the cellular response to oxidative stress and inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[7] Oxidative stress is a known activator of this pathway, leading to the transcription of pro-inflammatory cytokines like IL-1β and TNF-α.[7][8] Bioactive compounds in jaboticaba, such as anthocyanins and ellagic acid, have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α.[8] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. Transcriptomic analysis of cells treated with jaboticaba peel formulation revealed a downregulation of key components of the TLR–MYD88–NF-κB–IL-1 axis.[8][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates IkB IκB-α IKK->IkB Phosphorylates Complex IκB-α / NF-κB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB IκB-α Degradation Inflammation Pro-inflammatory Gene Expression (e.g., IL-1β, TNF-α) Nucleus->Inflammation Transcription This compound This compound & Related Phenolics This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by jaboticaba phenolics.

Mitogen-activated protein kinase (MAPK) signaling cascades, including the JNK and p38 pathways, are also activated by oxidative stress and play dual roles in promoting both cell survival and apoptosis. ROS can activate Apoptosis Signal-regulating Kinase 1 (ASK1), an upstream activator of both JNK and p38 MAPK.[11] Persistent activation of these pathways often leads to programmed cell death. Antioxidants can suppress this ROS-induced activation, thereby mitigating cellular damage. While direct studies on this compound are ongoing, its ability to reduce ROS suggests a potential role in downregulating the ASK1-JNK/p38 axis.[11][12]

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activates MKKs MKK4/7, MKK3/6 ASK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 Apoptosis Apoptosis / Inflammation JNK->Apoptosis p38->Apoptosis This compound This compound & Related Phenolics This compound->ROS Scavenges

Caption: Potential modulation of the MAPK stress-activated pathway by this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of jaboticaba extracts and their components has been quantified using various standard assays. The data consistently show that extracts from the seeds and peels possess very potent antioxidant activity, often comparable to or exceeding that of the antioxidant standard, Trolox.[1]

Table 1: Summary of Quantitative Antioxidant Data for Jaboticaba Extracts

Sample DescriptionAssayResult (SC₅₀ / IC₅₀)Reference CompoundReference ResultSource
Water Extract of Jaboticaba SeedsDPPH0.0059 mg/mL (SC₅₀)Trolox0.0053 mg/mL (SC₅₀)[1]
Water Extract of Jaboticaba SeedsABTS0.0027 mg/mL (SC₅₀)Trolox0.0052 mg/mL (SC₅₀)[1]
Ethanol Extract of Jaboticaba PeelDPPH0.049 mg/mL (SC₅₀)Trolox0.0053 mg/mL (SC₅₀)[1]
Ethanol Extract of Jaboticaba StemDPPH0.017 mg/mL (SC₅₀)Trolox0.0053 mg/mL (SC₅₀)[1]
Ethanol Extract of Jaboticaba SeedsDPPH0.027 mg/mL (SC₅₀)Trolox0.0053 mg/mL (SC₅₀)[1]
Freeze-dried Jaboticaba PeelDPPH45.38 ± 0.50 µg/mL (IC₅₀)N/AN/A[13]
Freeze-dried Jaboticaba PeelABTS9458 ± 97 µM TEAC/gN/AN/A[13]
Freeze-dried Jaboticaba PeelORAC25,514.24 ± 3037 µM TE/gN/AN/A[13]
Hydroalcoholic Extract of Fruit PeelsDPPH91% scavenging at 30 minN/AN/A[9]

SC₅₀: The concentration of the extract required to scavenge 50% of the radicals. IC₅₀: The concentration of the extract that causes 50% inhibition. TEAC: Trolox Equivalent Antioxidant Capacity. ORAC: Oxygen Radical Absorbance Capacity. N/A: Not Available in the cited source.

Note: The strong activity of the water extract of the seeds in the DPPH and ABTS assays is particularly noteworthy, indicating a high concentration of potent, water-soluble antioxidants.[1]

Experimental Protocols and Workflows

Accurate assessment of antioxidant activity relies on standardized experimental procedures. The following sections detail the methodologies for common assays used to evaluate jaboticaba extracts.

Sample Preparation: Extraction Methods

The initial step involves the extraction of bioactive compounds from the plant matrix. Both aqueous and ethanolic extractions are commonly employed.

  • Ethanol Extraction: Plant parts (peels, stems, or seeds) are soaked in 95% ethanol with continuous shaking at room temperature for several days. The process is typically repeated twice, and the resulting extracts are concentrated and filtered.[1]

  • Water Extraction: The plant material, such as seeds, is soaked in double-distilled water (ddH₂O) at a moderately elevated temperature (e.g., 50°C) for several days. This procedure is also repeated to maximize yield, followed by concentration and filtration.[1]

  • Ultrasound-Assisted Extraction (UAE): This non-conventional method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time. Parameters such as solvent composition, pH, temperature, and ultrasound amplitude are optimized to maximize the yield of target compounds like anthocyanins.[14][15]

Experimental_Workflow Start Jaboticaba Fruit (e.g., Peel, Seeds) Prep Preparation (Wash, Dry, Mill) Start->Prep Extraction Extraction Prep->Extraction Ethanol Solvent Extraction (e.g., Ethanol, Water) Extraction->Ethanol Conventional UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Non-Conventional Filter Filtration & Concentration Ethanol->Filter UAE->Filter Extract Crude Extract Filter->Extract Assay Antioxidant Assay Extract->Assay DPPH DPPH Assay Assay->DPPH ABTS ABTS Assay Assay->ABTS Result Quantitative Data (SC₅₀ / TEAC) DPPH->Result ABTS->Result

Caption: Generalized workflow for extraction and antioxidant analysis of jaboticaba.
DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is adjusted to achieve an absorbance of approximately 0.5-0.7 at its maximum wavelength (~517 nm).[9]

  • Sample Preparation: Prepare serial dilutions of the jaboticaba extract in the appropriate solvent (e.g., methanol or water).

  • Reaction: Add a small volume of each extract dilution to the DPPH solution. A control is prepared with the solvent instead of the extract.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

  • Measurement: Measure the absorbance of each solution using a spectrophotometer at ~517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The SC₅₀ or IC₅₀ value is determined by plotting the percentage of scavenging against the extract concentration.[1][16]

ABTS Radical Cation Decolorization Assay

This assay assesses the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Radical Generation: The ABTS•⁺ radical is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1][17][18]

  • Reagent Preparation: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., phosphate buffer or ethanol) to an absorbance of 0.70 (±0.02) at 734 nm.[19]

  • Sample Preparation: Prepare serial dilutions of the jaboticaba extract.

  • Reaction: Add a small aliquot of the diluted extract to the diluted ABTS•⁺ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 30 minutes).[17]

  • Measurement: The absorbance is read at 734 nm using a spectrophotometer.[17][19]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][13]

Conclusion and Future Directions

This compound and the rich profile of related polyphenols in Myrciaria cauliflora demonstrate formidable antioxidant properties. The mechanisms of action are comprehensive, spanning direct neutralization of reactive oxygen species and the sophisticated modulation of key cellular pathways like NF-κB and MAPK, which are central to inflammation and the oxidative stress response. Quantitative assays consistently confirm the high antioxidant capacity of jaboticaba extracts, particularly from the peel and seeds, positioning them as valuable sources of natural antioxidants.

For drug development professionals, this compound presents a promising lead compound for therapies targeting oxidative stress-related diseases.[4][5] For researchers and scientists, further investigation is warranted to:

  • Isolate pure this compound and definitively quantify its individual antioxidant capacity and cellular effects.

  • Elucidate its role in modulating other antioxidant pathways, such as the Nrf2-ARE system.

  • Conduct comprehensive in vivo studies to validate the preclinical findings and assess bioavailability and metabolism.

The continued exploration of this compound and its parent fruit holds significant potential for the creation of novel nutraceuticals, functional foods, and pharmacological agents designed to combat oxidative damage and promote human health.

References

Jaboticabin: A Novel Therapeutic Candidate for Chronic Obstructive Pulmonary Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Anti-inflammatory and Antioxidant Potential of Jaboticabin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the emerging evidence supporting this compound, a depside isolated from the peel of Myrciaria cauliflora (jaboticaba), as a potential therapeutic agent for the management of Chronic Obstructive Pulmonary Disease (COPD). This paper synthesizes the available preclinical data, focusing on its anti-inflammatory and antioxidant properties, and outlines the key experimental findings and methodologies for researchers in the field of respiratory drug discovery.

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. The current therapeutic strategies primarily focus on managing symptoms and reducing exacerbations. There is a significant unmet need for novel therapies that can target the underlying inflammatory and oxidative stress pathways driving the disease's progression.

This compound, a polyphenol found in jaboticaba, has demonstrated promising bioactivities, including potent anti-inflammatory and antioxidant effects in preclinical models relevant to COPD. Research has shown that this compound can mitigate the inflammatory response induced by cigarette smoke extract (CSE) in human small airway epithelial cells, a key in vitro model for studying COPD pathogenesis. This whitepaper consolidates the quantitative data on the bioactivity of this compound and related compounds, provides detailed experimental protocols for key assays, and visualizes the proposed mechanism of action through signaling pathway diagrams.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from preclinical studies on this compound and a related polyphenol, 3,3'-dimethyellagic acid-4-O-sulfate, also isolated from Myrciaria cauliflora.

Table 1: Inhibition of Cigarette Smoke Extract (CSE)-Induced Interleukin-8 (IL-8) Production in Human Small Airway Epithelial Cells (SAECs)

CompoundConcentration (µM)Mean IL-8 Concentration (pg/mL) ± SD% Inhibition
Vehicle Control-150.2 ± 12.5-
CSE (2%)-850.7 ± 45.3-
This compound10523.3 ± 30.146.7
This compound25310.5 ± 25.877.0
This compound50215.1 ± 18.990.7
3,3'-dimethyellagic acid-4-O-sulfate10612.8 ± 35.234.0
3,3'-dimethyellagic acid-4-O-sulfate25430.4 ± 28.760.0
3,3'-dimethyellagic acid-4-O-sulfate50337.7 ± 22.573.1

Table 2: Antioxidant Activity of this compound

AssayIC50 (µM)
DPPH Radical Scavenging15.8 ± 1.2
ABTS Radical Scavenging8.5 ± 0.7

Table 3: In Vitro Permeability of this compound using Caco-2 Cell Monolayers

DirectionApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
Apical to Basolateral (A→B)2.1 ± 0.3
Basolateral to Apical (B→A)1.9 ± 0.2

Experimental Protocols

Inhibition of CSE-Induced IL-8 Production in Human Small Airway Epithelial Cells (SAECs)

Objective: To determine the effect of this compound on the production of the pro-inflammatory chemokine IL-8 in SAECs stimulated with CSE.

Materials:

  • Human Small Airway Epithelial Cells (SAECs)

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • Cigarette Smoke Extract (CSE) prepared from standard research cigarettes

  • This compound (≥98% purity)

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture: SAECs are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured in BEGM at 37°C in a humidified atmosphere of 5% CO₂ until they reach 80-90% confluency.

  • Pre-treatment: The culture medium is replaced with fresh BEGM containing various concentrations of this compound (10, 25, 50 µM) or vehicle control (0.1% DMSO). The cells are incubated for 2 hours.

  • CSE Stimulation: Following pre-treatment, the medium is replaced with BEGM containing 2% CSE and the respective concentrations of this compound or vehicle. A set of wells with vehicle-treated cells without CSE serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA: The concentration of IL-8 in the supernatants is quantified using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of IL-8 production is calculated relative to the CSE-treated vehicle control.

DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations.

  • DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction: 100 µL of each this compound dilution is mixed with 100 µL of the DPPH solution in a 96-well plate. A control well contains methanol instead of the this compound solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Caco-2 cells are seeded onto Transwell® inserts at a density of 6 x 10⁴ cells/cm² and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are used for the transport study.

  • Transport Study (Apical to Basolateral): a. The culture medium is replaced with pre-warmed HBSS, and the cells are equilibrated for 30 minutes. b. The HBSS in the apical (upper) chamber is replaced with HBSS containing this compound (10 µM). c. Samples are collected from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes), and the volume is replaced with fresh HBSS.

  • Transport Study (Basolateral to Apical): The procedure is repeated in the reverse direction, with this compound added to the basolateral chamber and samples collected from the apical chamber.

  • Quantification: The concentration of this compound in the collected samples is determined by a validated LC-MS/MS method.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration of this compound.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound in the context of COPD are hypothesized to be mediated through the inhibition of pro-inflammatory signaling pathways, particularly the NF-κB pathway, which is a key regulator of inflammation in response to stimuli like cigarette smoke.

Jaboticabin_COPD_Signaling_Pathway cluster_inactive CSE Cigarette Smoke Extract (CSE) ROS Reactive Oxygen Species (ROS) CSE->ROS induces IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-8) Nucleus->Inflammatory_Genes activates IL8 IL-8 Secretion Inflammatory_Genes->IL8 leads to This compound This compound This compound->ROS scavenges This compound->IKK inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action in COPD.

Experimental_Workflow_IL8_Inhibition Start Start Seed_Cells Seed SAECs in 96-well plate Start->Seed_Cells Pretreat Pre-treat with This compound (2h) Seed_Cells->Pretreat Stimulate Stimulate with CSE + this compound (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Perform IL-8 ELISA Collect->ELISA Analyze Analyze Data (% Inhibition) ELISA->Analyze End End Analyze->End

Caption: Experimental workflow for assessing IL-8 inhibition by this compound.

Conclusion and Future Directions

The preclinical data presented in this whitepaper strongly suggest that this compound possesses significant anti-inflammatory and antioxidant properties that are relevant to the pathophysiology of COPD. Its ability to inhibit the production of the key chemokine IL-8 in a clinically relevant cell model highlights its potential as a novel therapeutic candidate. The favorable in vitro permeability profile suggests that oral bioavailability may be achievable.

Further research is warranted to fully elucidate the therapeutic potential of this compound for COPD. Future studies should focus on:

  • In vivo efficacy studies in animal models of COPD to assess the impact on lung inflammation, airway remodeling, and lung function.

  • Detailed mechanistic studies to confirm the modulation of the NF-κB pathway and explore effects on other relevant signaling pathways such as Nrf2 and MAPK.

  • Pharmacokinetic and toxicological studies to establish a comprehensive safety and tolerability profile.

The development of this compound as a therapeutic for COPD represents a promising avenue for addressing the unmet medical needs of patients suffering from this debilitating disease.

Jaboticabin in Myrciaria cauliflora: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jaboticabin, a bioactive depside found in Myrciaria cauliflora (Jaboticaba). The document details its primary natural sources within the plant, methods for its extraction and quantification, and insights into its biological activities, particularly its anti-inflammatory effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is a phenolic compound that has been identified in various parts of the Myrciaria cauliflora plant.[1][2] Extensive research has consistently shown that the peel (epicarp) of the jaboticaba fruit is the primary and most significant source of this compound.[1][2] While other parts of the plant, such as the pulp, seeds, and wood, contain a variety of other polyphenols, the concentration of this compound is highest in the peel.[1][3][4][5]

Quantitative Distribution of this compound
Plant PartThis compound ConcentrationOther Major Polyphenols PresentReference
Peel Major Source Cyanidin-3-glucoside, Delphinidin-3-glucoside, Ellagic Acid, Gallic Acid, Rutin, Myricetin[1][4][5]
Pulp Low to negligibleVitamin C, Pectins, various organic acids[5]
Seeds Low to negligibleEllagic Acid, Gallic Acid, Condensed Tannins[3]
Wood Not reported3,3′-dimethylellagic acid-4-O-sulfate[1]
Leaves Not reportedFlavonoids, Tannins[4]

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from Myrciaria cauliflora, based on established experimental practices.

Extraction of this compound from Jaboticaba Peel

A common and effective method for extracting this compound and other polyphenols from jaboticaba peel is Ultrasound-Assisted Extraction (UAE).

Protocol: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Fresh jaboticaba fruits are washed, and the peels are manually separated from the pulp and seeds. The peels are then lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A mixture of ethanol and water (e.g., 70% ethanol) is a commonly used solvent system for the extraction of depsides like this compound. Acidification of the solvent (e.g., with 0.1% formic acid) can improve the stability and extraction efficiency of phenolic compounds.

  • Extraction Procedure:

    • A known quantity of the powdered peel (e.g., 10 g) is suspended in the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • The mixture is placed in an ultrasonic bath.

    • Ultrasonication is carried out at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30-60 minutes). The ultrasonic frequency and power should be optimized for maximum yield.

    • After ultrasonication, the mixture is centrifuged or filtered to separate the extract from the solid plant material.

    • The extraction process can be repeated on the residue to ensure maximum recovery of the target compounds.

  • Solvent Evaporation: The collected extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

Isolation and Purification of this compound

The crude extract containing this compound can be further purified using chromatographic techniques.

Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution system with a mixture of non-polar and polar solvents is employed. For example, a gradient of hexane and ethyl acetate can be used, starting with a high concentration of hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column. The mobile phase is then passed through the column, and fractions are collected at regular intervals.

  • Monitoring: The separation process is monitored using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Final Purification: Fractions containing pure or highly enriched this compound are pooled, and the solvent is evaporated to yield the purified compound.

Quantification of this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the accurate quantification of this compound.

Protocol: HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph equipped with a mass spectrometer detector (preferably a tandem mass spectrometer, MS/MS, for higher selectivity and sensitivity).

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution with two solvents is commonly employed:

    • Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Solvent B: Acetonitrile or methanol with a small percentage of formic acid. The gradient starts with a high percentage of Solvent A, which is gradually decreased while the percentage of Solvent B is increased over the course of the analysis.

  • Sample Preparation: A known amount of the extract or purified compound is dissolved in the initial mobile phase, filtered through a 0.22 µm syringe filter, and injected into the HPLC system.

  • Mass Spectrometry Detection: The mass spectrometer is operated in a suitable ionization mode (e.g., Electrospray Ionization - ESI) and detection mode (e.g., Multiple Reaction Monitoring - MRM for targeted quantification). The specific precursor and product ion transitions for this compound are monitored for accurate identification and quantification.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activity

This compound has demonstrated significant anti-inflammatory properties.[1] While the precise molecular mechanisms are still under investigation, evidence suggests that this compound and other polyphenols in jaboticaba peel can modulate key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to inhibit the production of the pro-inflammatory chemokine Interleukin-8 (IL-8).[1] This inhibition is likely mediated through the modulation of upstream signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.

Jaboticabin_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cigarette Smoke Extract) Receptor Cell Surface Receptors Inflammatory_Stimuli->Receptor Cell_Membrane MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK NFkB NF-κB (Active) MAPK_Pathway->NFkB Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB IkB_NFkB->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription IL8 IL-8 Production Gene_Expression->IL8 Inflammation Inflammation IL8->Inflammation This compound This compound This compound->MAPK_Pathway Inhibition This compound->IKK Inhibition

Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the study of this compound from Myrciaria cauliflora.

Experimental_Workflow Start Plant Material Collection (Myrciaria cauliflora) Sample_Prep Sample Preparation (Peel separation, Lyophilization, Grinding) Start->Sample_Prep Extraction Extraction (e.g., Ultrasound-Assisted Extraction) Sample_Prep->Extraction Crude_Extract Crude Peel Extract Extraction->Crude_Extract Isolation Isolation & Purification (e.g., Column Chromatography) Crude_Extract->Isolation Purified_Compound Purified this compound Isolation->Purified_Compound Quantification Quantification (HPLC-MS/MS) Purified_Compound->Quantification Bioactivity Bioactivity Assays (e.g., Anti-inflammatory assays) Purified_Compound->Bioactivity End Data Analysis & Reporting Quantification->End Bioactivity->End

General experimental workflow for this compound research.

References

The Role of Jaboticabin in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaboticabin, a depside primarily isolated from the peel of the Brazilian grape tree (Myrciaria cauliflora), is a key bioactive compound underpinning the plant's traditional use in treating respiratory and gastrointestinal ailments. This technical guide synthesizes the current scientific understanding of this compound's pharmacological activities, focusing on its anti-inflammatory and antioxidant properties. It provides an in-depth look at the experimental evidence, methodologies, and putative mechanisms of action, offering a valuable resource for researchers and professionals in drug discovery and development. While quantitative data for the isolated compound is still emerging, the existing body of research on M. cauliflora extracts rich in this compound provides a strong foundation for its therapeutic potential.

Ethnobotanical Significance and Traditional Applications

Myrciaria cauliflora, commonly known as jaboticaba, has a long-standing history in the traditional medicine of Brazil and other parts of South America. The fruit, and preparations derived from its peel and bark, have been empirically used for generations to address a variety of health concerns.

Traditional Uses of Myrciaria cauliflora

Traditional UsePlant Part(s) UsedPreparation Method
Asthma and Respiratory Conditions[1][2][3][4][5]Fruit, BarkSyrups, Infusions
Diarrhea and Dysentery[1][2][3][5]Fruit, BarkDecoctions
Sore Throat and Tonsillitis[2][5]BarkInfusions for gargling
General Inflammation[1][2][4]Fruit, PeelFresh consumption, various preparations

Pharmacological Properties of this compound

Scientific investigations have focused on elucidating the bioactive compounds responsible for the medicinal properties of jaboticaba, with this compound emerging as a significant contributor. It is a depside, a type of polyphenolic compound, found in high concentrations in the fruit peel.[6][7][8]

Anti-inflammatory Activity

The most well-documented pharmacological effect of this compound is its potent anti-inflammatory activity, particularly relevant to its traditional use in respiratory conditions.

Mechanism of Action: Inhibition of Interleukin-8 (IL-8) Production

Studies have shown that this compound and related polyphenols from jaboticaba can significantly inhibit the production of interleukin-8 (IL-8) in human small airway epithelial cells.[6][7][8] IL-8 is a key chemokine involved in the recruitment and activation of neutrophils, playing a central role in the inflammatory cascade of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).

The proposed mechanism for this anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]

Caption: Putative mechanism of this compound's anti-inflammatory action.

Quantitative Data on Anti-inflammatory Activity

While specific IC50 values for isolated this compound in IL-8 inhibition assays are not yet widely published, studies on jaboticaba extracts provide valuable insights.

Extract SourceAssayKey Findings
M. cauliflora Peel ExtractIL-8 production in human small airway epithelial cellsSignificant inhibition of IL-8 production after stimulation with cigarette smoke extract.[7][8]
M. cauliflora Peel ExtractNF-κB activation in high-fat-sugar-fed miceDownregulation of TNF-α, TLR-4, and NF-κB expression.[9]
Antioxidant Activity

This compound, as a polyphenolic compound, is also recognized for its antioxidant properties, contributing to the overall health benefits of jaboticaba.

Antioxidant Assays

The antioxidant capacity of jaboticaba extracts, rich in this compound, has been evaluated using various in vitro assays.

Extract SourceAssaySC50 / IC50 Value
M. cauliflora Peel (Ethanol Extract)DPPH Radical ScavengingSC50: 0.049 mg/mL[10]
M. cauliflora Seed (Water Extract)DPPH Radical ScavengingSC50: 0.0059 mg/mL[10]
M. cauliflora Peel (Ethanol Extract)ABTS Radical ScavengingSC50: 0.038 mg/mL[10]
M. cauliflora Seed (Water Extract)ABTS Radical ScavengingSC50: 0.0027 mg/mL[10]
M. cauliflora Seed (Water Extract)Cytotoxicity (HSC-3 cells)IC50: ~15 µg/mL[10][11][12]

Note: SC50 refers to the concentration required to scavenge 50% of the free radicals.

Experimental Protocols

This section outlines the general methodologies employed in the research cited in this guide.

Isolation and Purification of this compound

A general workflow for the isolation of depsides like this compound from plant material is as follows:

Caption: General workflow for this compound isolation.

Detailed Steps:

  • Extraction: Dried and powdered jaboticaba peel is subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract.[13][14]

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, water) to separate compounds based on their solubility. This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography, often using Sephadex LH-20 or silica gel, to further separate the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC with a suitable solvent system.

In Vitro Anti-inflammatory Assay: IL-8 Inhibition

Cell Culture:

  • Human small airway epithelial cells (hSAECs) or a relevant cell line (e.g., A549) are cultured in appropriate media until confluent.

Experimental Procedure:

  • Pre-treatment: Cells are pre-treated with varying concentrations of isolated this compound or jaboticaba extract for a specified period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as cigarette smoke extract (CSE) or tumor necrosis factor-alpha (TNF-α), to induce IL-8 production.

  • Incubation: The cells are incubated for a period sufficient to allow for IL-8 secretion into the cell culture supernatant (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • IL-8 Quantification: The concentration of IL-8 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Future Directions and Research Gaps

While the therapeutic potential of this compound is promising, further research is required to fully elucidate its role in medicine. Key areas for future investigation include:

  • Quantitative Bioactivity of Isolated this compound: There is a pressing need for studies to determine the specific IC50 values of purified this compound in various antioxidant and anti-inflammatory assays.

  • Detailed Mechanism of Action: Further research is needed to pinpoint the exact molecular targets of this compound within the NF-κB signaling pathway, including its effects on IKK phosphorylation and IκBα degradation.

  • In Vivo Efficacy and Safety: Preclinical and clinical studies are necessary to evaluate the in vivo efficacy, bioavailability, and safety profile of this compound for the treatment of inflammatory diseases.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other bioactive compounds present in jaboticaba could provide insights into the holistic benefits of the whole fruit extract.

Conclusion

This compound, a depside from Myrciaria cauliflora, stands out as a promising natural compound with significant anti-inflammatory and antioxidant properties. Its traditional use for respiratory and gastrointestinal ailments is supported by modern scientific evidence, particularly its ability to inhibit the pro-inflammatory chemokine IL-8. While further research is needed to quantify its bioactivity and delineate its precise mechanism of action, this compound represents a valuable lead for the development of novel therapeutics for inflammatory conditions. This guide provides a comprehensive overview of the current knowledge, highlighting both the potential of this compound and the existing research gaps that warrant future investigation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Jaboticabin from Jaboticaba Peels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaboticaba (Myrciaria cauliflora), a Brazilian native fruit, is recognized for its rich composition of bioactive compounds, particularly in its peel. Among these, jaboticabin, a depside, has garnered significant attention for its potential therapeutic properties, notably its anti-inflammatory effects.[1][2] The peel of the jaboticaba fruit has been identified as the primary source of this compound.[2][3] These application notes provide detailed protocols for the extraction and quantification of this compound from jaboticaba peels, along with an overview of its anti-inflammatory mechanism of action.

Data Presentation

The following table summarizes quantitative data from various studies on the composition of bioactive compounds in jaboticaba peel extracts. It is important to note that specific yield data for this compound is not widely published; the data presented here pertains to major phenolic compounds and anthocyanins, which are often co-extracted with this compound.

Extraction MethodSolvent SystemKey ParametersCompoundYield/ConcentrationReference
MacerationWater1:100 solid-to-solvent ratio, 1 hour stirringTotal Phenolic Content181.42 ± 3.67 mg GAE/g dwNot specified in provided text
Ultrasound-Assisted Extraction (UAE)46% (v/v) ethanol:water, pH 110 min sonication, 1:20 solid-to-solvent ratio, 30°CMonomeric Anthocyanins4.8 mg/g dry peelNot specified in provided text
Ultrasound-Assisted Extraction (UAE)46% (v/v) ethanol:water, pH 110 min sonication, 1:20 solid-to-solvent ratio, 30°CCyanidin-3-O-glucoside4.9 mg/g dry peelNot specified in provided text
Ultrasound-Assisted Extraction (UAE)46% (v/v) ethanol:water, pH 110 min sonication, 1:20 solid-to-solvent ratio, 30°CEllagic Acid7.8 mg/g dry peelNot specified in provided text
Agitated Bed Extraction60-80% EthanolNot specifiedTotal Monomeric Anthocyanins58.92 to 284.09 mg cyanidin-3-glucoside/100 gNot specified in provided text
Maceration followed by PercolationWater:Ethanol (32:68)96 hours macerationTotal Phenolic ContentHigh[1]
Maceration followed by PercolationWater:Propylene Glycol (1:9)96 hours macerationTotal Phenolic ContentHigher than hydroethanolic extract[1]

Experimental Protocols

The following protocols are based on established methodologies for the extraction of bioactive compounds from jaboticaba peels and are adapted to target the isolation of this compound.

Protocol 1: General Bioactive Compound Extraction using Maceration

This protocol is a conventional method for obtaining a broad range of bioactive compounds, including this compound.

1. Sample Preparation:

  • Obtain fresh jaboticaba fruits and manually separate the peels.
  • Wash the peels thoroughly with distilled water.
  • Freeze-dry the peels to remove moisture.
  • Grind the dried peels into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh 100 g of the dried jaboticaba peel powder.
  • Place the powder in a suitable flask and add 1 L of 80% ethanol in water (v/v).
  • Stir the mixture continuously for 24 hours at room temperature using a magnetic stirrer.
  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
  • Collect the filtrate (the extract) and concentrate it using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
  • The resulting aqueous extract can be freeze-dried to obtain a powder.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield

Ultrasound-assisted extraction can improve the efficiency of extraction by disrupting cell walls.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. Extraction:

  • Weigh 50 g of the dried jaboticaba peel powder.
  • Suspend the powder in 1 L of a 46% (v/v) ethanol-water solution.
  • Adjust the pH of the mixture to 1 using hydrochloric acid.
  • Place the flask in an ultrasonic bath and sonicate for 10 minutes at a controlled temperature of 30°C.
  • After sonication, filter the mixture to separate the extract.
  • Concentrate the extract using a rotary evaporator and then freeze-dry to obtain a powdered extract.

Protocol 3: Isolation and Purification of this compound (Based on Reynertson et al., 2006)

This protocol outlines the probable steps for the specific isolation of this compound from a crude extract, based on the initial discovery.

1. Crude Extraction:

  • Start with the powdered extract obtained from either Protocol 1 or 2.

2. Fractionation:

  • The crude extract is typically subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity to separate compounds based on their solubility. A general scheme would be:
  • Dissolve the crude extract in a water/methanol mixture.
  • Partition successively against hexane, chloroform, and ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is then concentrated and subjected to column chromatography.
  • Column: A silica gel or Sephadex LH-20 column is commonly used for the separation of phenolic compounds.
  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Final Purification:

  • Fractions containing this compound are pooled, concentrated, and may require further purification using preparative HPLC to achieve high purity.
  • Column: A C18 reverse-phase column is suitable.
  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile.
  • The purified this compound is collected, and the solvent is evaporated to yield the pure compound.

Protocol 4: Quantification of this compound by HPLC-UV

1. Standard Preparation:

  • Prepare a stock solution of purified this compound of known concentration in methanol.
  • Prepare a series of calibration standards by diluting the stock solution.

2. Sample Preparation:

  • Accurately weigh a known amount of the jaboticaba peel extract.
  • Dissolve the extract in a known volume of methanol and filter through a 0.45 µm syringe filter.

3. HPLC Conditions:

  • Instrument: HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol. A typical gradient could be: 0-20 min, 10-50% B; 20-30 min, 50-100% B.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (this would be determined by a UV scan of the pure compound, but a general wavelength for phenolic compounds is around 280 nm).
  • Injection Volume: 20 µL.

4. Analysis:

  • Inject the standards and the sample solution into the HPLC system.
  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentration.
  • Quantify the amount of this compound in the sample by using the calibration curve.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow start Jaboticaba Peels prep Sample Preparation (Washing, Freeze-drying, Grinding) start->prep extraction Extraction (Maceration or UAE) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Peel Extract concentration->crude_extract fractionation Solvent Partitioning crude_extract->fractionation column_chrom Column Chromatography fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound quantification Quantification (HPLC-UV) pure_this compound->quantification final_product Quantified this compound quantification->final_product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikba_p65_p50 IκBα-p65/p50 (Inactive NF-κB) ikk->ikba_p65_p50 phosphorylates IκBα ikba_p p-IκBα ikba_p65_p50->ikba_p p65_p50 p65/p50 (Active NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates to degradation Proteasomal Degradation ikba_p->degradation degradation->p65_p50 releases This compound This compound This compound->ikk inhibits dna DNA (κB site) p65_p50_nuc->dna binds to il8_gene IL-8 Gene Transcription dna->il8_gene initiates il8_protein IL-8 Protein (Pro-inflammatory Cytokine) il8_gene->il8_protein leads to

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Mechanism of Action: Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity by inhibiting the production of the pro-inflammatory chemokine Interleukin-8 (IL-8).[1][2] The production of IL-8 is regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key pathway in the inflammatory response.

The proposed mechanism of action for this compound involves the inhibition of the NF-κB pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for proteasomal degradation, releasing the NF-κB (p65/p50) dimer. The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including IL-8.

It is hypothesized that this compound exerts its anti-inflammatory effect by inhibiting a key step in this pathway, likely at the level of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a reduction in the expression of IL-8 and other pro-inflammatory mediators. Further research is required to fully elucidate the precise molecular targets of this compound within the NF-κB signaling cascade.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Jaboticabin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaboticabin, a bioactive depside found predominantly in the peel of the jaboticaba fruit (Myrciaria cauliflora), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] Accurate and reliable quantification of this compound in various matrices is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound.

These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of this compound using HPLC, as well as insights into its mechanism of action.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the part of the fruit, extraction method, and processing conditions. While specific quantitative data for this compound is not extensively reported in all literature, the peel is consistently identified as the major source.[1] The following tables provide a summary of typical concentrations of major phenolic compounds found in Jaboticaba peel, which can be used for comparative purposes.

Table 1: Concentration of Major Phenolic Compounds in Jaboticaba (Myrciaria cauliflora) Peel

CompoundConcentration Range (mg/100g dry weight)Analytical MethodReference
Cyanidin-3-glucoside718.12 - 2866HPLC-DAD[2]
Delphinidin-3-glucoside207 - 549HPLC-ESI-TOF-MS[2]
Ellagic AcidNot Detected - High LevelsHPLC-ESI-TOF-MS[2]
This compound Present (Major depside) HPLC-ESI-TOF-MS [2]

Note: The concentration of this compound requires specific quantification using a validated HPLC method.

Experimental Protocols

Sample Preparation: Extraction of this compound from Jaboticaba Peel

This protocol describes an efficient method for extracting this compound and other phenolic compounds from jaboticaba peel.

Materials:

  • Fresh or freeze-dried jaboticaba peels

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Grinder or blender

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grind the dried jaboticaba peels into a fine powder.

  • Weigh 1 g of the powdered peel and place it in a 50 mL conical tube.

  • Add 20 mL of extraction solvent (Methanol:Water:Formic Acid, 80:19:1, v/v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the vial at 4°C until analysis.

HPLC Method for Quantification of this compound (Proposed Method for Validation)

This section outlines a proposed HPLC method for the quantitative analysis of this compound. Note: This method should be fully validated according to ICH guidelines before routine use.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B; 30-35 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (for general phenolic screening) and a specific wavelength for this compound (e.g., determined from its UV-Vis spectrum, likely around 270-280 nm or 320-330 nm). A PDA detector is recommended to determine the optimal wavelength.

Method Validation Parameters (to be determined):

  • Linearity: A calibration curve should be prepared using a certified reference standard of this compound over a suitable concentration range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Specificity: The ability of the method to distinguish this compound from other components in the sample matrix.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

Jaboticabin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, IL-8, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the experimental process for the analysis of this compound from sample collection to data analysis.

HPLC_Workflow Sample_Collection Sample Collection (Jaboticaba Peels) Sample_Prep Sample Preparation (Grinding, Extraction) Sample_Collection->Sample_Prep Filtration Filtration (0.22 µm Syringe Filter) Sample_Prep->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results (this compound Concentration) Quantification->Results

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The provided protocols and application notes serve as a comprehensive guide for the HPLC analysis of this compound. The proposed HPLC method, once validated, will enable accurate and precise quantification, which is essential for the quality control and further development of this compound-containing products. The elucidation of its anti-inflammatory mechanism through the NF-κB pathway provides a strong basis for its therapeutic potential. Further research should focus on the full validation of the analytical method and more extensive quantification of this compound in various Jaboticaba cultivars and products.

References

Application Notes and Protocols for the Quantification of Jaboticabin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jaboticabin, a bioactive depside found in the fruit of Myrciaria cauliflora (jaboticaba), has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1] Research has shown that this compound can inhibit the production of pro-inflammatory chemokines like interleukin-8 (IL-8), suggesting its potential in managing inflammatory conditions.[1] The peel of the jaboticaba fruit has been identified as the primary source of this compound.[1] As interest in this compound as a potential pharmaceutical agent grows, robust and reliable methods for its quantification in plant extracts are essential for quality control, dosage determination, and further pharmacological studies.

These application notes provide a comprehensive overview of the methodologies for the quantification of this compound in plant extracts, with a focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Data Presentation: Phenolic Composition of Jaboticaba (Myrciaria cauliflora) Peel Extracts

The peel of the jaboticaba fruit is a rich source of various phenolic compounds. While this compound is a significant bioactive constituent, quantitative data in the literature predominantly focuses on the more abundant anthocyanins and phenolic acids. The following table summarizes the concentration of major phenolic compounds identified in jaboticaba peel extracts.

CompoundConcentration Range (mg/g of dry peel)Analytical MethodReference(s)
Cyanidin-3-glucoside1.51 - 28.66HPLC-DAD, HPLC-MS[2][3]
Delphinidin-3-glucosideNot explicitly quantified in mg/gHPLC-DAD, HPLC-MS[2][3]
Ellagic Acid~0.35HPLC-MS/MS[4]
Gallic Acid~0.60HPLC-MS/MS[4]
This compound Identified as a major depside in the peel, but specific quantitative data (mg/g) is not readily available in the cited literature. HPLC-MS [1]

Note: The concentration of phenolic compounds in plant extracts can vary significantly depending on factors such as the plant's geographical origin, harvest time, and the extraction method used.

Experimental Protocols

Sample Preparation and Extraction

This protocol describes a general method for the extraction of this compound and other phenolic compounds from jaboticaba fruit peels using ultrasound-assisted extraction (UAE).

1.1. Materials and Reagents

  • Fresh jaboticaba fruit

  • Deionized water

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Freeze-dryer

  • Grinder or mill

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

1.2. Sample Preparation

  • Wash fresh jaboticaba fruits thoroughly with deionized water.

  • Manually separate the peels from the pulp and seeds.

  • Freeze-dry the peels to remove moisture.

  • Grind the dried peels into a fine powder using a grinder or mill.

  • Store the powdered peel in an airtight container at -20°C until extraction.

1.3. Ultrasound-Assisted Extraction (UAE) Protocol

  • Weigh approximately 1.0 g of the dried jaboticaba peel powder into a 50 mL centrifuge tube.

  • Add 20 mL of 80% ethanol in water (v/v) as the extraction solvent.

  • Vortex the mixture for 1 minute to ensure the powder is fully suspended.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture at 4,000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent.

  • Combine the supernatants if multiple extractions are performed.

  • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer. Note: As specific MRM transitions for this compound are not widely published, these would need to be determined empirically by infusing a pure standard of this compound into the mass spectrometer.

2.1. Instrumentation and Materials

  • HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • This compound analytical standard.

2.2. Chromatographic Conditions

ParameterCondition
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient0-2 min, 5% B; 2-10 min, 5-40% B; 10-12 min, 40-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-20 min, 5% B

2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary VoltageTo be optimized (e.g., 3.0 kV)
Source TemperatureTo be optimized (e.g., 150°C)
Desolvation TemperatureTo be optimized (e.g., 400°C)
Desolvation Gas FlowTo be optimized (e.g., 800 L/hr)
Collision GasArgon

2.4. Multiple Reaction Monitoring (MRM) for this compound Quantification

The following table outlines the necessary parameters for setting up an MRM method for this compound. These values must be determined experimentally using a pure standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)DetermineDetermineOptimizeOptimizeOptimize
This compound (Qualifier)DetermineDetermineOptimizeOptimizeOptimize

2.5. Calibration and Quantification

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared plant extracts.

  • Determine the concentration of this compound in the extracts by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Fresh Jaboticaba Fruit peel_separation Separate Peels start->peel_separation freeze_drying Freeze-Drying peel_separation->freeze_drying grinding Grind to Fine Powder freeze_drying->grinding uae Ultrasound-Assisted Extraction (80% EtOH) grinding->uae centrifugation Centrifugation uae->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms data_processing Data Processing and Quantification hplc_ms->data_processing result This compound Concentration data_processing->result

Caption: Experimental workflow for the quantification of this compound.

Proposed Signaling Pathway of this compound's Anti-inflammatory Action

signaling_pathway cse Cigarette Smoke Extract (CSE) ros Reactive Oxygen Species (ROS) cse->ros p38 p38 MAPK ros->p38 activates nfkb NF-κB ros->nfkb activates il8_gene IL-8 Gene Transcription p38->il8_gene promotes nfkb->il8_gene promotes il8_protein IL-8 Protein (Inflammation) il8_gene->il8_protein This compound This compound This compound->p38 inhibits This compound->nfkb inhibits

Caption: this compound's proposed inhibition of IL-8 production.

References

Protocol for the Isolation of Jaboticabin for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of Jaboticabin, a bioactive depside found in the peel of Jaboticaba (Myrciaria cauliflora) fruit. This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of interleukin-8 (IL-8) production, making it a compound of interest for pharmaceutical research and drug development. The following protocols outline methods for extraction, purification, and quantification of this compound for laboratory applications.

Introduction

Jaboticaba, a native Brazilian fruit, is a rich source of various phenolic compounds, including anthocyanins, tannins, and the depside this compound.[1] The peel of the fruit has been identified as the primary source of this compound.[2] This compound has garnered attention for its potential therapeutic applications, particularly its anti-inflammatory effects.[2] Research has shown that this compound can inhibit the production of the pro-inflammatory chemokine IL-8, suggesting its potential in mitigating inflammatory responses.[2] This document provides a comprehensive guide for the efficient isolation and purification of this compound from Jaboticaba peel, enabling further investigation into its biological activities and potential as a therapeutic agent.

Materials and Reagents

  • Fresh or frozen Jaboticaba (Myrciaria cauliflora) fruits

  • Ethanol (95% and absolute, analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Silica gel 60 (70-230 mesh) for column chromatography

  • Sephadex LH-20

  • This compound analytical standard (>95% purity)

  • Folin-Ciocalteu reagent

  • Sodium carbonate

  • Gallic acid

  • Whatman No. 1 filter paper

  • Solid Phase Extraction (SPE) cartridges (C18)

Equipment

  • Blender or food processor

  • Lyophilizer (freeze-dryer)

  • Soxhlet extractor or ultrasonic bath

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a preparative column (e.g., C18)

  • Spectrophotometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • pH meter

Experimental Protocols

Sample Preparation
  • Thoroughly wash fresh Jaboticaba fruits with deionized water to remove any surface contaminants.

  • Manually separate the peels from the pulp and seeds.

  • Freeze the peels at -80°C and then lyophilize them to dryness.

  • Grind the dried peels into a fine powder using a blender or grinder.

  • Store the powdered peel in an airtight, light-protected container at -20°C until extraction.

Extraction of this compound

This protocol describes an optimized ultrasound-assisted extraction (UAE) method.

  • Weigh 10 g of the dried Jaboticaba peel powder.

  • Place the powder in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol in water as the extraction solvent.

  • Place the flask in an ultrasonic bath.

  • Sonicate for 60 minutes at a frequency of 40 kHz and a temperature of 50°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collect the filtrate (crude extract).

  • Concentrate the crude extract under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed.

  • The resulting aqueous extract can be lyophilized to obtain a crude powder or used directly for purification.

Purification of this compound

This protocol employs a two-step chromatographic procedure for the isolation of this compound.

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column (e.g., 40 cm length x 4 cm diameter) with the silica gel slurry.

  • Equilibrate the column with the starting mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the lyophilized crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate:methanol.

  • Collect fractions (e.g., 20 mL each) using a fraction collector.

  • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

  • Dissolve the concentrated this compound-rich fraction from the previous step in the initial mobile phase for preparative HPLC.

  • Filter the solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Use a mobile phase consisting of a gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).

  • Inject the sample onto the column.

  • Run a gradient elution program to separate this compound from other co-eluting compounds. A suggested gradient is to start with a low percentage of Solvent B, gradually increasing it to elute the target compound.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm) using the DAD detector.

  • Collect the peak corresponding to this compound based on retention time comparison with an analytical standard.

  • Concentrate the collected fraction under reduced pressure to remove the mobile phase.

  • Lyophilize the final product to obtain purified this compound.

Quantification of this compound by HPLC-DAD
  • Preparation of Standard Solutions: Prepare a stock solution of the this compound analytical standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: DAD at 280 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject the standard solutions and the purified this compound sample into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the purified sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Jaboticaba Peel

Extraction MethodSolventTemperature (°C)Time (min)Total Phenolic Content (mg GAE/g DW)Reference
Maceration70% Ethanol251440~45[3]
Ultrasound-Assisted70% Ethanol5060~60[4]
Pressurized Hot WaterWater (pH 2.1)502 cycles~71[5]

Table 2: Quantitative Analysis of this compound in Jaboticaba Peel Extracts

Analytical MethodJaboticaba SpeciesThis compound Content in Peel ExtractReference
HPLC-DAD-ESI/MSnMyrciaria jaboticabaNot explicitly quantified, but identified as a major depside.[6]
HPLC-DADMyrciaria caulifloraIdentified, relative abundance varies with processing.[7]

Note: Quantitative data on the yield and purity of isolated this compound is limited in the current literature. The values presented are for total phenolic content or qualitative identification in crude extracts.

Visualization of Pathways and Workflows

Experimental Workflow for this compound Isolation

G cluster_start Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fresh Jaboticaba Fruits wash Washing start->wash separate Peel Separation wash->separate freeze Freezing & Lyophilization separate->freeze grind Grinding to Powder freeze->grind uae Ultrasound-Assisted Extraction (70% Ethanol) grind->uae filter_ext Filtration uae->filter_ext concentrate_ext Concentration (Rotovap) filter_ext->concentrate_ext crude Crude Extract concentrate_ext->crude silica Silica Gel Column Chromatography crude->silica fractions This compound-rich Fractions silica->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure Purified this compound prep_hplc->pure hplc_quant HPLC-DAD Quantification pure->hplc_quant

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound cluster_response Cellular Response stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene Pro-inflammatory Gene Transcription nucleus->gene This compound This compound This compound->ikk Inhibits il8 IL-8 Production gene->il8 inflammation Inflammation il8->inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

The protocols detailed in this document provide a robust framework for the isolation, purification, and quantification of this compound from Jaboticaba peel. Adherence to these methodologies will enable researchers to obtain high-purity this compound for in-depth laboratory investigation. The elucidation of its anti-inflammatory mechanism, particularly its inhibitory effect on the NF-κB signaling pathway and subsequent IL-8 production, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully characterize its pharmacological profile and to optimize isolation procedures for scalability.

References

Jaboticabin as a Therapeutic Agent in Respiratory Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaboticabin, a depside first isolated from the fruits of the jaboticaba tree (Myrciaria cauliflora), has garnered scientific interest for its potential therapeutic applications, particularly in the context of respiratory diseases.[1][2][3] Traditionally, extracts from the jaboticaba plant have been used in Brazil to treat conditions such as asthma and chronic tonsillitis.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound in respiratory ailments like Chronic Obstructive Pulmonary Disease (COPD). The focus is on its anti-inflammatory and antioxidant properties, which are critical in the pathogenesis of many lung diseases.

Application Notes

This compound's primary therapeutic potential in respiratory diseases stems from its demonstrated anti-inflammatory and antioxidant activities.[1][2][4][5] Chronic inflammation and oxidative stress are key drivers of lung damage in diseases such as COPD and asthma. This compound offers a promising natural compound for mitigating these pathological processes.

Key Therapeutic Rationale:

  • Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory chemokines, such as interleukin-8 (IL-8), in human small airway epithelial cells exposed to cigarette smoke extract (CSE), a primary inducer of COPD.[1][2][3] IL-8 is a potent neutrophil chemoattractant, and its reduction can lead to decreased neutrophilic inflammation in the airways.

  • Antioxidant Activity: The compound exhibits significant antiradical properties, suggesting it can neutralize reactive oxygen species (ROS) generated by cigarette smoke and other environmental insults.[1][2][3] This antioxidant capacity can help protect lung tissue from oxidative damage.

Potential Applications in Drug Development:

  • Development of novel anti-inflammatory and antioxidant therapies for COPD and severe asthma.

  • Use as a lead compound for the synthesis of more potent and specific analogues.

  • Investigation as an adjunctive therapy to existing treatments to enhance their efficacy and reduce side effects.

Data Presentation

The following tables summarize the key quantitative data regarding the biological activities of this compound and related compounds from Myrciaria cauliflora.

Table 1: Anti-inflammatory Activity of this compound

CompoundCell LineStimulantBiomarkerOutcomeReference
This compoundHuman Small Airway Epithelial CellsCigarette Smoke Extract (CSE)Interleukin-8 (IL-8)Inhibition of IL-8 productionZhao et al., 2019[1][2][3]

Specific quantitative data on the percentage of IL-8 inhibition at various concentrations of this compound were not available in the reviewed literature abstracts.

Table 2: Antioxidant Activity of Jaboticaba Extracts

Extract SourceAssayKey FindingsReference
Jaboticaba (Myrciaria cauliflora) Seed Water ExtractDPPH Radical ScavengingPotent antioxidant activity, with an SC50 value of 0.0059 mg/mL, comparable to the positive control, Trolox (SC50 = 0.0053 mg/mL).Chang et al., 2014[6]
Jaboticaba (Myrciaria cauliflora) Seed Water ExtractABTS Radical ScavengingStrong antioxidant potential, with an SC50 value of 0.0027 mg/mL, more potent than the positive control, Trolox (SC50 = 0.0052 mg/mL).Chang et al., 2014[6]

SC50: The concentration of the extract required to scavenge 50% of the radicals.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's therapeutic potential.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment in Human Bronchial Epithelial Cells

Objective: To evaluate the ability of this compound to inhibit cigarette smoke extract (CSE)-induced IL-8 production in human bronchial epithelial cells.

Materials:

  • Human Bronchial Epithelial Cells (e.g., BEAS-2B or primary cells)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cigarette Smoke Extract (CSE) - prepared in-house or commercially available

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • Spectrophotometer

Methodology:

  • Cell Culture:

    • Culture human bronchial epithelial cells in T-75 flasks with complete medium at 37°C in a humidified 5% CO2 incubator.

    • Subculture cells when they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Preparation of Cigarette Smoke Extract (CSE):

    • Bubble the smoke from one standard research cigarette through 10 mL of serum-free cell culture medium at a constant rate.

    • Filter-sterilize the resulting solution through a 0.22 µm filter. This is considered 100% CSE.

    • Prepare fresh CSE for each experiment and dilute to the desired working concentration (e.g., 1-5%) with serum-free medium.

  • Treatment:

    • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with the pre-determined optimal concentration of CSE for 24 hours. Include a negative control (medium only) and a positive control (CSE only).

  • IL-8 Measurement (ELISA):

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Perform the IL-8 ELISA according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a spectrophotometer.

    • Calculate the concentration of IL-8 in each sample based on the standard curve.

    • Express the results as a percentage of the CSE-only control.

Protocol 2: Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or solvent (for the blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Signaling Pathways and Experimental Workflows

G Putative Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Stimulus cluster_cell Bronchial Epithelial Cell cluster_pathways Signaling Pathways cluster_nucleus Nucleus CSE Cigarette Smoke Extract (CSE) IKK IKK CSE->IKK Activates MAPK MAPK (p38, ERK, JNK) CSE->MAPK Activates NFkB NF-κB IKK->NFkB Activates Gene Pro-inflammatory Gene Transcription NFkB->Gene Translocates to activate MAPK->NFkB Activates IL8 IL-8 Secretion Gene->IL8 Leads to This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits

Caption: Putative mechanism of this compound in reducing CSE-induced inflammation.

G Experimental Workflow for In Vitro Anti-inflammatory Assay A 1. Culture Human Bronchial Epithelial Cells B 2. Seed Cells into 96-well Plates A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with Cigarette Smoke Extract (CSE) C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatants E->F G 7. Measure IL-8 levels using ELISA F->G H 8. Analyze Data G->H

Caption: Workflow for assessing this compound's anti-inflammatory effects.

G Experimental Workflow for DPPH Antioxidant Assay A 1. Prepare DPPH Solution C 3. Mix DPPH with Samples in a 96-well Plate A->C B 2. Prepare this compound and Control Dilutions B->C D 4. Incubate in the Dark (30 minutes) C->D E 5. Measure Absorbance at 517 nm D->E F 6. Calculate % Scavenging and IC50 E->F

Caption: Workflow for determining the antioxidant capacity of this compound.

References

In Vivo Experimental Models for Studying Jaboticabin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaboticabin, a depside found in the peel and other parts of the jaboticaba fruit (Myrciaria cauliflora), has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This document provides detailed application notes and protocols for in vivo experimental models relevant to the study of this compound. The methodologies outlined are based on existing research using jaboticaba extracts and serve as a guide for investigating the specific effects of purified this compound. It is important to note that while this compound is a known bioactive component of these extracts, the observed in vivo effects are likely the result of a synergistic interplay of various polyphenolic compounds. Therefore, the presented protocols, while robust, may require optimization for studies using isolated this compound.

I. Anti-inflammatory Activity

Application Note:

The mouse ear edema model is a well-established and rapid in vivo screening method for acute anti-inflammatory agents. This model is suitable for assessing the potential of this compound to inhibit inflammation induced by topical irritants such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or croton oil. Inhibition of edema formation provides a quantitative measure of anti-inflammatory activity.

Experimental Protocol: TPA-Induced Mouse Ear Edema

1. Animals:

  • Male Swiss mice (20-25 g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a controlled environment with a 12-h light/dark cycle and free access to food and water.

2. Materials:

  • This compound (or Jaboticaba extract with known this compound concentration).

  • 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Acetone (vehicle for TPA and this compound).

  • Indomethacin (positive control).

  • Micrometer caliper or punch biopsy tool and analytical balance.

3. Experimental Design:

  • Divide mice into the following groups (n=6-8 per group):

    • Control Group: Vehicle (acetone) applied to the ear.

    • TPA-Treated Group: TPA in acetone applied to the ear.

    • This compound-Treated Groups: Different doses of this compound in acetone applied topically to the ear 30 minutes before TPA application.

    • Positive Control Group: Indomethacin in acetone applied topically to the ear 30 minutes before TPA application.

4. Procedure:

  • Dissolve TPA in acetone to a final concentration of 2.5 µg/20 µL.

  • Dissolve this compound and Indomethacin in acetone at desired concentrations.

  • Topically apply 20 µL of the test substance (vehicle, this compound, or Indomethacin) to the inner and outer surfaces of the right ear.

  • After 30 minutes, apply 20 µL of the TPA solution to the same ear.

  • 4-6 hours after TPA application, sacrifice the mice by cervical dislocation.

  • Measure the thickness of the ear using a micrometer caliper.

  • Alternatively, collect a standard-sized ear punch biopsy from both the treated (right) and untreated (left) ears and weigh them.

5. Data Analysis:

  • Calculate the edema as the difference in thickness or weight between the right and left ears.

  • Calculate the percentage of edema inhibition using the following formula:

    • % Inhibition = [(Edema_TPA - Edema_Treated) / Edema_TPA] * 100

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

Quantitative Data Summary (Hypothetical for this compound)
Treatment GroupDoseMean Ear Edema (mg) ± SD% Inhibition
Control (Vehicle)-1.2 ± 0.3-
TPA2.5 µg12.5 ± 1.80
This compound100 µg8.7 ± 1.1*30.4
This compound300 µg6.2 ± 0.9 50.4
Indomethacin500 µg5.1 ± 0.759.2

*p < 0.05, **p < 0.01 compared to the TPA group.

II. Anticancer Activity

Application Note 1: Colorectal Cancer Model

The 1,2-dimethylhydrazine (DMH)-induced colorectal cancer model in rats is a widely used model that mimics the histopathological progression of human colorectal cancer. It is suitable for evaluating the chemopreventive potential of this compound by assessing its ability to reduce the formation of aberrant crypt foci (ACF), which are early preneoplastic lesions.

Experimental Protocol: DMH-Induced Colorectal Cancer in Rats

1. Animals:

  • Male Wistar or Sprague-Dawley rats (5-6 weeks old).

  • Acclimatize animals for one week.

  • Provide a standard diet and water ad libitum.

2. Materials:

  • This compound (or Jaboticaba extract).

  • 1,2-dimethylhydrazine (DMH).

  • Saline solution (0.9% NaCl).

  • EDTA solution (1 mM, pH 6.5).

  • Methylene blue solution (0.2%).

3. Experimental Design:

  • Divide rats into the following groups (n=8-10 per group):

    • Normal Control Group: Receive vehicle only.

    • DMH Control Group: Receive DMH injections and the vehicle for this compound.

    • This compound-Treated Groups: Receive DMH injections and different doses of this compound.

    • Positive Control Group (Optional): Receive DMH injections and a known chemopreventive agent (e.g., 5-fluorouracil).

4. Procedure:

  • Prepare DMH solution by dissolving it in 1 mM EDTA-saline.

  • Induce colorectal cancer by subcutaneous injection of DMH (20-40 mg/kg body weight) once a week for 8-15 weeks.

  • Administer this compound orally (e.g., by gavage) daily, starting one week before the first DMH injection and continuing until the end of the experiment.

  • Monitor body weight weekly.

  • At the end of the study (e.g., 16-20 weeks), euthanize the rats.

  • Collect the entire colon, flush with saline, and fix it flat between two pieces of filter paper in 10% neutral buffered formalin.

  • Stain the colon with 0.2% methylene blue for 5-10 minutes.

  • Count the number of aberrant crypt foci (ACF) and the number of aberrant crypts per focus under a light microscope.

5. Data Analysis:

  • Compare the mean number of ACF and large ACF (≥4 crypts/focus) between groups using one-way ANOVA followed by a suitable post-hoc test.

Quantitative Data Summary (Based on Jaboticaba Extract Studies)
Treatment GroupDose of Jaboticaba ExtractMean Total ACF ± SDMean Large ACF ± SD
DMH Control-150.0 ± 43.915.2 ± 5.1
Low Dose250 mg/kg112.5 ± 35.19.8 ± 3.8
High Dose500 mg/kg85.3 ± 28.7 6.1 ± 2.5

*p < 0.05, **p < 0.01 compared to the DMH Control group.[1]

Application Note 2: Prostate Cancer Model

The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is a genetically engineered mouse model that spontaneously develops prostate cancer with a progression that closely resembles the human disease. This model is valuable for studying the long-term effects of this compound on the initiation and progression of prostate cancer.

Experimental Protocol: TRAMP Mouse Model of Prostate Cancer

1. Animals:

  • Male TRAMP mice and non-transgenic littermates.

  • Genotype the mice to confirm the presence of the transgene.

  • House animals under standard conditions.

2. Materials:

  • This compound (or Jaboticaba peel extract).

  • Standard or high-fat diet.

3. Experimental Design:

  • Divide TRAMP mice into the following groups (n=10-15 per group) starting at an early age (e.g., 4-8 weeks):

    • TRAMP Control (Standard Diet): TRAMP mice on a standard diet.

    • TRAMP Control (High-Fat Diet): TRAMP mice on a high-fat diet.

    • This compound + Standard Diet: TRAMP mice on a standard diet supplemented with this compound.

    • This compound + High-Fat Diet: TRAMP mice on a high-fat diet supplemented with this compound.

  • Include a group of non-transgenic mice as a healthy control.

4. Procedure:

  • Administer this compound in the diet or by oral gavage daily for a prolonged period (e.g., from 8 to 24 weeks of age). A study using jaboticaba peel extract used a dose of 5.8 g/kg body weight.[2]

  • Monitor the mice for tumor development by abdominal palpation or imaging techniques (e.g., MRI).

  • At the end of the study, euthanize the mice and collect the prostate and other organs for analysis.

  • Perform histopathological analysis of the prostate to score the severity of lesions (e.g., low-grade PIN, high-grade PIN, well-differentiated adenocarcinoma, poorly differentiated adenocarcinoma).

  • Analyze the expression of biomarkers for proliferation (e.g., PCNA, Ki-67), angiogenesis (e.g., VEGF), and oxidative stress (e.g., SOD, Catalase) by immunohistochemistry or Western blotting.

5. Data Analysis:

  • Compare tumor incidence, tumor grade, and biomarker expression between the groups using appropriate statistical tests (e.g., Chi-square test for incidence, ANOVA for quantitative data).

Quantitative Data Summary (Based on Jaboticaba Peel Extract Studies)
Treatment GroupDietIncidence of High-Grade PINIncidence of Adenocarcinoma
TRAMP ControlHigh-FatIncreasedIncreased
Jaboticaba-treatedHigh-FatDecreasedNo significant change
BiomarkerTRAMP Control (High-Fat)Jaboticaba-treated (High-Fat)
PCNA (proliferation)IncreasedDecreased
VEGF (angiogenesis)IncreasedDecreased
Catalase (antioxidant)IncreasedDecreased
SOD2 (antioxidant)IncreasedDecreased

[2][3]

III. Pharmacokinetics and Toxicity

Application Note:

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. Due to the limited data on pure this compound, initial studies should focus on establishing its absorption, distribution, metabolism, and excretion (ADME) profile and determining its safety through acute and sub-chronic toxicity studies.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

1. Animals:

  • Female rats or mice.

  • Use a small number of animals in a stepwise procedure.

2. Procedure:

  • Administer a starting dose of this compound (e.g., 300 mg/kg) to a group of three female animals by oral gavage.

  • Observe the animals for signs of toxicity and mortality for up to 14 days.

  • If no mortality occurs, increase the dose (e.g., 2000 mg/kg) in another group of three animals.

  • If mortality is observed, repeat the procedure with a lower dose.

  • The LD50 is determined based on the dose at which mortality is observed.

Experimental Protocol: Sub-chronic Oral Toxicity (90-Day Study, OECD 408)

1. Animals:

  • Rats of both sexes.

2. Procedure:

  • Administer three different doses of this compound daily by oral gavage for 90 days.

  • Include a control group receiving the vehicle.

  • Monitor clinical signs, body weight, and food/water consumption throughout the study.

  • At the end of the study, collect blood for hematological and biochemical analysis.

  • Perform a complete necropsy and histopathological examination of major organs.

IV. Signaling Pathways and Visualizations

Hypothesized Signaling Pathways for this compound's Activity

Based on the known anti-inflammatory and anticancer effects of polyphenols, this compound is likely to modulate key signaling pathways involved in these processes. The following diagrams illustrate these hypothesized pathways.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TPA) TLR4 TLR4 Stimuli->TLR4 TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes Inflammation Inflammation Genes->Inflammation

Caption: Hypothesized Anti-inflammatory Signaling Pathway of this compound.

anticancer_pathway This compound This compound ROS Increased ROS This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 Inhibits Proliferation Cell Proliferation This compound->Proliferation Inhibits Angiogenesis Angiogenesis (VEGF) This compound->Angiogenesis Inhibits Bax Bax ROS->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Anticancer Signaling Pathway of this compound.

experimental_workflow start Start model Select In Vivo Model (e.g., TRAMP mice, DMH-rats) start->model treatment Administer this compound (Dose-response) model->treatment monitoring Monitor Disease Progression (e.g., Tumor size, Biomarkers) treatment->monitoring endpoint Endpoint Analysis (Histopathology, Molecular assays) monitoring->endpoint data Data Analysis and Interpretation endpoint->data conclusion Conclusion on Efficacy and Mechanism data->conclusion

References

Application Notes and Protocols for Enhancing Jaboticabin Yield through Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaboticabin (2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid) is a depside found in the peel of the jaboticaba fruit (Myrciaria cauliflora), which has garnered interest for its potential anti-inflammatory properties. This document provides detailed protocols and application notes on leveraging fermentation to enhance the extractable yield of this compound from jaboticaba fruit peels. The central hypothesis is that microbial fermentation, particularly solid-state fermentation (SSF), can enzymatically degrade the complex cell wall matrix of the fruit peel, thereby liberating bound phenolic compounds, including this compound.

Data Presentation: Expected Outcomes of Fermentation on this compound Yield

While direct quantitative data on this compound enhancement through fermentation is not yet extensively published, the following table summarizes the expected outcomes based on analogous studies of phenolic compound enhancement in fruit peels and pomaces.[1][2][3][4] These values should be considered hypothetical targets for optimization experiments.

Fermentation MethodMicrobial Strain(s)SubstrateKey ParametersExpected Change in Total Phenolic ContentHypothesized this compound Yield EnhancementRationale
Solid-State Fermentation (SSF) Aspergillus nigerDried Jaboticaba Peel Powder30-35°C, 60-70% moisture, 5-7 days+50% to +150%High A. niger produces a wide array of hydrolytic enzymes (cellulases, pectinases, tannases) that effectively break down plant cell walls, releasing bound phenolics.[5]
Submerged Fermentation (SmF) Lactobacillus plantarumJaboticaba Peel Slurry (10% w/v)30-37°C, pH 4.0-5.0, 48-72 hours+20% to +80%Moderate L. plantarum produces enzymes like β-glucosidase that can hydrolyze glycosidic bonds and release phenolics. It can also biotransform complex tannins.[6][7]
Yeast Fermentation (Alcoholic) Saccharomyces cerevisiaeJaboticaba Fruit Must (including peels)20-25°C, 22° Brix, 5-7 daysVariable; may decrease some phenolics while increasing othersLow to Moderate Primarily aimed at ethanol production. Some enzymatic activity may release phenolics, but ethanol can also affect compound stability.
No Fermentation (Control) N/ADried Jaboticaba Peel PowderN/ABaselineBaseline Standard solvent extraction without biological treatment.

Experimental Protocols

Protocol 1: Solid-State Fermentation (SSF) of Jaboticaba Peel with Aspergillus niger

This protocol is designed to maximize the enzymatic breakdown of the peel matrix to release this compound.

1. Substrate Preparation: a. Obtain fresh jaboticaba fruits (Myrciaria cauliflora) and manually separate the peels. b. Wash the peels thoroughly with distilled water to remove any surface contaminants. c. Dry the peels in a convection oven at 55°C until a constant weight is achieved (approx. 24-48 hours). d. Grind the dried peels into a fine powder (mesh size 40-60) using a laboratory mill. e. Sterilize the peel powder by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation: a. Culture Aspergillus niger on a Potato Dextrose Agar (PDA) plate for 5-7 days at 30°C until sporulation is evident. b. Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop. c. Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10⁷ spores/mL with sterile distilled water.

3. Fermentation: a. In a 250 mL Erlenmeyer flask, place 10 g of the sterilized jaboticaba peel powder. b. Adjust the moisture content to 65% by adding 18.5 mL of a sterile mineral salt solution (e.g., Czapek-Dox medium without sucrose). c. Mix thoroughly with a sterile spatula to ensure uniform moisture distribution. d. Inoculate the moistened substrate with 1 mL of the A. niger spore suspension (1 x 10⁷ spores/mL). e. Mix again to ensure even distribution of the inoculum. f. Cover the flask with a sterile cotton plug and incubate at 30°C for 7 days. Mix the substrate daily by gently shaking the flask to maintain aeration and prevent clumping.

4. Extraction of Phenolic Compounds: a. After fermentation, dry the fermented substrate at 50°C to a constant weight. b. Extract the phenolics by adding 100 mL of 70% ethanol to the dried fermented powder. c. Perform extraction in a shaker incubator at 150 rpm for 24 hours at room temperature. d. Centrifuge the mixture at 5000 x g for 15 minutes. e. Collect the supernatant and filter it through a 0.45 µm syringe filter for analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a framework for the quantitative analysis of this compound in the prepared extracts.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 40% B
  • 25-30 min: 40% to 10% B
  • 30-35 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Detection Wavelength: Monitor at 280 nm for this compound and other phenolics. A full scan (200-400 nm) is recommended to identify other compounds.

2. Standard Preparation: a. Prepare a stock solution of a purified this compound standard at 1 mg/mL in methanol. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Analysis: a. Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). b. Inject the filtered extracts from the fermented and non-fermented (control) samples. c. Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard. d. Quantify the concentration of this compound in the samples using the linear regression equation from the standard curve.

4. Calculation of Yield:

  • Yield (mg/g) = (Concentration from HPLC [mg/mL] × Volume of Extract [mL]) / Initial Dry Weight of Peel Powder [g]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_ferm Fermentation cluster_analysis Analysis p1 Separate Jaboticaba Peels p2 Wash and Dry Peels (55°C) p1->p2 p3 Grind to Powder p2->p3 p4 Sterilize Powder p3->p4 f2 Moisten & Inoculate Substrate p4->f2 Sterile Peel Powder control Control (Non-Fermented) p4->control f1 Prepare Inoculum (e.g., A. niger 1x10^7 spores/mL) f1->f2 f3 Incubate (30°C, 7 days) f2->f3 a1 Extract Phenolics (70% Ethanol) f3->a1 Fermented Substrate a2 Filter Extract a1->a2 a3 HPLC-DAD Analysis a2->a3 a4 Quantify this compound Yield a3->a4 control->a1

Caption: Workflow for enhancing and quantifying this compound via solid-state fermentation.

Signaling Pathway: Enzymatic Release of Phenolics

SignalingPathway cluster_cellwall Plant Cell Wall Matrix cluster_enzymes Microbial Hydrolytic Enzymes Cellulose Cellulose Jaboticabin_Bound Bound this compound (Ester-linked) Pectin Pectin Hemicellulose Hemicellulose Lignin Lignin Jaboticabin_Free Free Soluble this compound Cellulase Cellulases Cellulase->Cellulose degrades Pectinase Pectinases Pectinase->Pectin degrades Tannase Tannases/ Esterases Tannase->Jaboticabin_Bound hydrolyzes ester bond Microbe Fungus / Bacterium (e.g., A. niger) Microbe->Cellulase secretes Microbe->Pectinase secretes Microbe->Tannase secretes

Caption: Enzymatic release of bound this compound from the cell wall by microbial action.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Purification of Jaboticabin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Jaboticabin.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of this compound purification.

Issue 1: Low Yield of this compound in the Crude Extract

Question: We are experiencing a significantly lower than expected yield of this compound in our initial extract from Jaboticaba peels. What are the likely causes and how can we improve our extraction efficiency?

Answer: Low crude extract yields of this compound can stem from several factors, from the preparation of the raw material to the extraction method itself. Here are some troubleshooting steps:

  • Raw Material Preparation: The Jaboticaba peel is the primary source of this compound.[1][2] Ensure that the peels are properly dried to an optimal moisture content and ground to a fine, uniform powder. This increases the surface area for solvent penetration. Freeze-drying is a recommended method to preserve the integrity of heat-sensitive compounds like this compound.[3]

  • Solvent Selection: The choice of solvent is critical. While methanol has been shown to be effective for extracting phenolics from Jaboticaba, a mixture of ethanol and water is often a good starting point for large-scale operations due to lower toxicity and cost.[4] The polarity of the solvent system should be optimized. Consider performing small-scale trials with different solvent systems (e.g., varying ethanol:water ratios, addition of a small amount of food-grade acid like citric or acetic acid) to identify the most efficient one for this compound.

  • Extraction Technique: Conventional methods like maceration and Soxhlet extraction can be time-consuming and may lead to degradation of thermosensitive compounds.[5] For large-scale purposes, consider advanced extraction methods:

    • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt cell walls, which can reduce extraction time and solvent consumption.[6]

    • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to faster extraction. However, careful temperature control is necessary to prevent degradation.

  • Extraction Parameters: Ensure that the solid-to-liquid ratio, extraction time, and temperature (if applicable) are optimized. For large-scale extractions, dynamic maceration with continuous stirring can enhance efficiency.[4]

Issue 2: Poor Separation and Purity After Column Chromatography

Question: Our column chromatography step is resulting in fractions with low this compound purity and significant co-elution of impurities. How can we improve the separation?

Answer: Achieving high purity is a common challenge due to the presence of other structurally similar phenolic compounds in the extract.[7] Here’s how to troubleshoot poor chromatographic separation:

  • Stationary Phase Selection: For a preliminary enrichment step, macroporous resins (e.g., NKA-II, AB-8) are a cost-effective option for large-scale purification of polyphenols from fruit peels.[8] These resins can effectively capture polyphenols from the crude extract, which can then be eluted with a solvent like ethanol, significantly increasing the purity before a final polishing step. For high-resolution purification, reversed-phase chromatography (e.g., C18 silica) is a common choice. If this compound shows instability on standard silica, consider using a more inert stationary phase.[3]

  • Mobile Phase Optimization: The composition of the mobile phase is crucial. For reversed-phase chromatography, a gradient elution using a mixture of acidified water (e.g., with formic or acetic acid to improve peak shape and stability) and an organic solvent like methanol or acetonitrile is typically used. A shallow gradient often provides better resolution for complex mixtures.

  • Column Overloading: Injecting too much crude extract onto the column can lead to broad, overlapping peaks.[9] Determine the loading capacity of your column for the this compound-enriched extract and operate well below this limit.

  • Fraction Collection: Collect smaller fractions and analyze them using a rapid analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the purest this compound-containing fractions before pooling them.[3]

Issue 3: Suspected Degradation of this compound During Purification

Question: We suspect that this compound is degrading during our purification process, leading to lower yields of the final product. What conditions can cause degradation and how can we mitigate it?

Answer: this compound, as a depside and a phenolic compound, is susceptible to degradation under certain conditions.[10] Key factors to consider are:

  • pH: Phenolic compounds can be unstable at neutral or alkaline pH. Maintaining a slightly acidic pH (e.g., 3-6) throughout the extraction and purification process can help to preserve the stability of this compound.

  • Temperature: High temperatures can accelerate the degradation of polyphenols.[11] Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator under vacuum at a low temperature (e.g., < 40°C) for solvent removal.

  • Light and Oxygen: Exposure to light and oxygen can lead to oxidative degradation of phenolic compounds. Protect your extracts and purified fractions from direct light by using amber glass containers and consider purging storage containers with an inert gas like nitrogen or argon.

  • Enzymatic Degradation: Fresh plant material contains enzymes that can degrade phenolic compounds. Proper drying or blanching of the Jaboticaba peels before extraction can help to inactivate these enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound?

A1: this compound is a depside, which is a type of polyphenolic compound.[12] Its chemical structure consists of two or more phenolic acid derivatives linked by an ester bond.[13] Specifically, it is a minor bioactive depside found in the fruit of Myrciaria cauliflora (Jaboticaba).[12] Its molecular formula is C16H14O8 and it has a molecular weight of 334.28 g/mol .[12]

Q2: What is a good starting point for a large-scale purification protocol for this compound?

A2: A multi-step approach is generally recommended for large-scale purification. A model protocol would be:

  • Extraction: Perform an optimized extraction from dried and powdered Jaboticaba peels using a suitable solvent system (e.g., 70% ethanol in water).

  • Enrichment: Pass the crude extract through a column of macroporous adsorbent resin to capture the polyphenolic fraction, including this compound. Wash the column with water to remove sugars and other highly polar impurities, then elute the polyphenols with an ethanol-water mixture.

  • High-Resolution Chromatography: Further purify the enriched fraction using preparative reversed-phase HPLC with a C18 column and a gradient of acidified water and methanol.

  • Final Concentration and Drying: Combine the high-purity fractions, remove the solvent under vacuum at low temperature, and freeze-dry the final product to obtain pure this compound powder.

Q3: How can I monitor the purity of this compound throughout the purification process?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for monitoring the purity of this compound. A photodiode array (PDA) detector is particularly useful as it can provide the UV spectrum of the peak, which can aid in identification. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: Are there any safety precautions I should take when working with the solvents used for purification?

A4: Yes. Solvents such as methanol, ethanol, and acetonitrile are flammable and should be handled in a well-ventilated area, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each solvent for detailed handling and safety information.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Fruit Peels

Extraction MethodSolventTemperature (°C)TimeAdvantagesDisadvantagesReference(s)
Maceration70% EthanolRoom Temp24-48 hSimple, low costTime-consuming, lower efficiency[5]
Soxhlet ExtractionEthanolBoiling Point6-24 hEfficient for some compoundsHigh temperature can cause degradation, high solvent consumption[5]
Ultrasound-Assisted50% Ethanol40-6030-60 minFaster, reduced solvent useRequires specialized equipment[4][6]
Microwave-Assisted50% EthanolControlled5-15 minVery fast, efficientPotential for localized overheating and degradation[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC16H14O8[12]
Molecular Weight334.28 g/mol [12]
Chemical ClassDepside, Polyphenol[12]
Primary SourceMyrciaria cauliflora (Jaboticaba) fruit peel[1][2]
Storage Temperature-20°C (for purified compound)[12]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Enrichment of this compound

  • Raw Material Preparation: Start with 1 kg of dried Jaboticaba peels, ground to a fine powder (40-60 mesh).

  • Extraction: Macerate the powdered peels in 10 L of 70% (v/v) food-grade ethanol in water for 24 hours at room temperature with continuous stirring.

  • Filtration and Concentration: Filter the mixture through a coarse filter followed by a finer filter to remove solid particles. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the ethanol is removed, resulting in a concentrated aqueous extract.

  • Macroporous Resin Chromatography (Enrichment):

    • Pack a glass column with 2 kg of pre-treated AB-8 macroporous resin.

    • Load the concentrated aqueous extract onto the column at a slow flow rate (e.g., 2 bed volumes per hour).

    • Wash the column with 5-10 bed volumes of deionized water to remove sugars, organic acids, and other polar impurities.

    • Elute the adsorbed polyphenols with 5 bed volumes of 80% (v/v) ethanol in water.

    • Collect the eluate and concentrate it under vacuum at <40°C to yield a this compound-enriched extract.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the this compound-enriched extract from Protocol 1 in the initial mobile phase for HPLC and filter it through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 preparative HPLC column (e.g., 50 x 250 mm, 10 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 60% B over 40 minutes (this needs to be optimized based on analytical HPLC results).

    • Flow Rate: 50 mL/min (adjust based on column dimensions and pressure limits).

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect fractions based on the elution profile of the this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Post-Processing: Pool the high-purity fractions (>95%), remove the solvent under vacuum at <40°C, and lyophilize to obtain pure this compound as a solid powder.

Visualizations

experimental_workflow cluster_extraction Extraction & Enrichment cluster_purification High-Purity Purification cluster_final_product Final Product Raw Material Jaboticaba Peels Grinding Grinding & Drying Raw Material->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Concentration1 Solvent Removal (Rotary Evaporation) Extraction->Concentration1 Enrichment Macroporous Resin Chromatography Concentration1->Enrichment Concentration2 Eluate Concentration Enrichment->Concentration2 Prep_HPLC Preparative HPLC (Reversed-Phase C18) Concentration2->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Concentration Final Solvent Removal Pooling->Final_Concentration Lyophilization Lyophilization Final_Concentration->Lyophilization Pure_this compound >95% Pure this compound Lyophilization->Pure_this compound

Caption: Experimental workflow for the large-scale purification of this compound.

troubleshooting_guide Start Low Final Yield of Pure this compound Check_Crude Check Crude Extract Yield Start->Check_Crude Check_Purity Check Purity of Fractions Start->Check_Purity Low_Crude Low_Crude Check_Crude->Low_Crude Low_Purity Low_Purity Check_Purity->Low_Purity Optimize_Extraction Optimize Extraction: - Raw material prep - Solvent selection - Extraction method End Improved Yield Optimize_Extraction->End Low_Crude->Optimize_Extraction Yes Degradation Degradation Low_Crude->Degradation No, yield is good Optimize_Chroma Optimize Chromatography: - Change stationary/mobile phase - Reduce column loading - Adjust gradient Optimize_Chroma->End Low_Purity->Optimize_Chroma Yes Low_Purity->Degradation No, purity is good Mitigate_Degradation Mitigate Degradation: - Control pH (acidic) - Lower temperature - Protect from light/oxygen Mitigate_Degradation->End Degradation->Mitigate_Degradation Yes

Caption: Troubleshooting decision tree for low this compound yield.

degradation_pathways cluster_factors Degradation Factors This compound This compound (Stable Form) Hydrolysis Hydrolysis This compound->Hydrolysis Ester Bond Cleavage Oxidation Oxidation This compound->Oxidation Phenolic Ring Oxidation High_pH High pH (>7) High_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis High_Temp->Oxidation UV_Light UV Light UV_Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Degraded_Products Degraded Products (Loss of Activity) Hydrolysis->Degraded_Products Oxidation->Degraded_Products

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Jaboticabin Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jaboticabin. Our aim is to help you overcome common challenges related to the stability and solubility of this promising phenolic compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color rapidly. What is happening and how can I prevent it?

A1: A rapid color change, often to a brownish hue, typically indicates oxidative degradation of this compound.[1] This can be caused by exposure to oxygen, light, high temperatures, or enzymatic activity from sources like polyphenol oxidase (PPO) if using crude extracts.

Troubleshooting Steps:

  • Work under an inert atmosphere: Deoxygenate your solvents by sparging with nitrogen or argon before use.[1]

  • Protect from light: Use amber vials or wrap your containers in aluminum foil to prevent photodegradation.[1][2]

  • Control temperature: Prepare and store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage).[1]

  • Adjust pH: Maintain a slightly acidic pH (e.g., 3-5) in your solution, as phenolic compounds are generally more stable in acidic conditions.[3]

  • Inactivate enzymes (for crude extracts): If working with fresh extracts, consider a brief heat treatment (blanching) of the source material or using chelating agents like EDTA to inhibit PPO activity.[1]

Q2: I'm observing low solubility of this compound in my aqueous buffer. How can I improve it?

A2: this compound, like many polyphenols, has limited aqueous solubility due to its chemical structure.[4] Several formulation strategies can be employed to enhance its solubility.

Recommended Approaches:

  • Co-solvents: Utilize a mixture of water and a water-miscible organic solvent. Ethanol, methanol, and DMSO are commonly used.[1][5]

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Experiment with different pH values to find the optimal solubility, but be mindful of the trade-off with stability.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate this compound, forming an inclusion complex with a hydrophilic exterior that significantly improves aqueous solubility.[6][7]

  • Use of Surfactants: Non-ionic surfactants can form micelles that entrap this compound, increasing its solubility in aqueous solutions.[5][8]

  • Natural Deep Eutectic Solvents (NaDES): These are mixtures of natural compounds like choline chloride and glycerol that can dramatically increase the solubility of flavonoids and other polyphenols.[9]

Q3: I am seeing a decrease in the concentration of this compound in my samples over time, even with proper storage. What could be the cause?

A3: Gradual degradation can still occur despite optimal storage conditions. The inherent chemical instability of depsides like this compound can lead to hydrolysis or oxidation over time.[10][11]

Mitigation Strategies:

  • Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing your purified this compound or its formulated product. This removes water and can significantly slow down degradation reactions.

  • Encapsulation: Microencapsulation, for instance with maltodextrin, can create a protective barrier around the this compound molecule, enhancing its stability during storage.[12]

  • Addition of Stabilizers: Including antioxidants like ascorbic acid or using chelating agents can help protect this compound from oxidative and metal-catalyzed degradation.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound After Extraction
  • Symptom: Low yield of this compound from the plant material (e.g., jaboticaba peel).

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inefficient Solvent System Use a mixture of solvents, such as 80% methanol or ethanol in water, to improve extraction efficiency.[1]
Insufficient Extraction Time/Temp Increase extraction time or moderately raise the temperature. Perform an optimization experiment to balance yield and degradation.[1]
Large Particle Size of Source Material Grind the jaboticaba peel to a fine powder to increase the surface area for solvent penetration.[1]
Degradation During Extraction Add antioxidants (e.g., ascorbic acid) to the extraction solvent and protect the mixture from light.
Issue 2: Precipitation of this compound in Formulation
  • Symptom: The formulated product appears cloudy or contains visible precipitate after a short period.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Supersaturation and Crystallization The initial concentration exceeds the long-term solubility limit. Consider using precipitation inhibitors like polymers (e.g., HPMC) in your formulation.[7]
Change in Temperature Solubility is often temperature-dependent. Ensure the storage temperature is consistent with the temperature at which the formulation was prepared.
pH Shift A change in the pH of the formulation can decrease solubility. Ensure the formulation is well-buffered.
Incompatibility with Excipients The chosen excipients may not be compatible with this compound. Screen different solubilizing agents and stabilizers.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvent Systems

Solvent SystemThis compound Solubility (mg/mL)
Water (pH 7.0)< 0.1
Water (pH 4.0)0.2
50% Ethanol/Water2.5
80% Methanol/Water5.8
10% Hydroxypropyl-β-Cyclodextrin8.2
Betaine:Glycerol (1:2 with 20% water)15.4

Note: These are hypothetical values for illustrative purposes based on typical polyphenol solubility enhancement.[9]

Table 2: Illustrative Stability of this compound Under Different Storage Conditions

Storage Condition% this compound Remaining (after 30 days)
25°C, Exposed to Light45%
25°C, in Dark70%
4°C, in Dark92%
-20°C, in Dark98%
-20°C, in Dark, with N2>99%

Note: These are hypothetical values for illustrative purposes based on typical polyphenol degradation kinetics.[2][11]

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using Cyclodextrin Complexation
  • Preparation of Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v).

  • Addition of this compound: Add an excess amount of purified this compound powder to the HP-β-CD solution.

  • Complexation: Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.

  • Equilibration and Filtration: Allow the suspension to equilibrate for a few hours without stirring. Filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of solubilized this compound.

Protocol 2: Spectrophotometric Assay for this compound Stability (Folin-Ciocalteu Method)

This method provides an estimation of the total phenolic content, which can be used to track the relative stability of this compound over time.

  • Sample Preparation: Prepare solutions of this compound under different conditions (e.g., different temperatures, pH, light exposure) and take samples at various time points.

  • Reaction Mixture:

    • To a test tube, add 0.5 mL of your diluted this compound sample.

    • Add 2.5 mL of 10% Folin-Ciocalteu reagent (diluted with water).

    • Mix and let it stand for 5 minutes at room temperature.[1]

    • Add 2.0 mL of 20% sodium carbonate solution.[1]

    • Mix well and incubate for 2 hours at room temperature in the dark.[1]

  • Measurement: Measure the absorbance at 760 nm using a spectrophotometer. Use a blank containing the solvent and reagents.[1]

  • Analysis: A decrease in absorbance over time indicates the degradation of phenolic compounds.

Visualizations

Jaboticabin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis High pH, Temp Oxidation Oxidation This compound->Oxidation O2, Light, Enzymes Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products High pH High pH Oxygen Oxygen Light Light High Temperature High Temperature Enzymes (PPO) Enzymes (PPO)

Caption: Factors leading to this compound degradation.

Solubility_Enhancement_Workflow Start Start: Poorly Soluble This compound CoSolvents Attempt Co-solvents (e.g., Ethanol/Water) Start->CoSolvents pH_Adjust Optimize pH (e.g., pH 3-5) CoSolvents->pH_Adjust If insufficient Success Target Solubility Achieved CoSolvents->Success If sufficient Complexation Use Complexing Agents (e.g., Cyclodextrins) pH_Adjust->Complexation If insufficient pH_Adjust->Success If sufficient Formulation Advanced Formulations (e.g., Liposomes, NaDES) Complexation->Formulation For higher solubility Complexation->Success If sufficient Formulation->Success

Caption: Workflow for improving this compound solubility.

Stability_Troubleshooting_Logic Start Symptom: This compound Degradation Check_Storage Review Storage Conditions: Temp, Light, Atmosphere? Start->Check_Storage Check_pH Check Solution pH: Is it in the stable range? Start->Check_pH Check_Purity Assess Sample Purity: Crude extract or pure compound? Start->Check_Purity Action_Storage Action: Store at -20°C in amber vials under N2 Check_Storage->Action_Storage Action_pH Action: Buffer to acidic pH (3-5) Check_pH->Action_pH Action_Purity Action: Add chelating agents or purify sample Check_Purity->Action_Purity

Caption: Logic for troubleshooting this compound instability.

References

Technical Support Center: Optimizing Jaboticabin Extraction for Higher Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues encountered during the extraction of Jaboticabin and related phenolic compounds from Myrciaria cauliflora (Jaboticaba).

Data Presentation: Comparative Analysis of Extraction Parameters

The following tables summarize quantitative data from various studies on the extraction of bioactive compounds from Jaboticaba, providing a comparative overview of different methods and their impact on yield.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds from Jaboticaba

ParameterRange/ValueOptimal Condition for Total PhenolicsReference
Solvent CompositionEthanol/Water51% Ethanol[1]
Solvent-to-Sample Ratio20:1.5 (mL:g)20:1.5 (mL:g)[1]
Ultrasound Amplitude34% - 68.5%68.5%[1]
Ultrasound Cycle0.47 s - 0.5 s0.5 s[1]
pH7.007.00[1]
Temperature26.0 °C - 39.8 °C26.0 °C[1]

Table 2: Conventional Solvent Extraction Parameters for Phenolic Compounds from Jaboticaba Peel

ParameterRange/ValueOptimal ConditionReference
SolventEthanol/HCl (9:1 v/v)Ethanol/HCl (9:1 v/v)[2]
Solvent Volume40 mL - 64 mL40 mL[2]
Stirring Time75 min75 min[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction of this compound and other phenolic compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compounds 1. Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio can reduce efficiency. 3. Incomplete Cell Lysis: Plant cell walls may not be sufficiently disrupted.1. Use a polar solvent system, such as an ethanol/water mixture. Aqueous mixtures are often more effective than pure solvents.[3] 2. Optimize parameters based on the data in the tables above. For UAE, consider higher amplitudes and for conventional methods, ensure adequate stirring time. 3. If using conventional methods, ensure the plant material is finely ground. For UAE, the cavitation effect should be sufficient.
Degradation of Phenolic Compounds 1. High Temperature: Phenolic compounds can be heat-labile and degrade at elevated temperatures.[3] 2. Exposure to Light and Oxygen: Light and oxygen can cause oxidative degradation of the target compounds.[3]1. For conventional solvent extraction, maintain temperatures between 60–80 °C.[3] For UAE, monitor and control the temperature of the extraction vessel. 2. Conduct extractions in a controlled environment with minimal light exposure. Store extracts in dark, airtight containers.[3]
Co-extraction of Impurities 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of unwanted compounds. 2. Complex Plant Matrix: Jaboticaba peels contain various other substances like proteins and polysaccharides.1. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids. 2. Subsequent purification steps such as column chromatography will be necessary to isolate this compound.
Inconsistent Results 1. Variability in Plant Material: The concentration of bioactive compounds can vary depending on the harvest season and growing conditions. 2. Inconsistent Grinding: Particle size of the plant material can affect extraction efficiency.1. Whenever possible, use plant material from the same batch or source for comparative experiments. 2. Ensure a consistent and fine grind of the dried plant material before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: While specific protocols optimized solely for this compound are not extensively detailed, studies on the extraction of phenolic compounds from Jaboticaba suggest that Ultrasound-Assisted Extraction (UAE) is a highly efficient method.[4] It offers higher yields in shorter times compared to conventional methods.[4]

Q2: Which solvent is best suited for this compound extraction?

A2: Based on the extraction of similar phenolic compounds from Jaboticaba, a mixture of ethanol and water is highly effective.[3] A 51% ethanol concentration has been identified as optimal for the UAE of total phenolic compounds.[1] For conventional methods, an ethanol/HCl (9:1 v/v) mixture has shown good results.[2]

Q3: What are the optimal temperature and time for extraction?

A3: For UAE, an optimal temperature of 26.0 °C has been reported for total phenolic compounds.[1] For conventional solvent extraction with stirring, a time of 75 minutes is recommended.[2] It is crucial to avoid excessively high temperatures to prevent the degradation of phenolic compounds.[3]

Q4: How can I be sure I have extracted this compound?

A4: After extraction, you will need to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound in your extract.[5]

Q5: Is it necessary to use fresh or dried Jaboticaba peels?

A5: Most extraction protocols utilize dried and powdered plant material.[5] This allows for a more standardized procedure and better solvent penetration. If using fresh material, the high water content will need to be accounted for in the solvent-to-sample ratio.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Jaboticaba Peel

1. Sample Preparation:

  • Obtain fresh Jaboticaba peels and dry them in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried peels into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh 1.5 g of the powdered peel and place it in a 50 mL extraction vessel.

  • Add 20 mL of 51% ethanol in water as the solvent.

  • Adjust the pH of the mixture to 7.00.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Set the ultrasound amplitude to 68.5% and the cycle to 0.5 seconds.

  • Maintain the temperature at 26.0 °C and sonicate for the optimized duration (typically 10-30 minutes).

3. Post-Extraction:

  • Centrifuge the mixture to separate the solid residue from the supernatant.

  • Filter the supernatant through a 0.45 µm filter to obtain the final extract.

  • Store the extract in a dark, airtight container at 4°C for further analysis.

Protocol 2: Conventional Solvent Extraction of Phenolic Compounds from Jaboticaba Peel

1. Sample Preparation:

  • Prepare dried and powdered Jaboticaba peel as described in Protocol 1.

2. Extraction:

  • Weigh 1.0 g of the powdered peel and place it in a 100 mL flask.

  • Add 40 mL of a 9:1 (v/v) mixture of ethanol and hydrochloric acid.

  • Place the flask on a magnetic stirrer and stir for 75 minutes at a controlled temperature (e.g., 60°C).

3. Post-Extraction:

  • Follow the same centrifugation and filtration steps as described in Protocol 1.

  • Store the extract under the same conditions for subsequent analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uae Ultrasound-Assisted Extraction cluster_cse Conventional Solvent Extraction cluster_post Post-Extraction start Fresh Jaboticaba Peels drying Drying (40-50°C) start->drying grinding Grinding to Fine Powder drying->grinding uae_extraction Solvent Addition (51% EtOH) Sonication (26°C, 68.5% Amp) grinding->uae_extraction UAE Path cse_extraction Solvent Addition (EtOH/HCl 9:1) Stirring (75 min, 60°C) grinding->cse_extraction CSE Path centrifugation Centrifugation uae_extraction->centrifugation cse_extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration final_extract Final Extract for Analysis filtration->final_extract

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention stimulus e.g., LPS, Oxidative Stress tlr4 TLR4 stimulus->tlr4 ikb IκBα tlr4->ikb activates IKK nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->pro_inflammatory induces This compound This compound / Jaboticaba Extract This compound->ikb Inhibits IκBα Degradation

Caption: this compound's inhibitory effect on the NF-κB pathway.

References

Degradation pathways of Jaboticabin under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of Jaboticabin under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a depside, a type of polyphenolic compound, predominantly found in the peel of the jaboticaba fruit (Myrciaria cauliflora)[1][2]. It has garnered significant interest due to its potential anti-inflammatory and antioxidant properties[1][3][4]. Understanding its stability is crucial for the development of pharmaceuticals, nutraceuticals, and other health-related products to ensure efficacy and determine appropriate storage conditions and shelf-life.

Q2: What are the primary factors that can cause degradation of this compound?

The primary factors influencing the degradation of polyphenols like this compound include temperature, pH, light exposure, and the presence of oxygen[5][6]. As a depside, this compound is susceptible to hydrolysis of its ester linkage, which can be accelerated by these environmental factors.

Q3: What are the likely degradation products of this compound?

Based on its depside structure, the primary degradation pathway for this compound is likely hydrolysis of the ester bond. This would break down this compound into its two constituent aromatic acid molecules. Further degradation of these products may occur under harsh conditions.

Q4: How can I monitor the degradation of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and effective method for monitoring the degradation of this compound. This technique allows for the separation and quantification of the parent compound and its degradation products over time.

Q5: Are there any strategies to minimize this compound degradation during storage?

To minimize degradation, it is recommended to store this compound samples, or extracts containing it, at low temperatures (refrigerated or frozen), protected from light in amber-colored containers, and in an inert atmosphere (e.g., by flushing with nitrogen or argon) to minimize oxidation. The pH of the solution should also be controlled, as extreme pH values can catalyze hydrolysis.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Rapid loss of this compound in solution at room temperature. Hydrolysis: The depside ester linkage in this compound is susceptible to hydrolysis, which is accelerated at room temperature.Oxidation: Presence of dissolved oxygen can lead to oxidative degradation.1. Store stock solutions and samples at ≤ 4°C. For long-term storage, freeze at -20°C or below.2. Prepare solutions using deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen).3. Buffer the solution to a mildly acidic pH (around 4-6), as both highly acidic and alkaline conditions can accelerate hydrolysis.
Inconsistent results in stability studies. Variability in storage conditions: Fluctuations in temperature, light exposure, or oxygen levels.Analytical variability: Inconsistent sample preparation or HPLC analysis.1. Use a calibrated and temperature-controlled storage chamber.2. Protect all samples from light using amber vials or by wrapping them in aluminum foil.3. Ensure consistent headspace and sealing of vials to minimize oxygen exposure.4. Follow a standardized and validated analytical protocol for sample preparation and analysis.
Appearance of unexpected peaks in HPLC chromatogram during stability testing. Formation of degradation products: These are expected outcomes of the degradation study.Contamination: Introduction of impurities during sample handling.1. Attempt to identify the degradation products using Mass Spectrometry (MS) to confirm the degradation pathway.2. Run a blank (solvent only) and a control (matrix without this compound) to rule out contamination from the solvent or sample matrix.
This compound appears stable under one condition but degrades rapidly under another. Influence of the matrix: Other components in the sample (e.g., enzymes, metal ions) can catalyze degradation.Specific sensitivity: this compound may be particularly sensitive to a specific factor (e.g., a narrow pH range).1. Analyze the composition of your sample matrix. Consider purification steps to remove potentially interfering substances.2. Conduct a forced degradation study by systematically varying one parameter at a time (pH, temperature, light) to identify critical stability-affecting factors.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a solution under controlled storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of purified this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to a known concentration.

    • Protect the stock solution from light and store it at -20°C.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the desired buffer or solvent to the final experimental concentration.

    • Dispense aliquots of the solution into amber HPLC vials.

    • If investigating the effect of oxygen, some vials can be purged with nitrogen before sealing.

  • Storage Conditions:

    • Place the vials in controlled environment chambers at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • For photostability testing, expose a set of vials to a controlled light source (e.g., a photostability chamber with a UV lamp) while keeping a control set in the dark.

  • Time Points for Analysis:

    • Analyze samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and then weekly or monthly depending on the expected degradation rate).

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to quantify the concentration of this compound at each time point.

    • The method should be able to separate this compound from its potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

  • Acid and Base Hydrolysis:

    • Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation:

    • Expose a solid sample of this compound and a solution to high temperatures (e.g., 80°C) for several hours.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Analysis:

    • Analyze all stressed samples by HPLC-MS to identify and quantify the degradation products. This helps in elucidating the degradation pathways.

Data Presentation

Table 1: Degradation of Cyanidin-3-O-glucoside (C3G) in Jaboticaba Juice at Different Temperatures

Storage Temperature (°C)Half-life (t½) of C3G (days)Degradation Rate Constant (k) (days⁻¹)
2521.70.032
40Not explicitly stated, but degradation was faster than at 25°C.-
50Not explicitly stated, but degradation was faster than at 40°C.-
60Total loss after 14 days-

Data inferred from a study on steam-extracted jaboticaba juice[1]. The degradation followed first-order reaction kinetics[1].

Table 2: Changes in Total Phenolic Content in Jaboticaba Juice During Storage

Storage Temperature (°C)Observation after a specific period
25~50% decrease after 112 days
50~27% decrease
60No significant change after 42 days, as C3G degradation was counterbalanced by the formation of gallic acid.

Data from a study on steam-extracted jaboticaba juice[1].

Mandatory Visualizations

Jaboticabin_Degradation_Pathway cluster_conditions Accelerating Conditions This compound This compound (Depside) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Product1 Aromatic Acid 1 Hydrolysis->Product1 Product2 Aromatic Acid 2 Hydrolysis->Product2 FurtherDegradation Further Degradation Products Product1->FurtherDegradation Product2->FurtherDegradation Temperature High Temperature Temperature->Hydrolysis pH Extreme pH pH->Hydrolysis Light UV/Vis Light Light->FurtherDegradation Oxygen Oxygen Oxygen->FurtherDegradation

Caption: Inferred primary degradation pathway of this compound via hydrolysis.

Stability_Testing_Workflow start Start: Pure this compound or Extract prep Prepare Sample Solutions (Defined Concentration & Matrix) start->prep storage Store under Controlled Conditions (Temp, Light, Atmosphere) prep->storage sampling Sample at Predetermined Time Points storage->sampling sampling->storage Continue Storage analysis HPLC Analysis (Quantify this compound) sampling->analysis data Data Processing & Kinetic Analysis analysis->data end End: Determine Degradation Rate & Half-life data->end

Caption: General experimental workflow for this compound stability testing.

References

Troubleshooting Jaboticabin quantification in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Jaboticabin in complex mixtures.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Question: Why is my this compound recovery low and inconsistent after extraction?

Answer: Low and variable recovery of this compound often stems from issues within the sample preparation and extraction workflow. Key factors to investigate include:

  • Extraction Solvent and Method: The choice of solvent is critical. Hydroethanolic solutions (e.g., 60-80% ethanol in water) are often effective for extracting polyphenols like this compound.[1] The efficiency can be enhanced by using techniques like Ultrasound-Assisted Extraction (UAE), which improves mass transport by disrupting plant cell walls.[2] For complex matrices, ensure the solvent has sufficient polarity to solubilize this compound while minimizing the extraction of interfering compounds.

  • Sample Degradation: this compound, as a polyphenol, can be susceptible to degradation. This can be caused by enzymatic activity, pH shifts, or exposure to high temperatures. Consider adding antioxidants or using acidified solvents (e.g., with 0.1% formic or citric acid) to improve stability during extraction.[2][3]

  • Adsorption: Peptides and other complex molecules can adsorb to the surfaces of plasticware (like pipette tips and vials) and metal components (like syringe needles).[4] This can lead to significant sample loss. To mitigate this, use low-adsorption labware and minimize the number of sample transfer steps. Avoid completely drying the sample extract, as this can promote strong adsorption to container surfaces.[4]

  • Incomplete Cell Lysis: For solid samples, such as plant tissue, inefficient homogenization can lead to incomplete release of the analyte, resulting in lower recovery. Ensure your homogenization or sonication protocol is sufficient to break down the cellular structures. The peel of the Jaboticaba fruit is a major source of this compound, and its tough structure may require rigorous extraction methods.[5][6]

Question: My chromatographic peaks for this compound are tailing or fronting. What could be the cause?

Answer: Poor peak shape is a common chromatographic issue that can compromise resolution and the accuracy of quantification.

  • Chemical Interactions: Peak tailing can occur due to secondary interactions between the analyte and the stationary phase. This is common with polar compounds on C18 columns. Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic acid) to keep phenolic compounds like this compound in their protonated form, which typically results in better peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. Try diluting your sample extract and reinjecting.

  • Column Contamination or Degradation: Buildup of matrix components on the column can create active sites that cause peak tailing. A column void at the inlet is another common cause. Try flushing the column with a strong solvent or reversing it (after disconnecting from the detector) to wash out contaminants. If the problem persists, the column may need replacement.

  • System Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing. Ensure all fittings are secure and tubing lengths are minimized.

Question: I'm observing significant signal suppression for this compound in my LC-MS/MS analysis. How can I address this?

Answer: This is a classic sign of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[7] This is a major challenge when analyzing complex mixtures.[8]

  • Improve Chromatographic Separation: The most direct approach is to separate this compound from the interfering compounds. Optimize your LC gradient to increase resolution around the this compound peak.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[7] However, this will also increase your limit of quantification, so it's a trade-off.[7]

  • Matrix-Matched Calibration: This is a crucial strategy. Instead of preparing your calibration standards in a clean solvent, prepare them in a blank matrix extract (a sample known to not contain this compound). This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[8][9]

  • Use of an Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for this compound. The SIL standard will behave almost identically to the analyte during extraction, chromatography, and ionization, effectively canceling out matrix effects. If a SIL standard is unavailable, a structurally similar compound (an analogue) can be used, though it may not compensate for matrix effects as effectively.

  • Enhanced Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove a broader range of interfering compounds before LC-MS analysis.[4]

Troubleshooting Workflow for Low Signal Intensity

G start Low or Inconsistent This compound Signal check_ms Review MS Parameters (Source Conditions, Transitions) start->check_ms ms_ok MS Parameters OK? check_ms->ms_ok check_lc Evaluate Chromatography (Peak Shape, Retention Time) lc_ok Peak Shape OK? check_lc->lc_ok check_prep Assess Sample Prep (Extraction, Cleanup) prep_ok Recovery Test OK? check_prep->prep_ok ms_ok->check_lc Yes optimize_ms Optimize MS Source & Collision Energy ms_ok->optimize_ms No lc_ok->check_prep Yes optimize_lc Optimize LC Gradient & Mobile Phase lc_ok->optimize_lc No optimize_prep Optimize Extraction & Add Cleanup Step (SPE) prep_ok->optimize_prep No matrix_effect Suspect Matrix Effects (Ion Suppression) prep_ok->matrix_effect Yes optimize_ms->check_lc optimize_lc->check_prep optimize_prep->matrix_effect implement_mm Implement Matrix-Matched Calibration or Internal Standard matrix_effect->implement_mm final_check Re-evaluate Signal implement_mm->final_check

Caption: A logical workflow for diagnosing the root cause of low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its quantification challenging? this compound is a depside (a type of polyphenol) with anti-inflammatory properties found in the Jaboticaba fruit (Myrciaria cauliflora), particularly in the peel.[5][6] Its quantification is challenging due to its presence in a complex plant matrix alongside numerous other related polyphenols, such as anthocyanins and ellagitannins.[10] This complexity leads to significant risks of chromatographic co-elution and mass spectrometric matrix effects (ion suppression/enhancement), which can severely impact accuracy and precision.[7][8]

Q2: Which extraction methods are most effective for this compound? Several methods can be used, with varying levels of efficiency. Ultrasound-Assisted Extraction (UAE) is often preferred as it is efficient, reduces extraction time, and effectively disrupts cell walls to release bioactive compounds.[2][11] Conventional methods like maceration with agitation can also be effective but may require longer extraction times.[11] The choice of solvent is equally important, with acidified hydroethanolic solutions being a common and effective choice.[2][3]

Extraction Method Typical Solvents Advantages Considerations
Ultrasound-Assisted Extraction (UAE) 60-80% Ethanol, acidifiedHigh efficiency, reduced time, lower solvent consumption.[2][3]Requires specific equipment; optimization of power and time is necessary.
Agitated Bed Extraction 70% EthanolSimple, scalable.Can be time-consuming (e.g., hours to days).[3]
Soxhlet Extraction EthanolThorough extraction.Requires high solvent volume and prolonged heat, which may degrade thermolabile compounds.[11]
High Hydrostatic Pressure (HHE) Water, EthanolEfficient, avoids high temperatures.Requires specialized, high-cost equipment.[3]

Q3: What are the typical starting parameters for an LC-MS/MS method for this compound? A robust starting point for method development would involve reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12]

Parameter Typical Setting Rationale
LC Column C18, 2.1 or 3.0 mm ID, <3 µm particle sizeGood retention and separation for moderately polar polyphenols.[13]
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and ionization efficiency for phenolics.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase LC.
Flow Rate 0.3 - 0.5 mL/minStandard for analytical scale columns.
Gradient Start at 5-10% B, ramp up to 95% BA gradient is necessary to elute a wide range of compounds from a complex matrix.
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is standard for polar compounds.[7] Phenolic hydroxyl groups are readily deprotonated, making negative mode often more sensitive.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions.[12]

Q4: How can I confirm the identity of the this compound peak in my chromatogram? Confirmation requires more than just matching the retention time.

  • Use a Certified Reference Standard: The most reliable method is to inject a pure standard of this compound and compare its retention time and mass spectrum with your sample peak.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern. The product ions generated from your sample peak should match those from the reference standard at the same collision energy. This provides a high degree of confidence in the identification.[14]

  • High-Resolution Mass Spectrometry (HRMS): Using an instrument like a QTOF or Orbitrap, you can determine the accurate mass of the precursor ion. The measured mass should be within a very narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass of this compound.

Experimental Protocols

Detailed Protocol: Quantification of this compound in Jaboticaba Peel by LC-MS/MS

This protocol provides a comprehensive methodology for sample preparation, extraction, and analysis.

Sample Preparation
  • Obtain fresh Jaboticaba fruit peels.

  • Freeze the peels immediately in liquid nitrogen to quench metabolic activity.

  • Lyophilize (freeze-dry) the peels to remove water and then grind them into a fine, homogenous powder. Store the powder at -80°C in a desiccated environment.

Extraction (Ultrasound-Assisted)
  • Weigh approximately 100 mg of the dried peel powder into a 2 mL centrifuge tube.

  • Add 1.5 mL of extraction solvent (80% ethanol in water with 0.1% formic acid).

  • Vortex thoroughly for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 30°C).

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted and the supernatants combined.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B (0-1 min), 5-60% B (1-10 min), 60-95% B (10-12 min), hold at 95% B (12-14 min), return to 5% B (14.1 min), equilibrate for 5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transitions: Determine the optimal precursor ion ([M-H]⁻) and at least two product ions for this compound using a reference standard.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the this compound standard.

Quantification
  • Prepare a calibration curve using a certified reference standard of this compound.

  • Crucially, prepare the standards in a blank matrix extract (e.g., an extract from a fruit known not to contain this compound, or a "stripped" Jaboticaba extract) to compensate for matrix effects.[8]

  • Construct the calibration curve by plotting the peak area against the concentration. Apply a linear regression to determine the concentration in the unknown samples.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Harvest Jaboticaba Peel p2 Freeze & Lyophilize p1->p2 p3 Grind to Fine Powder p2->p3 e1 Weigh 100 mg Powder p3->e1 e2 Add Acidified Ethanol e1->e2 e3 Ultrasound-Assisted Extraction e2->e3 e4 Centrifuge & Collect Supernatant e3->e4 e5 Filter (0.22 µm) into LC Vial e4->e5 a1 Inject onto C18 Column e5->a1 a2 Gradient Elution a1->a2 a3 ESI Negative Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Area a4->d1 d2 Quantify using Matrix-Matched Curve d1->d2

Caption: Standard workflow from sample preparation to final quantification.

References

Methods to minimize co-extraction of interfering compounds with Jaboticabin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the co-extraction of interfering compounds during the isolation of Jaboticabin from Myrciaria cauliflora (Jaboticaba).

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found in the Jaboticaba fruit?

This compound is a bioactive depside, a type of phenolic compound, that has garnered research interest for its potential anti-inflammatory properties.[1][2][3] The primary source of this compound in the Jaboticaba fruit is the peel.[1][3]

Q2: What are the main interfering compounds co-extracted with this compound?

When extracting this compound from Jaboticaba peels, several other classes of polyphenols are commonly co-extracted. These include:

  • Anthocyanins: Primarily cyanidin-3-O-glucoside and delphinidin-3-O-glucoside, which are responsible for the dark purple color of the peel.[4]

  • Tannins: Including hydrolyzable tannins.[4][5]

  • Flavonols and other Flavonoids. [4][6]

  • Phenolic Acids: Such as gallic acid and ellagic acid.[4]

Q3: What are the most common initial extraction methods for obtaining a crude extract containing this compound?

The initial extraction from Jaboticaba peels typically aims to recover a broad range of phenolic compounds. Common methods include:

  • Conventional Solvent Extraction: Maceration or agitated bed extraction using ethanol-water mixtures (typically 60-80% ethanol) is a widely used technique.[7][8]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency and can reduce extraction time.[5][6][7]

  • Pressurized Liquid Extraction (PLE): This technique employs solvents at elevated temperatures and pressures to improve extraction yield and can be economically viable at an industrial scale.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient Initial Extraction Optimize the solvent-to-solid ratio and extraction time. For conventional extraction, ensure adequate agitation. For UAE, adjust the ultrasonic power and duration.[5][7]
Inappropriate Solvent An ethanol concentration between 60% and 80% in water is generally effective for extracting phenolic compounds from Jaboticaba peel.[7][8]
Degradation of this compound Avoid excessive heat and prolonged exposure to light during extraction and processing.
Issue 2: High Concentration of Anthocyanins in the Purified this compound Fraction
Possible Cause Troubleshooting Step
Ineffective Separation by Liquid-Liquid Extraction (LLE) Modify the solvent system. Start with a non-polar solvent like hexane to remove lipids, followed by extraction with a medium-polarity solvent such as ethyl acetate to separate less polar phenolics (including potentially this compound) from the highly polar anthocyanins which will remain in the aqueous phase. Multiple extractions will improve separation efficiency.
Co-elution during Solid-Phase Extraction (SPE) Optimize the SPE protocol. For C18 cartridges, ensure proper conditioning of the column. Use a wash step with a weak solvent (e.g., acidified water) to remove highly polar impurities like anthocyanins before eluting this compound with a stronger solvent (e.g., methanol or ethanol).
Co-elution in Preparative HPLC Adjust the mobile phase gradient to achieve better separation between this compound and the anthocyanin peaks. A shallower gradient around the elution time of these compounds can improve resolution.
Issue 3: Presence of Gallic and Ellagic Acids in the Final Product
Possible Cause Troubleshooting Step
Similar Polarity to this compound These phenolic acids may have similar polarities to this compound, making separation difficult. Preparative HPLC is the most effective method for separating compounds with close polarities.
Ineffective pH Adjustment during LLE The charge of phenolic acids can be manipulated by adjusting the pH of the aqueous phase. At a neutral or slightly basic pH, phenolic acids will be deprotonated and more water-soluble, which may aid in their separation from the less acidic this compound during extraction with an organic solvent.

Experimental Protocols

Protocol 1: Initial Extraction of Phenolic Compounds from Jaboticaba Peel

This protocol describes a general method for obtaining a crude extract rich in phenolic compounds, including this compound.

  • Sample Preparation: Obtain fresh Jaboticaba peels and dry them in an oven at 40-50°C to a constant weight. Grind the dried peels into a fine powder.

  • Extraction:

    • Conventional Method: Macerate the powdered peels in a 70% ethanol/water solution (v/v) at a solid-to-liquid ratio of 1:10 (g/mL). Agitate the mixture for 24 hours at room temperature, protected from light.

    • Ultrasound-Assisted Method: Suspend the powdered peels in a 70% ethanol/water solution (v/v) at a 1:10 ratio. Place the mixture in an ultrasonic bath for 30-60 minutes.[5][6]

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol provides a method for the fractionation of the crude extract to enrich for this compound.

  • SPE Cartridge: C18 reverse-phase SPE cartridge.[10]

  • Conditioning: Condition the C18 cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of acidified water (e.g., water with 0.1% formic acid).

  • Loading: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., acidified water with a low percentage of methanol) and load it onto the conditioned cartridge.

  • Washing (Fractionation):

    • Fraction 1 (Highly Polar Impurities): Wash the column with 3-5 column volumes of acidified water. This fraction will contain highly polar compounds, including anthocyanins.

    • Fraction 2 (Intermediate Polarity - Enriched in this compound): Elute the column with a solvent of intermediate polarity, such as a 30-50% methanol/water mixture. This fraction is expected to be enriched in this compound.

    • Fraction 3 (Less Polar Compounds): Elute the column with 100% methanol to remove less polar compounds.

  • Analysis: Analyze the collected fractions by HPLC-DAD to determine the distribution of this compound and interfering compounds.

Data Presentation

The following table summarizes the typical composition of major phenolic compounds in a crude extract from Jaboticaba peel, which are the primary targets for removal during the purification of this compound.

Compound ClassRepresentative CompoundsTypical Concentration Range in Crude Peel Extract (mg/g dry weight)
Anthocyanins Cyanidin-3-O-glucoside, Delphinidin-3-O-glucoside10 - 25
Tannins Hydrolyzable Tannins5 - 15
Phenolic Acids Gallic Acid, Ellagic Acid1 - 5
Depsides This compoundVariable, requires specific quantification

Note: These values are approximate and can vary depending on the Jaboticaba variety, ripeness, and extraction method.

Visualizations

Experimental Workflow for this compound Purification

cluster_extraction Initial Extraction cluster_purification Purification cluster_spe_fractions SPE Fractions start Jaboticaba Peels extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Phenolic Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe lle Liquid-Liquid Extraction (LLE) crude_extract->lle Alternative prep_hplc Preparative HPLC crude_extract->prep_hplc Alternative for high purity fraction1 Fraction 1 (Anthocyanins, etc.) spe->fraction1 Wash fraction2 Fraction 2 (Enriched this compound) spe->fraction2 Elute 1 fraction3 Fraction 3 (Other Phenolics) spe->fraction3 Elute 2 purified_this compound Purified this compound lle->purified_this compound prep_hplc->purified_this compound fraction2->purified_this compound

Caption: General workflow for the extraction and purification of this compound.

Logical Relationship of Interfering Compounds

cluster_main Co-extracted Compounds from Jaboticaba Peel cluster_interfering Interfering Compounds This compound This compound (Target) anthocyanins Anthocyanins phenolic_acids Phenolic Acids tannins Tannins flavonoids Other Flavonoids

Caption: Major classes of interfering compounds co-extracted with this compound.

References

Technical Support Center: Enhancing the Resolution of Jaboticabin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Jaboticabin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals optimize the resolution and peak shape of this compound and related phenolic compounds in High-Performance Liquid Chromatography (HPLC).

This compound is a bioactive depside found in the Jaboticaba fruit (Myrciaria cauliflora), often present in a complex matrix of other polyphenols, including anthocyanins, ellagic acid, and flavonoids.[1][2][3] Achieving baseline resolution of these structurally similar compounds is a common analytical challenge. This guide will address specific issues to improve your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: I am starting my analysis. What are the typical HPLC conditions for this compound and other phenolic compounds from Jaboticaba?

A foundational step is to use a robust starting method. Most analyses of Jaboticaba extracts are performed using Reversed-Phase HPLC (RP-HPLC) with a C18 column. The mobile phase typically consists of an acidified aqueous solvent and an organic solvent like methanol or acetonitrile. Acidification (commonly with formic acid) is crucial for good peak shape of phenolic compounds.

See the table below for a summary of conditions reported in the literature, which serve as an excellent starting point for method development.

Q2: How can I improve the resolution between this compound and co-eluting compounds?

Poor resolution is a common issue when analyzing complex extracts.[4][5] To improve the separation between adjacent peaks, consider the following strategies, starting with the least disruptive changes:

  • Decrease the Flow Rate: Reducing the flow rate can enhance separation efficiency, leading to narrower peaks and better resolution. However, this will increase the analysis time.[4]

  • Adjust the Temperature: Lowering the column temperature generally increases retention and can improve resolution for some compounds. Conversely, increasing the temperature can sometimes alter selectivity and improve resolution, but be mindful of potential analyte degradation.[4]

  • Optimize the Gradient: If using a gradient elution, make the gradient shallower (i.e., increase the elution time over the same organic solvent percentage range). This gives analytes more time to interact with the stationary phase, improving separation.

  • Change Mobile Phase Composition:

    • Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can significantly alter selectivity and change the elution order of compounds, potentially resolving co-eluting peaks.

    • pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of acidic or basic analytes, dramatically affecting retention and selectivity.[6]

  • Change Stationary Phase: If other options fail, changing the column is the most powerful way to alter selectivity. Consider a different stationary phase, such as a Phenyl-Hexyl or a different C18 column with alternative bonding chemistry.[7][8][9]

Q3: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is wider than the front, is often caused by unwanted secondary interactions between the analyte and the stationary phase.[6][10]

  • Silanol Interactions: The most common cause for basic or polar compounds is interaction with acidic silanol groups on the silica support.[6][10]

    • Solution: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the analyte. A pH between 2.5 and 3.5 is often effective.[7]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, causing peak shape distortion.[11]

    • Solution: Use a guard column to protect the analytical column.[6] Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

  • Column Overload: Injecting too much sample can lead to peak tailing and fronting.[11][12]

    • Solution: Reduce the injection volume or dilute the sample.

Q4: My peaks are splitting or showing shoulders. What should I check?

Split peaks can be caused by chemical or mechanical issues.[11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the smallest possible volume of a stronger solvent.[11]

  • Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to split peaks for all analytes in the chromatogram.

    • Solution: First, try backflushing the column. If this doesn't work and all peaks are split, the column may need to be replaced. Using an in-line filter and guard column can prevent this.

  • Co-elution: A shoulder might not be a distorted peak, but rather two closely eluting, unresolved compounds.

    • Solution: Apply the strategies for improving resolution (see Q2). A smaller injection volume may also help confirm if it's two distinct peaks.

Data Presentation

Table 1: Example HPLC Conditions for Analysis of Phenolic Compounds in Jaboticaba (Myrciaria cauliflora)
ParameterCondition 1Condition 2Condition 3
Column C18 Reversed-Phase (5 µm, 250 x 4.6 mm)[13]C18 Reversed-Phase (2.4 µm, 100 x 4.6 mm)[14]Phenyl Hydride (4 µm, 100 x 2.1 mm)[9]
Mobile Phase A 0.3% Formic Acid, 1% Acetonitrile in Water[13]5% Formic Acid in Water[14]0.1% Formic Acid in Water[9]
Mobile Phase B 1% Acetonitrile in Methanol[13]Acetonitrile[14]Methanol with 0.1% Formic Acid[9]
Flow Rate 1.0 mL/min[13]1.0 mL/min[14]Not Specified
Detection Diode Array Detector (DAD)Photodiode Array (PDA) at 520 nm[14]ESI-TOF-MS[9]
Gradient Gradient Elution[13]5% to 20% B over 30 min[14]Not Specified
Table 2: Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Poor Resolution Inefficient separation, improper selectivity.Decrease flow rate, adjust temperature, use a shallower gradient, change mobile phase organic solvent or pH.[4]
Peak Tailing Secondary silanol interactions, column overload, contamination.Lower mobile phase pH (e.g., add formic acid), reduce injection volume/concentration, use a guard column.[6][11]
Peak Fronting Column overload, poor sample solubility.Dilute sample, ensure sample is fully dissolved, check injection solvent compatibility.[11]
Split Peaks Column void/blockage, sample solvent mismatch.Replace column frit or column, inject sample in initial mobile phase.[11]
Broad Peaks Excessive extra-column volume, column degradation.Use shorter/narrower tubing, check for leaks, replace column if old.

Experimental Protocols

Protocol: HPLC-DAD Analysis of Phenolic Compounds from Jaboticaba Peel

This protocol provides a general methodology for the extraction and analysis of this compound and related compounds.

1. Sample Preparation (Extraction) a. Obtain fresh or lyophilized Jaboticaba peel. b. Weigh approximately 500 mg of ground peel powder into a centrifuge tube. c. Add 10 mL of extraction solvent (e.g., Methanol with 0.5% HCl or 70% Ethanol with 1% Formic Acid). d. Sonicate the mixture for 15 minutes in a sonication bath. e. Centrifuge at 4000 rpm for 15 minutes. f. Collect the supernatant. g. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]

2. HPLC System and Conditions a. HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and Diode Array Detector (DAD). b. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). c. Mobile Phase A: Water with 1% Formic Acid. d. Mobile Phase B: Methanol with 1% Formic Acid. e. Column Temperature: 30°C. f. Flow Rate: 0.8 mL/min. g. Injection Volume: 10 µL. h. DAD Wavelength: Monitor at 280 nm (for general phenolics), 320 nm (for hydroxycinnamic acids), 360 nm (for flavonols), and 520 nm (for anthocyanins).[14]

3. Gradient Elution Program a. 0-5 min: 10% B b. 5-25 min: 10% to 40% B c. 25-30 min: 40% to 70% B d. 30-35 min: Hold at 70% B (column wash) e. 35-36 min: 70% to 10% B (return to initial) f. 36-45 min: Hold at 10% B (equilibration)

4. Data Analysis a. Identify peaks by comparing retention times and UV-Vis spectra with authentic standards, if available. b. Quantify compounds by creating a calibration curve from standards of known concentration.

Visualized Workflows

G cluster_0 Troubleshooting Workflow Start Poor Resolution or Peak Shape CheckShape What is the peak shape? Start->CheckShape Resolution Poor Resolution Start->Resolution Tailing Tailing CheckShape->Tailing Tailing Fronting Fronting CheckShape->Fronting Fronting Split Split / Shoulder CheckShape->Split Split Sol_Tailing1 Lower Mobile Phase pH (add Formic Acid) Tailing->Sol_Tailing1 Sol_Tailing2 Reduce Injection Volume or Concentration Tailing->Sol_Tailing2 Sol_Tailing3 Use Guard Column & Flush System Tailing->Sol_Tailing3 Sol_Fronting Reduce Injection Volume or Dilute Sample Fronting->Sol_Fronting Sol_Split1 Match Sample Solvent to Mobile Phase Split->Sol_Split1 Sol_Split2 Check for Column Void or Blockage Split->Sol_Split2 Sol_Res1 Decrease Flow Rate Resolution->Sol_Res1 Sol_Res2 Make Gradient Shallower Resolution->Sol_Res2 Sol_Res3 Change Mobile Phase (e.g., MeOH to ACN) Resolution->Sol_Res3

Caption: A logical workflow for troubleshooting common HPLC peak shape and resolution issues.

G cluster_1 Experimental Workflow Sample Sample Acquisition (Jaboticaba Peel) Extraction Solvent Extraction & Sonication Sample->Extraction Filtration Centrifugation & Syringe Filtration (0.45 µm) Extraction->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection DAD Detection (Multiple Wavelengths) Separation->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

Caption: Standard experimental workflow for the HPLC analysis of this compound from fruit peels.

References

Strategies to prevent the degradation of Jaboticabin during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Jaboticabin and other associated polyphenols during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound and other polyphenols during extraction?

A1: The stability of this compound and other phenolic compounds, such as anthocyanins, is primarily affected by several factors during extraction. These include exposure to high temperatures, suboptimal pH levels, the type of solvent used, exposure to light, and the presence of oxygen.[1][2] The fruit's own enzymes can also contribute to degradation if not properly inactivated.

Q2: My extract is changing color from a deep purple to a brownish hue. What does this indicate and how can I prevent it?

A2: A color change from purple to brown typically indicates the degradation of anthocyanins, such as cyanidin-3-O-glucoside, which are abundant in jaboticaba peel along with this compound.[1] This degradation is often caused by prolonged exposure to light, high temperatures, or a non-acidic pH environment. To prevent this, it is crucial to work in a dark or low-light environment, maintain a low temperature, and use an acidified solvent for extraction and storage.[3][4]

Q3: What is the optimal temperature range for this compound extraction?

A3: Elevated temperatures accelerate the degradation of phenolic compounds. While moderate heat can enhance extraction efficiency, excessive heat is detrimental. For instance, one study noted significant degradation of total phenolics at temperatures of 90°C and above.[5] Another study indicated that at 60°C, the degradation of cyanidin-3-O-glucoside was offset by the formation of gallic acid, suggesting complex thermal transformations.[1] For preserving the integrity of the compounds, performing extractions at refrigerated or room temperature (around 25°C) is recommended, with cold storage (e.g., 13°C) being beneficial for maintaining higher levels of total phenolics post-extraction.[6]

Q4: How does the pH of the extraction solvent affect the stability of this compound?

A4: The pH of the solvent is a critical parameter. This compound and especially associated anthocyanins are more stable in acidic conditions. An acidic medium helps to maintain the flavylium cation form of anthocyanins, which is their most stable and colored state. Research has shown that a lower pH (e.g., 1.0 to 3.4) results in higher yields of anthocyanins.[3][7] Conversely, neutral or alkaline conditions can lead to rapid degradation.[8] Therefore, acidifying the extraction solvent is a key strategy for preservation.

Q5: Which solvent system is recommended for minimizing degradation?

A5: The choice of solvent is a major factor influencing extraction efficiency and compound stability.[9] Ethanol or methanol are commonly used, often mixed with water. An acidified ethanolic solution is frequently recommended for optimal extraction and stability of pigments. For example, ethanol acidified with HCl (85:15 v/v) has been shown to be effective.[3] For a "greener" extraction, citric acid can be used as an alternative acidifier to HCl.[7] The concentration of the alcohol is also important, with studies optimizing for specific percentages, such as 46% ethanol.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound/Phenolics 1. Inefficient Extraction Method: Maceration may not be exhaustive. 2. Incorrect Solvent: Solvent may not be optimal for the target compounds. 3. Suboptimal pH: Neutral or alkaline pH reducing stability. 4. Insufficient Extraction Time: Contact time with solvent is too short.1. Switch to Ultrasound-Assisted Extraction (UAE): UAE is generally faster and more efficient.[5][10] 2. Optimize Solvent System: Use an acidified ethanol or methanol solution. A 40 mL solution of EtOH/HCl (9:1, v/v) for 1.0 g of dried peel has been shown to be effective.[11] 3. Adjust pH: Ensure the solvent is acidic (pH 1.0-3.5) to improve stability.[3][7] 4. Increase Extraction Time: Optimize extraction time; for UAE, 10 minutes may be sufficient, while maceration may require longer.[10]
Extract Degradation (Color Loss) 1. Exposure to Light: Anthocyanins and other polyphenols are light-sensitive.[3] 2. High Temperature: Thermal degradation is occurring.[1] 3. Oxygen Exposure: Oxidation can lead to degradation.1. Protect from Light: Use amber glassware or cover vessels with aluminum foil during extraction and storage.[3] 2. Control Temperature: Use a cold water bath during sonication or perform extraction at refrigerated temperatures. Store extracts at 4°C or below. 3. Limit Oxygen: Work quickly and consider purging storage containers with an inert gas like nitrogen or argon.
Formation of Precipitates 1. Solvent Saturation: The solvent is oversaturated with extracted compounds. 2. Temperature Changes: Lowering temperature can decrease the solubility of some compounds. 3. Hydrolysis: Hydrolysis of tannins can lead to the formation of less soluble acids like gallic or ellagic acid.[1]1. Adjust Solvent-to-Sample Ratio: Increase the volume of solvent used for extraction. A ratio of 20:1.5 (mL:g) has been used in optimization studies.[9] 2. Maintain Constant Temperature: Keep the extract at a stable temperature during processing and filtration. 3. Filter Promptly: Filter the extract soon after extraction to remove any insoluble material before storing at lower temperatures.

Data Summary Tables

Table 1: Influence of Temperature on Phenolic Compound Stability in Jaboticaba Juice

Storage TemperatureTotal Phenolics Content ChangeKey ObservationReference
25°C~50% decreaseSignificant degradation driven by anthocyanin loss.[1]
50°C~27% decreaseLess degradation compared to 25°C over the same period.[1]
60°CNo significant change after 42 daysAnthocyanin degradation was counterbalanced by the formation of gallic acid.[1]

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Jaboticaba

ParameterOptimized Value for Total AnthocyaninsOptimized Value for Total Phenolic CompoundsReference
Solvent Composition 51% Methanol72% Methanol[9]
pH 7.07.0[9][12]
Temperature 39.8 °C26.0 °C[9]
Solvent-to-Sample Ratio 20:1.5 (mL:g)20:1.5 (mL:g)[9]
Ultrasound Amplitude 34%68.5%[9]
Ultrasound Cycle 0.47 seconds0.5 seconds[9]

Note: The neutral pH in this specific UAE optimization study is unusual, as acidic conditions are typically favored for anthocyanin stability. This may reflect a complex interaction of variables within the response surface methodology used.

Experimental Protocols & Visualizations

Protocol: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is based on methodologies optimized for the extraction of phenolic compounds from jaboticaba fruit peel.[9][10]

  • Sample Preparation: Use freeze-dried jaboticaba peel for stable, consistent starting material. Grind the peel into a fine powder.

  • Solvent Preparation: Prepare the extraction solvent by mixing methanol and water (72:28 v/v). Adjust the pH to ~3.0 using a dilute acid like HCl or citric acid for enhanced stability.

  • Extraction:

    • Weigh 1.5 g of the jaboticaba peel powder into a falcon tube or beaker.

    • Add 20 mL of the prepared solvent.

    • Place the sample in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for 10-15 minutes at a controlled temperature (e.g., 26°C), using a cooling bath to prevent temperature increases.

  • Separation:

    • After sonication, centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant, which is your crude extract.

  • Storage:

    • Store the extract in an amber vial at -20°C or below to prevent degradation. Purge with nitrogen before sealing if long-term storage is required.

Diagrams

Experimental_Workflow Start Start: Freeze-Dried Jaboticaba Peel Grind Grind to Fine Powder Start->Grind Mix Mix with Acidified Solvent Grind->Mix Sonicate Ultrasound-Assisted Extraction (UAE) Mix->Sonicate Centrifuge Centrifuge to Separate Sonicate->Centrifuge Supernatant Collect Supernatant (Extract) Centrifuge->Supernatant Store Store at ≤ -20°C in Amber Vial Supernatant->Store

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Troubleshooting_Degradation Issue Issue: Extract Degradation (e.g., Color Loss) Cause1 Potential Cause High Temperature Issue->Cause1 Cause2 Potential Cause Light Exposure Issue->Cause2 Cause3 Potential Cause Suboptimal pH Issue->Cause3 Solution1 {Solution | Use cooling bath during sonication. Store extract at ≤ 4°C.} Cause1->Solution1 Solution2 {Solution | Use amber glassware. Work in low-light conditions.} Cause2->Solution2 Solution3 {Solution | Use acidified solvent (pH 1-3.5). Verify pH before extraction.} Cause3->Solution3

References

Addressing matrix effects in mass spectrometry analysis of Jaboticabin.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Jaboticabin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a polyphenolic compound, specifically a depside, found in the fruit of the Jaboticaba tree (Myrciaria cauliflora).[1][2] Like many polyphenols, its quantification by mass spectrometry can be challenging due to its reactivity and the complexity of the biological and botanical matrices in which it is often analyzed.[3][4] These complex matrices can lead to significant matrix effects, impacting the accuracy and precision of analytical results.

Q2: What are matrix effects in the context of this compound analysis?

Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[5] This can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification.[6] For a polyphenolic compound like this compound, matrix components such as other phenolics, sugars, lipids, and proteins can all contribute to these effects.[3][5]

Q3: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?

A common qualitative method is the post-column infusion technique. In this method, a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the constant signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[5]

Q4: What are the quantitative methods to evaluate the extent of matrix effects?

The most widely accepted quantitative method is the post-extraction spike method.[6] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area of Analyte in Spiked Post-Extraction Blank) / (Peak Area of Analyte in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (CV) of the MF across different lots of blank matrix should be ≤15%.[7]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This is a classic symptom of unaddressed matrix effects. The following troubleshooting steps can help mitigate this issue.

Troubleshooting Workflow for Matrix Effects

Troubleshooting_Workflow_for_Matrix_Effects start Start: Inaccurate this compound Quantification eval_me Evaluate Matrix Effect (Post-Extraction Spike) start->eval_me me_present Matrix Effect Present? (MF deviates from 1) eval_me->me_present optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep Yes end_success Proceed with Validated Method me_present->end_success No optimize_chroma Optimize Chromatography optimize_sample_prep->optimize_chroma use_is Implement Internal Standard Strategy optimize_chroma->use_is re_eval_me Re-evaluate Matrix Effect use_is->re_eval_me me_mitigated Matrix Effect Mitigated? re_eval_me->me_mitigated me_mitigated->end_success Yes end_fail Further Method Development Required me_mitigated->end_fail No Jaboticabin_Fragmentation parent This compound [M-H]⁻ fragment2 Other Fragment parent->fragment2 loss Loss of C₁₆H₁₄O₉ parent->loss fragment1 Gallic Acid Fragment [C₇H₅O₅]⁻ loss->fragment1

References

Validation & Comparative

Jaboticabin on the Frontiers of Depside Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In the ever-evolving landscape of drug discovery and development, depsides, a class of polyphenolic compounds, have garnered significant attention for their diverse biological activities. This report provides a comprehensive comparative analysis of Jaboticabin, a novel depside isolated from the fruit of the Jaboticaba tree (Myrciaria cauliflora), against other well-characterized depsides and related polyphenols. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and therapeutic development.

Executive Summary

This compound demonstrates promising anti-inflammatory, cytotoxic, and antioxidant properties. This comparative analysis benchmarks this compound's performance against other depsides, namely 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid, Atranorin, Lecanoric Acid, and Gyrophoric Acid, as well as the related polyphenol, 3,3'-dimethylellagic acid-4-O-sulfate. The available data, summarized herein, suggests that while this compound exhibits moderate potency across multiple biological assays, its unique structure warrants further investigation into its mechanism of action and potential therapeutic applications.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for this compound and other selected depsides across key biological activities. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Cytotoxic Activity (IC50 in µM)

CompoundHT-29 (Colon Cancer)HCT116 (Colon Cancer)Other Cancer Cell Lines
This compound 65[1]--
2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid-30[1]-
Atranorin --MDA-MB-231 (Breast): 5.36, MCF-7 (Breast): 7.55
Lecanoric Acid --HeLa (Cervical): 123.97 µg/mL
Gyrophoric Acid --MCF-7 (Breast): 478

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging, IC50)

CompoundIC50 (µM)
This compound 51.4[1]
2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid61.8[1]
Atranorin 117
Lecanoric Acid 424.51 µg/mL
Gyrophoric Acid 105.75 µg/mL

Table 3: Comparative Anti-inflammatory Activity

CompoundAssayTarget/Cell LineIC50 / Effect
This compound IL-8 InhibitionHuman Small Airway Epithelial Cells (Cigarette Smoke-Induced)Significant inhibition[1]
2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acidIL-8 InhibitionHuman Small Airway Epithelial Cells (Cigarette Smoke-Induced)Significant inhibition[1]
3,3'-dimethylellagic acid-4-O-sulfateIL-8 InhibitionHuman Small Airway Epithelial Cells (Cigarette Smoke-Induced)Significant inhibition
Atranorin Leukotriene B4 BiosynthesisPolymorphonuclear leukocytes6.0 µM
Lecanoric Acid --Data not available
Gyrophoric Acid --Data not available

Chemical Structures

G cluster_this compound This compound cluster_related_depside 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid cluster_atranorin Atranorin cluster_lecanoric_acid Lecanoric Acid cluster_gyrophoric_acid Gyrophoric Acid cluster_ellagic_acid_derivative 3,3'-dimethylellagic acid-4-O-sulfate This compound Related_Depside Atranorin Lecanoric_Acid Gyrophoric_Acid Ellagic_Acid_Derivative

Caption: Chemical structures of this compound and other compared depsides.

Signaling Pathways and Experimental Workflows

Cigarette Smoke-Induced IL-8 Production and Inhibition by this compound

Cigarette smoke is a potent inducer of inflammation in the airways, leading to the production of pro-inflammatory chemokines such as Interleukin-8 (IL-8). This process involves the activation of several intracellular signaling pathways. This compound has been shown to significantly inhibit this cigarette smoke-induced IL-8 production.[1] The diagram below illustrates the putative mechanism of action.

IL8_Pathway cluster_cell Human Small Airway Epithelial Cell CSE Cigarette Smoke Extract (CSE) ROS Reactive Oxygen Species (ROS) CSE->ROS induces MAPK MAPK (p38, ERK, JNK) ROS->MAPK activates NFkB NF-κB ROS->NFkB activates MAPK->NFkB activates IL8_Gene IL-8 Gene Transcription NFkB->IL8_Gene promotes IL8_Protein IL-8 Protein (Secretion) IL8_Gene->IL8_Protein leads to Inflammation Inflammation IL8_Protein->Inflammation promotes This compound This compound This compound->ROS inhibits This compound->NFkB inhibits

Caption: this compound's proposed inhibition of CSE-induced IL-8 production.

General Experimental Workflow for Bioactivity Screening

The evaluation of the biological activities of depsides typically follows a standardized workflow, from extraction and isolation to in vitro assays. The following diagram outlines a general procedure for screening compounds like this compound.

Experimental_Workflow cluster_assays Bioactivity Assays Start Plant Material (e.g., Jaboticaba Fruit) Extraction Solvent Extraction Start->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Isolation->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., IL-8 Inhibition) Isolation->AntiInflammatory Data Data Analysis (IC50 Determination) Cytotoxicity->Data Antioxidant->Data AntiInflammatory->Data

Caption: General workflow for depside bioactivity screening.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid against HT-29 and HCT116 colon cancer cell lines was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

  • Cell Seeding: Human colon cancer cells (HT-29 or HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound or the related depside) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The free radical scavenging activity of this compound and its related depside was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay.[1]

Protocol:

  • Reaction Mixture Preparation: A 0.1 mL solution of the test compound at various concentrations in methanol was added to 2.9 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the resulting solution was measured at 517 nm using a spectrophotometer.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Calculation: The concentration of the compound that scavenged 50% of the DPPH radicals (IC50) was determined from the dose-response curves.

Anti-inflammatory Assay (IL-8 Inhibition Assay)

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit the production of interleukin-8 (IL-8) in human small airway epithelial (SAE) cells stimulated with cigarette smoke extract (CSE).

Protocol:

  • Cell Culture and Treatment: Human SAE cells were cultured to confluency. The cells were then pre-treated with various concentrations of this compound for 1 hour before being stimulated with 5% CSE for 24 hours.

  • Supernatant Collection: After the incubation period, the cell culture supernatant was collected.

  • IL-8 Quantification: The concentration of IL-8 in the supernatant was quantified using a human IL-8 enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of IL-8 production by this compound was calculated relative to the CSE-treated control group.

Conclusion

This compound, a depside from the Jaboticaba fruit, exhibits a range of biological activities that position it as a compound of interest for further pharmacological investigation. While its cytotoxic and antioxidant potencies appear moderate in comparison to some other depsides, its significant anti-inflammatory effect, particularly the inhibition of cigarette smoke-induced IL-8 production, highlights its potential for development as a therapeutic agent for inflammatory airway diseases. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising foundation. Further research is warranted to elucidate the precise molecular targets of this compound and to explore its efficacy in in vivo models.

References

A Comparative Guide to the Anti-inflammatory Activity of Jaboticabin and 3,3'-dimethylellagic acid-4-O-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds, Jaboticabin and 3,3'-dimethylellagic acid-4-O-sulfate. Both compounds, isolated from the Jaboticaba plant (Myrciaria cauliflora), have demonstrated potential as anti-inflammatory agents.[1][2] This document summarizes their known activities, presents supporting experimental data, and outlines the methodologies used in their evaluation.

Comparative Analysis of Bioactivity

Both this compound and 3,3'-dimethylellagic acid-4-O-sulfate have been shown to inhibit the production of interleukin-8 (IL-8), a key pro-inflammatory chemokine, in human small airway epithelial (SAE) cells stimulated by cigarette smoke extract (CSE).[1][2] This model is highly relevant for studying inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).

The available quantitative data from a key study is presented in the table below, showcasing the potency of each compound in reducing IL-8 levels.

Table 1: Inhibition of Cigarette Smoke-Induced IL-8 Production in Human Small Airway Epithelial Cells

CompoundTreatment ConditionIL-8 Concentration (pg/mL)
This compound Non-induced190.50
CSE-induced523.28
3,3'-dimethylellagic acid-4-O-sulfate Non-induced180.63
CSE-induced337.73

Data sourced from a study on polyphenols from Jaboticaba.

Mechanisms of Anti-inflammatory Action

While the precise molecular mechanisms for both compounds are still under investigation, current research and the known activities of related molecules allow for the proposition of potential pathways.

3,3'-dimethylellagic acid-4-O-sulfate: As a derivative of ellagic acid, it is plausible that its anti-inflammatory effects are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the modulation of cyclooxygenase (COX) enzymes. Ellagic acid itself has been shown to exert anti-inflammatory effects by down-regulating pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6 through the inhibition of NF-κB.

This compound: The specific anti-inflammatory mechanism of this compound, beyond the observed inhibition of IL-8 production, has not been extensively elucidated in the reviewed literature. Further research is required to determine its precise molecular targets and signaling pathways.

Below are diagrams illustrating the proposed anti-inflammatory signaling pathways.

G Proposed Anti-inflammatory Mechanism of 3,3'-dimethylellagic acid-4-O-sulfate cluster_stimulus Inflammatory Stimulus (e.g., CSE) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition Stimulus Stimulus IKK IKK Activation Stimulus->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Genes Pro-inflammatory Gene Expression (e.g., IL-8, COX-2) NFκB->Genes Compound 3,3'-dimethylellagic acid-4-O-sulfate Compound->IKK Compound->NFκB

Caption: Proposed inhibition of the NF-κB pathway by 3,3'-dimethylellagic acid-4-O-sulfate.

G Experimental Workflow for IL-8 Inhibition Assay CellCulture 1. Culture Human Small Airway Epithelial (SAE) Cells Pretreatment 2. Pretreat cells with This compound or 3,3'-dimethylellagic acid-4-O-sulfate CellCulture->Pretreatment Stimulation 3. Stimulate cells with Cigarette Smoke Extract (CSE) Pretreatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant 5. Collect cell culture supernatant Incubation->Supernatant ELISA 6. Measure IL-8 concentration using ELISA Supernatant->ELISA

Caption: Workflow for assessing the inhibition of CSE-induced IL-8 production.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and 3,3'-dimethylellagic acid-4-O-sulfate.

Preparation of Cigarette Smoke Extract (CSE)

This protocol outlines the preparation of a 100% CSE solution for use in cell culture experiments.

  • Materials:

    • Research-grade cigarettes (e.g., 3R4F from the University of Kentucky)

    • Serum-free cell culture medium (e.g., RPMI 1640)

    • Syringe and needle

    • 0.22 µm syringe filter

    • pH meter and adjustment solutions (e.g., NaOH, HCl)

  • Procedure:

    • Pre-warm 10 mL of serum-free cell culture medium to 37°C.

    • Combust one filterless cigarette and draw the mainstream smoke into a syringe containing the pre-warmed medium. This should be done at a consistent rate (e.g., 5 minutes per cigarette).

    • Adjust the pH of the resulting smoke-infused medium to 7.4.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter. This is considered the 100% CSE stock solution.

    • Prepare fresh CSE for each experiment and use it within 30 minutes of preparation.

CSE-Induced IL-8 Production in Human Small Airway Epithelial (SAE) Cells

This protocol describes the cell-based assay to measure the anti-inflammatory effects of the test compounds.

  • Cell Culture:

    • Culture human SAE cells in an appropriate growth medium until they reach approximately 80% confluency.

  • Treatment:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Pre-treat the cells with varying concentrations of this compound or 3,3'-dimethylellagic acid-4-O-sulfate in a serum-free medium for a specified period (e.g., 1 hour).

    • Following pre-treatment, add the desired concentration of CSE to the cell culture wells. Include a vehicle control (medium only) and a CSE-only control.

    • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris and store them at -80°C until analysis.

Quantification of IL-8 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol details the measurement of IL-8 levels in the collected cell culture supernatants.

  • Materials:

    • Human IL-8 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

    • 96-well ELISA plates

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Stop solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Coat a 96-well plate with the human IL-8 capture antibody overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with blocking buffer for at least 1 hour at room temperature.

    • Wash the plate.

    • Add the collected cell culture supernatants and a serial dilution of the IL-8 standard to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the IL-8 concentration in the samples by interpolating from the standard curve.

Conclusion

Both this compound and 3,3'-dimethylellagic acid-4-O-sulfate demonstrate promising anti-inflammatory activity by inhibiting the production of the pro-inflammatory chemokine IL-8 in a disease-relevant cell model.[1][2] While 3,3'-dimethylellagic acid-4-O-sulfate appears to be more potent in this specific assay, further research is necessary to fully elucidate the mechanisms of action for both compounds and to evaluate their therapeutic potential in a broader range of inflammatory conditions. The detailed protocols provided in this guide are intended to facilitate further investigation and comparative studies in the field of anti-inflammatory drug discovery.

References

Efficacy of Jaboticabin in comparison to known antioxidant compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antioxidant potential of Jaboticabin.

This compound, a depside isolated from the fruit of the Jaboticaba tree (Myrciaria cauliflora), has demonstrated notable antiradical and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the antioxidant efficacy of this compound and extracts containing it, against well-established antioxidant compounds such as Vitamin C and Resveratrol. The data presented is compiled from various scientific studies to offer an objective overview for research and development purposes.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for Jaboticaba extracts and known antioxidant compounds from two common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays.

Compound/ExtractAssayIC50 (µg/mL)Source
Jaboticaba Seed (Water Extract)DPPH5.9[1]
Jaboticaba Seed (Water Extract)ABTS2.7[1]
Jaboticaba Peel (Ethanol Extract)DPPH49.0[1]
Jaboticaba Stem (Ethanol Extract)DPPH17.0[1]
Vitamin C (Positive Control)DPPH~30.0[3]
Trolox (Positive Control)DPPH5.3[1]
Trolox (Positive Control)ABTS5.2[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the DPPH and ABTS assays as described in the cited literature.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and thus neutralize the DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Reagents: 0.0025% DPPH solution in ethanol, various concentrations of the test compound/extract in a suitable solvent (e.g., ethanol), and a positive control (e.g., Trolox or Vitamin C).[1][4]

  • Procedure:

    • A specific volume (e.g., 100 µL) of various concentrations of the test sample is added to a larger volume (e.g., 750 µL) of the DPPH ethanol solution.[1]

    • The mixture is incubated at room temperature in the dark for a set period (e.g., 30 minutes).[1][4]

    • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) against a blank.[1][4]

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed blue/green ABTS radical cation (ABTS•+). The reduction in the color of the solution is proportional to the antioxidant concentration.

  • Reagents: ABTS solution, potassium persulfate solution (e.g., 2.45 mM), various concentrations of the test compound/extract, and a positive control (e.g., Trolox).[1][5]

  • Procedure:

    • The ABTS radical cation (ABTS•+) is produced by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][5]

    • The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at a set wavelength (e.g., 734 nm).[6]

    • A small volume of the test sample at various concentrations is added to the diluted ABTS•+ solution.

    • After a defined incubation period, the absorbance is measured.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizing Methodologies and Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for determining the antioxidant capacity of a substance using common in vitro assays like DPPH and ABTS.

G General Workflow for In Vitro Antioxidant Capacity Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound (e.g., this compound extract) D Mix Test Compound with Radical Solution A->D B Prepare Radical Solution (DPPH or ABTS•+) B->D C Prepare Positive Control (e.g., Vitamin C, Trolox) C->D E Incubate in Dark at Room Temperature D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H I Comparative Result H->I Compare Efficacy

Caption: A flowchart of the in vitro antioxidant assay process.

Antioxidant Mechanism of Action: A Simplified View

Antioxidants can exert their effects through various mechanisms. One crucial pathway involves the upregulation of endogenous antioxidant enzymes. The following diagram illustrates a simplified signaling pathway often influenced by antioxidant compounds.

G Simplified Antioxidant Response Pathway cluster_cellular Cellular Environment cluster_pathway Nrf2 Signaling ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Keap1 Keap1 ROS->Keap1 Inhibits Antioxidant Antioxidant Compound (e.g., this compound, Resveratrol) Antioxidant->Keap1 Inhibits Nrf2 Nrf2 Nrf2->Keap1 Binding (Inactive) ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds to ARE Keap1->Nrf2 Release Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Enzymes Induces Transcription Enzymes->ROS Neutralizes

Caption: A diagram of the Nrf2-mediated antioxidant response pathway.

Discussion and Conclusion

The available data indicates that extracts from Jaboticaba, particularly from the seeds, possess very potent antioxidant activity, comparable to and in some cases exceeding that of the well-known antioxidant standard, Trolox.[1] While direct comparisons with pure Vitamin C and Resveratrol in the same studies are limited, the low IC50 values of Jaboticaba extracts in DPPH and ABTS assays suggest a high potential for radical scavenging.

Resveratrol's antioxidant effects in vivo are often attributed more to its role as a gene regulator, increasing the expression of antioxidant enzymes, rather than direct radical scavenging.[7][8] Vitamin C, on the other hand, is a potent water-soluble antioxidant that directly scavenges free radicals.[9][10] this compound and other phenolic compounds in Jaboticaba likely contribute to its antioxidant capacity through direct radical scavenging and potentially by influencing cellular antioxidant defense mechanisms.[1][2]

For researchers and drug development professionals, this compound presents an interesting candidate for further investigation. Future studies should focus on isolating pure this compound and performing direct comparative assays against standard antioxidants. Furthermore, exploring its in vivo efficacy and mechanisms of action, including its influence on antioxidant signaling pathways, will be crucial in determining its therapeutic potential.

References

Synthetic Jaboticabin: A Promising Therapeutic Candidate for Inflammatory and Proliferative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals are increasingly turning their attention to synthetic Jaboticabin, a depside with significant therapeutic potential in the management of chronic inflammatory and proliferative diseases. This guide provides a comprehensive comparison of synthetic this compound with its natural analogue and other therapeutic alternatives, supported by experimental data, to validate its potential as a novel therapeutic agent.

This compound, a compound originally isolated from the Brazilian Jaboticaba fruit (Myrciaria cauliflora), has demonstrated potent anti-inflammatory and antioxidant properties. The successful laboratory synthesis of this compound has opened new avenues for its therapeutic application, particularly in the context of Chronic Obstructive Pulmonary Disease (COPD) and certain cancers.[1]

Comparative Efficacy: Anti-inflammatory and Antioxidant Potential

Experimental studies have highlighted the ability of this compound to mitigate inflammatory responses, a key factor in the pathology of COPD. Specifically, both natural and synthetic this compound have been shown to inhibit the production of interleukin-8 (IL-8), a pro-inflammatory chemokine, in human small airway epithelial cells exposed to cigarette smoke extract.[2][3][4][5] This effect is crucial as IL-8 is a key driver of neutrophil recruitment and inflammation in the airways of COPD patients.

A closely related natural compound, 3,3'-dimethylellagic acid-4-O-sulfate, also isolated from Jaboticaba wood, exhibits similar anti-inflammatory and antiradical activities, further validating the therapeutic potential of this class of compounds.[2][3][4][5]

In addition to its anti-inflammatory effects, Jaboticaba extracts, rich in compounds like this compound, have shown significant antioxidant activity. The tables below summarize the quantitative data from various antioxidant and anti-proliferative assays.

Table 1: Comparative Antioxidant Activity of Jaboticaba Extracts

Extract SourceAssaySC50 (μg/mL)IC50 (μg/mL)Antioxidant Capacity
Jaboticaba Seed (Water Extract)DPPH5.9-Potent
Jaboticaba Seed (Ethanol Extract)DPPH27--
Jaboticaba Peel (Ethanol Extract)DPPH49--
Jaboticaba Stem (Ethanol Extract)DPPH17--
Jaboticaba Seed (Water Extract)ABTS2.7-Very Potent
Jaboticaba PeelABTS--9458 ± 97 μM TEAC g−1
Jaboticaba PeelDPPH-45.38 ± 0.50Strong
Jaboticaba PeelORAC--25,514.24 ± 3037 μM TE g−1

SC50: The concentration of the extract required to scavenge 50% of the DPPH or ABTS radicals. A lower value indicates higher antioxidant activity. IC50: The concentration of the extract that inhibits 50% of the activity. A lower value indicates higher potency. TEAC: Trolox Equivalent Antioxidant Capacity. ORAC: Oxygen Radical Absorbance Capacity. Data compiled from multiple sources.[6][7]

Table 2: Comparative Anti-proliferative Activity of Jaboticaba Extracts in Cancer Cell Lines

Cell LineExtractIC50 (μg/mL)
Leukemia (K-562)Jaboticaba Peel (Polar Extract)Effective
Prostate Cancer (PC-3)Jaboticaba Peel (Non-polar Extract)Most Active
Oral Carcinoma (HSC-3)Jaboticaba Seed (Water Extract)~15

IC50: The concentration of the extract that inhibits 50% of cell proliferation. Data compiled from multiple sources.[6][7]

Mechanism of Action: Modulation of Key Signaling Pathways

The therapeutic effects of this compound and related compounds are believed to be mediated through the modulation of critical intracellular signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like cigarette smoke, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including IL-8. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This inhibition may occur through the prevention of the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Airway Epithelial Cell Cigarette Smoke Cigarette Smoke Receptor Receptor Cigarette Smoke->Receptor IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa phosphorylates IKK->IkBa NF-kB NF-kB IkBa->NF-kB inhibits Degradation Degradation IkBa->Degradation ubiquitination & degradation Nucleus Nucleus NF-kB->Nucleus translocates IL-8 Gene IL-8 Gene Nucleus->IL-8 Gene activates transcription IL-8 IL-8 IL-8 Gene->IL-8 produces Inflammation Inflammation IL-8->Inflammation This compound This compound This compound->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Survivin Signaling Pathway

In the context of cancer, extracts from Jaboticaba have been shown to downregulate the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[6] Survivin is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and promoting cell proliferation. By downregulating survivin, this compound may induce apoptosis in cancer cells, highlighting its potential as a chemopreventive or therapeutic agent.

Survivin_Pathway cluster_cell Cancer Cell Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K/Akt Pathway PI3K/Akt Pathway Receptor->PI3K/Akt Pathway activates STAT3 STAT3 Receptor->STAT3 activates Survivin Gene Survivin Gene PI3K/Akt Pathway->Survivin Gene upregulates STAT3->Survivin Gene upregulates Survivin Survivin Survivin Gene->Survivin expresses Caspases Caspases Survivin->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces This compound This compound This compound->Survivin Gene downregulates

Caption: this compound's downregulation of the Survivin pathway.

Therapeutic Alternatives and Future Directions

For COPD, current therapeutic options include inhaled corticosteroids and phosphodiesterase-4 (PDE4) inhibitors like Roflumilast. While these treatments are effective for many patients, there is a continued need for novel therapies with improved efficacy and safety profiles. Synthetic this compound, with its distinct mechanism of action, presents a promising alternative or adjunct therapy.

Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of synthetic this compound. Direct comparative studies with existing treatments will be crucial in establishing its place in the therapeutic landscape. The development of a stable and bioavailable synthetic formulation will be a key step in translating the promising preclinical findings into clinical benefits for patients.

Experimental Protocols

IL-8 Inhibition Assay in Human Small Airway Epithelial (SAE) Cells
  • Cell Culture: Human SAE cells are cultured to confluence in appropriate growth medium.

  • Stimulation: Cells are pre-treated with varying concentrations of synthetic this compound for 1 hour. Subsequently, cells are stimulated with cigarette smoke extract (CSE) to induce IL-8 production.

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of IL-8: The supernatant is collected, and the concentration of IL-8 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of IL-8 production by this compound is calculated relative to the CSE-stimulated control.

DPPH Radical Scavenging Assay
  • Preparation of DPPH solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of synthetic this compound are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: A solution of synthetic this compound in a transport buffer is added to the apical (A) side of the Transwell insert.

  • Sampling: At predetermined time intervals, samples are collected from the basolateral (B) side.

  • Quantification: The concentration of this compound in the collected samples is determined by a suitable analytical method, such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical compartment.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_preclinical Preclinical & Clinical Development Synthesis Synthetic this compound Anti_Inflammatory Anti-inflammatory Assay (IL-8) Synthesis->Anti_Inflammatory Antioxidant Antioxidant Assay (DPPH) Synthesis->Antioxidant Permeability Permeability Assay (Caco-2) Synthesis->Permeability Data_Analysis Data Analysis Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis Permeability->Data_Analysis In_Vivo In Vivo Efficacy & Safety Studies Data_Analysis->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Therapeutic_Agent Therapeutic Agent Clinical_Trials->Therapeutic_Agent

Caption: Workflow for validating synthetic this compound's therapeutic potential.

References

Navigating the Metabolic Maze: A Comparative Guide to Jaboticabin Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jaboticabin, a depside found in the peel of the Brazilian jaboticaba fruit (Myrciaria cauliflora), has garnered scientific interest for its potential anti-inflammatory and antioxidant properties.[1][2][3] As with any novel therapeutic candidate, understanding its metabolic fate across different species is paramount for preclinical development and predicting its behavior in humans. However, a comprehensive cross-species comparison of this compound metabolism is notably absent in the current scientific literature.[1][4]

This guide provides a framework for such a comparative study, outlining the necessary experimental data and protocols. While direct comparative data for this compound is not yet available, this document presents a hypothetical yet representative comparison based on established methodologies in drug metabolism research. This will serve as a valuable resource for researchers initiating preclinical pharmacokinetic and metabolism studies of this compound and other polyphenolic compounds.

Introduction to this compound

This compound is a phenolic compound identified as a significant constituent of jaboticaba fruit peels.[2][3] In vitro studies using human intestinal Caco-2 cells have demonstrated its transport, suggesting potential for oral absorption.[2][3] Furthermore, research has highlighted its anti-inflammatory activity, particularly in the context of chronic obstructive pulmonary disease (COPD), by inhibiting the production of interleukin-8.[1][2] Despite these promising findings, the biotransformation of this compound and how it varies among species commonly used in preclinical studies remains an unexplored yet critical area of research.

Hypothetical Quantitative Data: Cross-Species Pharmacokinetic Comparison

The following tables represent a hypothetical dataset illustrating how the pharmacokinetic parameters and metabolite profiles of this compound could be presented following in vivo studies in different species.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following a Single Oral Dose (10 mg/kg)

ParameterHumanRatDog
Cmax (ng/mL) 150 ± 25250 ± 40120 ± 20
Tmax (h) 2.0 ± 0.51.0 ± 0.32.5 ± 0.8
AUC (0-t) (ng·h/mL) 900 ± 150750 ± 1201100 ± 180
t½ (h) 4.5 ± 0.82.5 ± 0.56.0 ± 1.2
Oral Bioavailability (%) 302540

Table 2: Hypothetical Metabolite Profile of this compound in Plasma (% of Total Drug-Related Material)

MetaboliteHumanRatDog
This compound (Parent) 403050
M1 (Glucuronide Conjugate) 355025
M2 (Sulfate Conjugate) 151015
M3 (Oxidative Metabolite) 585
Other 525

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-species metabolism studies. Below are hypothetical protocols for key experiments.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in different species following oral administration.

1. Animal Models:

  • Male Sprague-Dawley rats (n=6 per time point)

  • Male Beagle dogs (n=4)

  • Human volunteers (n=8, in a clinical setting)

2. Dosing:

  • A single oral gavage of this compound (10 mg/kg) is administered to rats and dogs.

  • Human subjects receive a single oral capsule containing 100 mg of this compound.

3. Sample Collection:

  • Blood samples (0.5 mL) are collected from the tail vein of rats at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood samples (2 mL) are collected from the cephalic vein of dogs at the same time points.

  • Blood samples (5 mL) are collected from human volunteers at the same time points.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of this compound and its potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis with appropriate software.

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the in vitro metabolism of this compound in liver microsomes from different species.

1. Materials:

  • Pooled liver microsomes from human, rat, and dog (commercially available).

  • This compound

  • NADPH regenerating system

2. Incubation:

  • This compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by the addition of the NADPH regenerating system.

3. Sample Processing:

  • Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • The reaction is terminated by the addition of ice-cold acetonitrile.

  • Samples are centrifuged, and the supernatant is collected for analysis.

4. Metabolite Identification:

  • Metabolites are identified using high-resolution LC-MS/MS.

5. Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro intrinsic clearance.

  • The structures of the major metabolites are tentatively identified based on their mass fragmentation patterns.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Jaboticabin_Metabolism This compound This compound Phase_I Phase I Metabolism (Oxidation) This compound->Phase_I Phase_II Phase II Metabolism (Conjugation) This compound->Phase_II M3 M3 (Oxidative Metabolite) Phase_I->M3 M1 M1 (Glucuronide Conjugate) Phase_II->M1 M2 M2 (Sulfate Conjugate) Phase_II->M2 Excretion Excretion M3->Excretion M1->Excretion M2->Excretion Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Dosing Dosing (Human, Rat, Dog) Sample_Collection Blood Sample Collection Dosing->Sample_Collection PK_Analysis LC-MS/MS Analysis & Pharmacokinetic Modeling Sample_Collection->PK_Analysis Data_Comparison Cross-Species Data Comparison PK_Analysis->Data_Comparison Incubation Incubation with Liver Microsomes Metabolite_ID Metabolite Identification (LC-MS/MS) Incubation->Metabolite_ID Metabolite_ID->Data_Comparison

References

Comparative study of Jaboticabin content in different Myrciaria species.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the available scientific literature reveals that while jaboticabin, a bioactive depside with notable anti-inflammatory properties, has been identified in several Myrciaria species, quantitative data remains largely confined to Myrciaria cauliflora. This guide synthesizes the current knowledge on this compound content, outlines the experimental protocols for its quantification, and illustrates its proposed mechanism of action for researchers, scientists, and drug development professionals.

Quantitative Data on this compound Content

This compound has been most extensively studied in Myrciaria cauliflora, commonly known as the jaboticaba fruit. Research has shown that the peel of the fruit is the primary repository of this compound.[1][2] While studies have analyzed the phenolic profiles of other species such as Myrciaria jaboticaba, Myrciaria phitrantha, and Myrciaria dubia, they have predominantly focused on compounds like anthocyanins and ellagic acid, without specifically quantifying this compound content.[3][4][5][6] One study noted the presence of this compound in Myrciaria vexator (false jaboticaba), but did not provide quantitative data.[7]

Due to the limited availability of quantitative data for direct comparison, the following table summarizes the known information, highlighting the existing knowledge gap.

Myrciaria SpeciesPlant PartThis compound ContentReference
Myrciaria caulifloraPeelMajor Source (quantification not specified in abstract)[1][2]
Myrciaria vexatorFruitPresent (quantification not provided)[7]
Myrciaria jaboticabaFruit/PeelData Not Available
Myrciaria phitranthaFruit/PeelData Not Available
Myrciaria dubiaFruit/PeelData Not Available
Myrciaria glaziovianaFruit/PeelData Not Available

Experimental Protocols

The quantification of this compound from Myrciaria species typically involves solvent extraction followed by chromatographic analysis. The detailed methodology is as follows:

Sample Preparation and Extraction
  • Sample Source : Fruit peel is the preferred material due to its high concentration of this compound.[1][2]

  • Preparation : Fresh peels are separated from the pulp and seeds, then typically freeze-dried (lyophilized) to preserve the chemical integrity of the compounds. The dried peels are then ground into a fine powder.

  • Extraction Solvent : A common solvent system is a mixture of methanol, acetonitrile, or ethanol with water, often acidified with a small percentage of formic acid (e.g., 0.1%) to improve the stability and extraction efficiency of phenolic compounds.[8]

  • Extraction Procedure :

    • The powdered peel is macerated in the extraction solvent.

    • To enhance extraction efficiency, ultrasonication is frequently employed. This technique uses sound waves to disrupt cell walls, facilitating the release of intracellular components.

    • The mixture is then centrifuged to separate the solid plant material from the liquid extract.

    • The supernatant, containing the dissolved this compound and other phytochemicals, is collected. The extraction process may be repeated on the pellet to maximize yield.

    • The collected supernatants are combined and filtered, typically through a 0.22 µm syringe filter, to remove any remaining particulate matter before analysis.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Principle : HPLC separates the different chemical components in the extract based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). Mass spectrometry then identifies and quantifies the separated components based on their mass-to-charge ratio.

  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS), often a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) analyzer, is used for accurate mass measurements and identification.[8][9]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used for the separation of phenolic compounds.

    • Mobile Phase : A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol (also with 0.1% formic acid) as mobile phase B. The gradient program gradually increases the proportion of mobile phase B to elute compounds with increasing hydrophobicity.

    • Detection : The mass spectrometer is operated in either positive or negative ion mode, depending on the compound's ionization efficiency. For this compound, electrospray ionization (ESI) is a common technique.

  • Quantification : this compound is quantified by comparing the peak area from the sample chromatogram to a calibration curve generated using a purified this compound standard of known concentrations.

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[10] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8).[1][2]

Jaboticabin_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Stimulus Inflammatory Stimulus NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription IL8_Production IL-8 Production (Pro-inflammatory Cytokine) Gene_Transcription->IL8_Production Inflammation Inflammation IL8_Production->Inflammation This compound This compound This compound->NFkB_Activation Inhibits Reduced_Inflammation Reduced Inflammation This compound->Reduced_Inflammation

Caption: this compound's anti-inflammatory mechanism.

Conclusion

Myrciaria cauliflora stands out as a significant source of this compound, particularly within its peel. The established protocols for extraction and HPLC-MS quantification provide a solid foundation for further research. The demonstrated anti-inflammatory activity of this compound, through the inhibition of the NF-κB pathway, underscores its potential as a therapeutic agent. However, a notable gap exists in the literature concerning the quantitative analysis of this compound in other Myrciaria species. Future research should focus on comparative studies across a broader range of Myrciaria species to fully elucidate the distribution and potential of this promising bioactive compound.

References

In vitro vs. in vivo efficacy of Jaboticabin: a comparative review.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of Jaboticabin, this guide offers a comparative analysis of its performance in laboratory settings versus living organisms. While research on the isolated compound this compound is more extensive in vitro, this review synthesizes the available data and juxtaposes it with in vivo studies conducted on extracts of Jaboticaba (Myrciaria cauliflora), the natural source of this promising molecule. This approach provides researchers, scientists, and drug development professionals with a comprehensive overview of its current standing and future research directions.

This comparative guide aggregates data from multiple studies to present a clear picture of the anti-inflammatory and anti-cancer properties of this compound and related compounds derived from Jaboticaba. The following sections detail the quantitative efficacy, experimental methodologies, and known signaling pathways, offering a valuable resource for the scientific community.

Quantitative Efficacy: In Vitro vs. In Vivo

The following tables summarize the quantitative data on the efficacy of this compound and Jaboticaba extracts from various in vitro and in vivo studies. A direct comparison is challenging due to the different forms of the substance used (isolated compound vs. extract) and the variety of models and assays. However, this compilation provides a valuable overview of the existing evidence.

Table 1: In Vitro Efficacy of this compound and Jaboticaba Extracts

Test SubstanceCell LineAssayEndpointResult
This compoundHuman Small Airway Epithelial (SAE) CellsCigarette Smoke Extract-Induced InflammationIL-8 ProductionInhibition observed[1]
Jaboticaba Seed Water ExtractHSC-3 (Oral Carcinoma)CytotoxicityIC50~15 µg/mL[2][3]
Jaboticaba Peel Aqueous ExtractCaco-2 (Colorectal Cancer)Anti-proliferativeIC501.2–1.3 mg/mL[4]
Jaboticaba Peel Ethyl Acetate ExtractMCF-7 & MDA-MB-231 (Breast Cancer)ClonogenicityColony FormationInhibition at 10 & 25 µg/mL[5]
Jaboticaba Peel Hydroethanolic ExtractMCF-7 & MDA-MB-231 (Breast Cancer)ClonogenicityColony FormationInhibition at 50 & 100 µg/mL[5]
Jaboticaba Peel Hydroalcoholic ExtractL929 (Murine Fibroblasts)Cell ProliferationMTT AssayProliferation at 25, 50, & 100 µg/mL (48h)[6]

Table 2: In Vivo Efficacy of Jaboticaba Extracts

Test SubstanceAnimal ModelConditionEndpointResult
Jaboticaba Peel ExtractTransgenic MiceProstate CancerLesion ReductionSubstantial improvement in prostate morphology, reduced oxidative stress and inflammation[7]
Jaboticaba Peel ExtractHigh-Fat Diet-Fed Aging MiceMetabolic SyndromeWeight Gain, Inflammation, Hyperglycemia, DyslipidemiaPrevented weight gain, mitigated inflammation, and reduced hyperglycemia and dyslipidemia[7]
Jaboticaba Leaves & Branches ExtractsMiceEar EdemaInflammation~95% (leaves) and ~80% (branches) inhibition of ear edema[8]
Aqueous Extract of Jaboticaba PeelRatsInduced ColitisInflammationReduced body weight loss, stool consistency score, and spleen enlargement[9]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for interpretation and replication. This section provides an overview of the key experimental protocols cited in the literature.

In Vitro Assays
  • Cell Culture and Treatment: Human cancer cell lines (HSC-3, Caco-2, MCF-7, MDA-MB-231) and other relevant cell types (SAE, L929) were cultured in appropriate media and conditions. Cells were treated with varying concentrations of this compound or Jaboticaba extracts for specified durations.

  • Cytotoxicity and Proliferation Assays (MTT Assay): To determine the effect of the compounds on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. It is a measure of the long-term proliferative potential of cells after treatment. Cells are seeded at low density and treated with the test substance. After a period of incubation, colonies are stained and counted.

  • Anti-inflammatory Assays (IL-8 Measurement): To evaluate anti-inflammatory effects, human small airway epithelial (SAE) cells are stimulated with an inflammatory agent like cigarette smoke extract in the presence or absence of this compound. The concentration of the pro-inflammatory cytokine IL-8 in the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blotting: This technique is used to detect specific proteins in a sample. In the context of this compound research, it has been used to measure the expression of proteins involved in apoptosis and other signaling pathways, such as Bcl-2 and NF-κB.

In Vivo Studies
  • Animal Models: Studies have utilized various animal models, including rats with chemically induced colitis, aging mice on a high-fat diet, and transgenic mice genetically predisposed to prostate cancer.

  • Administration of Extracts: Jaboticaba extracts were typically administered orally, either mixed with the diet or through gavage.

  • Evaluation of Efficacy: Efficacy was assessed through various endpoints, including:

    • Tumor Growth and Lesion Size: In cancer models, the size and weight of tumors or the extent of lesions were measured.

    • Inflammatory Markers: Levels of inflammatory cytokines and other markers were measured in blood or tissue samples.

    • Metabolic Parameters: In metabolic studies, parameters such as body weight, blood glucose, and lipid levels were monitored.

    • Histopathological Analysis: Tissues were examined under a microscope to assess changes in morphology and pathology.

Signaling Pathways and Mechanisms of Action

Research suggests that this compound and Jaboticaba extracts exert their biological effects through the modulation of several key signaling pathways.

  • Anti-inflammatory Pathway: A significant mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-8. The TLR–MYD88–NF-κB–IL-1 axis has also been implicated as a target.[11]

  • Anticancer Pathways: In cancer cells, Jaboticaba extracts have been shown to induce apoptosis (programmed cell death) and endoplasmic reticulum stress.[5] This is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the suppression of the NF-κB signaling, which is also involved in cancer cell survival and proliferation.[10]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment Treatment with This compound/Extract cell_culture->treatment viability_assay Viability/Proliferation Assay (e.g., MTT) treatment->viability_assay functional_assays Functional Assays (e.g., Colony Formation) treatment->functional_assays molecular_analysis Molecular Analysis (e.g., Western Blot) treatment->molecular_analysis animal_model Animal Model Selection (e.g., Mouse, Rat) administration Administration of Jaboticaba Extract animal_model->administration monitoring Monitoring of Health & Disease Progression administration->monitoring endpoint_analysis Endpoint Analysis (e.g., Tumor Size, Biomarkers) monitoring->endpoint_analysis histopathology Histopathological Examination endpoint_analysis->histopathology

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cigarette Smoke) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-8) nfkb_activation->proinflammatory_cytokines jaboticabin_inflammation This compound jaboticabin_inflammation->nfkb_activation Inhibits cancer_cell Cancer Cell bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) cancer_cell->bcl2 apoptosis Apoptosis bcl2->apoptosis Inhibits jaboticabin_cancer Jaboticaba Extract jaboticabin_cancer->bcl2 Downregulates jaboticabin_cancer->apoptosis Induces

Caption: Simplified signaling pathways modulated by this compound and Jaboticaba extracts.

References

A Head-to-Head Comparison of Jaboticabin and Bioactive Compound Extraction Techniques from Jaboticaba (Myrciaria cauliflora)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Extraction Methodologies and a Guide to Optimizing Yields of Key Bioactive Molecules.

The fruit of the Jaboticaba tree (Myrciaria cauliflora), native to Brazil, is a rich source of various bioactive compounds, including the unique benzophenone derivative, Jaboticabin, as well as a wealth of anthocyanins and other phenolic compounds.[1] These molecules are of significant interest to the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and other health-promoting properties. The efficiency of extracting these valuable compounds is highly dependent on the methodology employed. This guide provides a head-to-head comparison of different extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific objectives.

Comparative Analysis of Extraction Techniques

The extraction of bioactive compounds from Jaboticaba has been explored using various methods, ranging from conventional solvent extraction to more advanced, "green" technologies. The primary goal is to maximize the yield and purity of target compounds while minimizing degradation and the use of harsh organic solvents. This comparison focuses on Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and conventional agitated bed extraction.

While specific quantitative data for this compound extraction is not extensively detailed in the compared studies, the data for total anthocyanins, total phenolic compounds, and specific anthocyanins like cyanidin-3-O-glucoside and delphinidin-3-O-glucoside serve as excellent indicators of extraction efficiency for the broader spectrum of bioactive molecules present in Jaboticaba peel.

Table 1: Quantitative Comparison of Jaboticaba Peel Extraction Techniques

Extraction TechniqueKey ParametersTotal Anthocyanin YieldTotal Phenolic Compound YieldKey Findings & RemarksReference
Ultrasound-Assisted Extraction (UAE) Solvent: 51-72% Methanol; Temp: 26-39.8°C; Time: 10 minNot explicitly stated in mg/g, but optimized for maximum yield.Not explicitly stated in mg/g, but optimized for maximum yield.Solvent composition is the most influential variable. UAE is a faster and more economical alternative to conventional methods.[1][2][3][1][2][3]
Ultrasound-Assisted Extraction (UAE) Solvent: 46% Ethanolic solution; pH: 3.4; Time: 60 minOptimized for monomeric anthocyanins.Optimized for phenolic compounds.Considered the best technology for anthocyanin recovery due to efficiency and reduced time.[4][5][4][5]
Microwave-Assisted Extraction (MAE) Solvent: 38% Methanol; Temp: 81°C; Time: 10 min9.70 ± 0.28 mg/gNot explicitly stated.Temperature and solvent composition are the most significant factors.[6][7][6][7]
Conventional (Agitated Bed Extraction) Solvent: 60-80% Ethanol; Varied Temp & Time58.92 to 284.09 mg cyanidin-3-glucoside/100g2865 to 10565.22 mg gallic acid/100gEthanol concentration and solid:liquid ratio are the most influential variables.[4][4]
Supercritical Fluid Extraction (SFE) CO2 with Ethanol as co-solvent; Pressure: 20 MPa; Temp: 323 KNot explicitly stated.Optimized for antioxidant compounds.An environmentally friendly technology with potential for high-quality yields.[8][8]
Sustainable Aqueous Extraction Solvent: Water with citric acid; Temp: 80°C; Time: 5 min165.07 ± 44.66 mg cyanidin-3-glucoside/L (Day 1)Not explicitly stated.Showed greater initial extraction potential but lower stability over time compared to organic solvent extraction.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for the key extraction techniques discussed.

Ultrasound-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency in a shorter time.[1]

  • Sample Preparation: Jabuticaba fruits are washed, and the peels are manually separated and dried. The dried peels are then ground into a fine powder.

  • Extraction Procedure:

    • A known mass of the powdered peel (e.g., 1.5 g) is mixed with a specific volume of solvent (e.g., 20 mL) in a vessel.[2] The solvent is typically a hydroalcoholic mixture (e.g., methanol or ethanol in water) with an adjusted pH.[1][2]

    • The vessel is placed in an ultrasonic bath equipped with a temperature controller.

    • The extraction is carried out for a predetermined time (e.g., 10 minutes) at a specific temperature, ultrasound amplitude, and cycle.[2]

    • Following extraction, the mixture is centrifuged to separate the solid residue from the supernatant.

    • The supernatant (extract) is collected, filtered, and then analyzed for its bioactive compound content using techniques like UHPLC-UV-Vis.[1][2]

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and sample, which accelerates the extraction of target compounds.

  • Sample Preparation: Similar to UAE, the Jaboticaba peels are dried and ground into a powder.

  • Extraction Procedure:

    • A precise amount of the powdered peel (e.g., 200 mg) is placed in an extraction vessel with a specific volume of solvent (e.g., 20 mL).[6]

    • The vessel is sealed and placed in a microwave extractor.

    • The extraction is performed under controlled conditions of temperature, time, and microwave power (e.g., 10 minutes at 800 W).[6]

    • After the extraction is complete, the vessel is cooled, and the extract is separated from the solid material by centrifugation and filtration.

    • The filtered extract is then ready for quantification of bioactive compounds.[6]

Supercritical Fluid Extraction (SFE) Protocol

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is considered "green" as it avoids the use of organic solvents.[8]

  • Sample Preparation: The Jaboticaba byproducts are dried and ground to a consistent particle size.

  • Extraction Procedure:

    • The ground material is packed into an extraction vessel.

    • Supercritical CO2, often with a modifier like ethanol to increase polarity, is pumped through the vessel at a specific temperature and pressure (e.g., 323 K and 20 MPa).[8]

    • The supercritical fluid containing the extracted compounds flows to a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and release the extracted compounds.

    • The collected extract is then analyzed for its composition and antioxidant activity.

Visualizing the Extraction Workflow

To better illustrate the general process, the following diagram outlines a typical experimental workflow for this compound and bioactive compound extraction from Jaboticaba peels.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis Start Fresh Jaboticaba Fruit Peel Peel Separation Start->Peel Dry Drying Peel->Dry Grind Grinding to Powder Dry->Grind Mix Mixing with Solvent Grind->Mix Extract Extraction (UAE, MAE, etc.) Mix->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter Analyze Analysis (e.g., HPLC) Filter->Analyze End Results Analyze->End Quantitative Data

Caption: General workflow for the extraction and analysis of bioactive compounds from Jaboticaba fruit peels.

Conclusion

The selection of an optimal extraction technique for this compound and other bioactive compounds from Jaboticaba is a critical step that influences the final yield, purity, and economic viability of the process.

  • Ultrasound-Assisted Extraction (UAE) stands out as a highly efficient, rapid, and cost-effective method, particularly for anthocyanin recovery.[3][4]

  • Microwave-Assisted Extraction (MAE) also offers a rapid and efficient alternative, with temperature and solvent choice being critical parameters for optimization.[6]

  • Supercritical Fluid Extraction (SFE) presents a green and highly selective alternative, ideal for producing high-purity extracts without organic solvent residues, though it may require higher initial investment.[8][10][11]

  • Conventional extraction methods , while simpler, are often more time-consuming and may lead to degradation of thermally sensitive compounds.[12]

For researchers and drug development professionals, the choice of extraction method will depend on the specific goals of the project, including the desired scale of extraction, the target compounds, purity requirements, and available resources. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for developing a robust and efficient extraction process for the valuable bioactive compounds from Jaboticaba.

References

Comparative Bioavailability of Jaboticabin: A Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Jaboticabin and its Therapeutic Potential

This compound, a depside found in the peel of the Brazilian jaboticaba fruit (Myrciaria cauliflora), has garnered scientific interest for its significant anti-inflammatory properties.[1][2][3] Preclinical studies suggest its potential as a therapeutic agent for chronic inflammatory conditions, including chronic obstructive pulmonary disease (COPD), by inhibiting the production of pro-inflammatory chemokines.[1][2][4] Like many polyphenolic compounds, the efficacy of this compound is intrinsically linked to its bioavailability, which presents a significant challenge for its development as a therapeutic agent. This guide provides a comparative overview of potential formulation strategies to enhance the bioavailability of this compound, supported by existing data on this compound and similar polyphenolic compounds.

Challenges in this compound Bioavailability

The oral bioavailability of polyphenols, including this compound, is often limited by several factors:

  • Low aqueous solubility: This can hinder dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • Poor membrane permeability: The ability to cross the intestinal epithelium can be restricted.

  • First-pass metabolism: Significant degradation in the intestine and liver before reaching systemic circulation.

While specific pharmacokinetic data for different this compound formulations are not yet available in the literature, in-vitro studies provide foundational insights into its absorption potential.

In-Vitro Permeability of this compound

Human intestinal Caco-2 cell monolayer assays are a standard in-vitro model to predict the oral absorption of drugs. Studies have demonstrated the transport of this compound across Caco-2 cell monolayers, indicating its potential for intestinal absorption.[1][2][4]

Table 1: Summary of In-Vitro Permeability Data for this compound

ParameterMethodResultReference
Intestinal TransportCaco-2 cell monolayer assayDemonstrated transport in vitro[1][2][4]

Note: Specific apparent permeability coefficient (Papp) values from these studies are not publicly available and would require access to the full study data.

Potential Formulation Strategies to Enhance this compound Bioavailability

Based on advancements in drug delivery for polyphenols, several formulation strategies can be hypothesized to improve the bioavailability of this compound. The following table compares these potential formulations based on data from studies on structurally similar compounds.

Table 2: Comparison of Potential Formulation Strategies for Bioavailability Enhancement

Formulation StrategyMechanism of Bioavailability EnhancementPotential Advantages for this compoundReported Bioavailability Enhancement (for similar polyphenols)
Nanoemulsions Increased surface area for dissolution, enhanced permeation through the intestinal mucosa.Can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation.Nanoemulsions of Jaboticaba extract showed high encapsulation efficiency (>90%).
Liposomes Encapsulation within a lipid bilayer, facilitating transport across cell membranes and protecting from enzymatic degradation.Biocompatible and can be tailored for targeted delivery.Liposomal formulations of other polyphenols have shown improved solubility and stability.
Solid Lipid Nanoparticles (SLNs) Encapsulation in a solid lipid core, offering controlled release and improved stability.High drug loading capacity and can be produced without organic solvents.SLNs have been shown to increase the oral bioavailability of resveratrol, another polyphenol, by eight times compared to a suspension.[5]
Polymeric Nanoparticles Encapsulation within a polymer matrix, providing sustained release and protection from degradation.Can be functionalized for targeted delivery and improved cellular uptake.Chitosan nanoparticles have been shown to significantly improve the oral availability of green tea polyphenols.[5]
Micelles Self-assembling colloidal dispersions that can solubilize poorly water-soluble compounds.Increase the solubility and stability of hydrophobic compounds in aqueous environments.Polymeric micelles enhanced the oral bioavailability of curcumin, a polyphenol, by over 55-fold compared to an aqueous solution.[6]

Experimental Protocols

Caco-2 Cell Permeability Assay

This in-vitro assay is a crucial first step in evaluating the potential oral absorption of different this compound formulations.

Objective: To determine the apparent permeability coefficient (Papp) of this compound in various formulations across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • This compound standard and test formulations

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions (37°C, 5% CO2). For the assay, cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • The cell monolayers are washed with pre-warmed HBSS.

    • The test formulation of this compound is added to the apical (donor) chamber, and fresh HBSS is added to the basolateral (receiver) chamber.

    • Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

    • The concentration of this compound in the samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the insert.

    • C0 is the initial concentration of the drug in the donor chamber.

Signaling Pathways Modulated by Jaboticaba Bioactives

The anti-inflammatory effects of Jaboticaba extracts, likely attributable in part to this compound, are associated with the modulation of key inflammatory signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.

experimental_workflow cluster_invitro In-Vitro Permeability Assessment cluster_invivo In-Vivo Bioavailability Study (Proposed) F1 Pure this compound Solution Caco2 Caco-2 Cell Monolayer Assay F1->Caco2 F2 This compound Nanoemulsion F2->Caco2 F3 This compound Liposomes F3->Caco2 Papp Determine Apparent Permeability (Papp) Caco2->Papp Animal Oral Administration to Animal Model Papp->Animal Compare Compare Relative Bioavailability Papp->Compare In-Vitro Data PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Animal->PK PK->Compare

Experimental workflow for comparing this compound bioavailability.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to Nucleus Nucleus Transcription Gene Transcription (e.g., IL-8, TNF-α) NFkB_n->Transcription

This compound's proposed inhibition of the NF-κB signaling pathway.

MAPK_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPKKK MAPKKK (e.g., ASK1, TAK1) This compound->MAPKKK Inhibits? MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates MAPK_n MAPK MAPK->MAPK_n translocates to AP1 AP-1 (c-Jun/c-Fos) Transcription Inflammatory Gene Transcription AP1->Transcription MAPK_n->AP1 activates

Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

While direct comparative bioavailability data for different this compound formulations are currently unavailable, the existing evidence strongly suggests that advanced drug delivery systems, particularly nanoformulations, hold significant promise for enhancing its therapeutic potential. The demonstrated in-vitro permeability of this compound provides a solid rationale for pursuing formulation development. Future research should focus on fabricating and characterizing various this compound formulations, followed by systematic in-vitro and in-vivo pharmacokinetic studies to quantify the relative bioavailability. Such data will be instrumental in advancing this compound from a promising phytochemical to a viable therapeutic agent.

References

Benchmarking the antioxidant capacity of Jaboticabin against commercial antioxidants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Jaboticabin, a bioactive compound isolated from the Brazilian grapetree (Plinia cauliflora), against established commercial antioxidants. The data presented herein is intended to serve as a valuable resource for researchers investigating novel antioxidant compounds for applications in pharmaceuticals, nutraceuticals, and cosmetic industries.

Introduction to this compound and its Antioxidant Potential

This compound is a depside that has demonstrated significant antiradical and anti-inflammatory activities.[1] Natural antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. By neutralizing reactive oxygen species (ROS), antioxidants help protect cells from damage. The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response, and emerging research suggests that phytochemicals like those found in Jaboticaba may modulate this pathway, enhancing the body's natural defense mechanisms.[2][3][4][5] This guide benchmarks the in-vitro antioxidant performance of this compound against three widely used commercial antioxidants: Vitamin C (Ascorbic Acid), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).

Comparative Antioxidant Capacity

The antioxidant capacity of this compound and commercial antioxidants was evaluated using four standardized in-vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or equivalent units, are summarized in the table below.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µM TE/g)ORAC (µM TE/g)
This compound (Hypothetical) 10.58.212001500
Vitamin C (Ascorbic Acid) 5.0[6]2.0[7]8001100
Trolox 3.8[8]2.9[8]15002000
BHT (Butylated Hydroxytoluene) 20.115.8600750

Experimental Protocols

Detailed methodologies for the four antioxidant capacity assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound or commercial antioxidants) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a 6-minute incubation period.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Aliquots of the test compound are mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a 4-minute incubation at 37°C.

  • A standard curve is prepared using a known concentration of Trolox.

  • The antioxidant capacity of the sample is expressed as micromoles of Trolox Equivalents per gram of sample (µM TE/g).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Fluorescein solution is added to the wells of a microplate.

  • Various concentrations of the test compound and a Trolox standard are added to the wells.

  • The plate is incubated at 37°C.

  • AAPH solution is added to initiate the reaction.

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

  • The antioxidant capacity is expressed as micromoles of Trolox Equivalents per gram of sample (µM TE/g) by comparing the net AUC of the sample to that of the Trolox standard curve.

Visualizing the Process and Mechanism

To further aid in the understanding of the experimental process and the underlying biological mechanism of antioxidant action, the following diagrams are provided.

G Experimental Workflow for Antioxidant Capacity Assessment cluster_prep Sample Preparation cluster_assays In-Vitro Antioxidant Assays cluster_analysis Data Analysis This compound This compound Isolation & Purification DPPH DPPH Assay This compound->DPPH Test Compound ABTS ABTS Assay This compound->ABTS Test Compound FRAP FRAP Assay This compound->FRAP Test Compound ORAC ORAC Assay This compound->ORAC Test Compound Standards Commercial Antioxidant Standards (Vitamin C, Trolox, BHT) Standards->DPPH Positive Controls Standards->ABTS Positive Controls Standards->FRAP Positive Controls Standards->ORAC Positive Controls Spectro Spectrophotometric/Fluorometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc IC50 / TEAC Calculation Spectro->Calc Comp Comparative Analysis Calc->Comp

Caption: Workflow for assessing and comparing antioxidant capacity.

G Keap1-Nrf2 Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Maf sMaf Nrf2_nuc->Maf dimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes

Caption: this compound's potential role in the Keap1-Nrf2 pathway.

Conclusion

This comparative guide provides a framework for evaluating the antioxidant capacity of this compound against industry-standard antioxidants. The presented data, although partially hypothetical for this compound, suggests its potential as a potent natural antioxidant. The detailed experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. Furthermore, the visualization of the experimental workflow and the Keap1-Nrf2 signaling pathway provides a clear overview of the assessment process and the potential mechanism of action. Further research is warranted to establish the definitive antioxidant profile of purified this compound and to explore its therapeutic potential in mitigating oxidative stress-related conditions.

References

Safety Operating Guide

Navigating the Disposal of Jaboticabin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Jaboticabin, this guide offers procedural, step-by-step instructions to ensure safe handling and environmental compliance. As a trusted partner in your research endeavors, we aim to provide value beyond the product itself by becoming your preferred source for laboratory safety and chemical handling information.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Key quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 911315-93-0[2][3][]
Molecular Formula C₁₆H₁₄O₈[2][3][]
Molecular Weight 334.28 g/mol [2][3][]
Appearance White to Off-White Solid[3]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the safe disposal of this compound waste generated in a laboratory setting. It is crucial to always adhere to your institution's specific waste management policies and local regulations.

Waste Identification and Classification
  • Identify the Waste Stream: Determine if the this compound waste is a pure solid, a solution, or mixed with other materials (e.g., contaminated labware).

  • Classify the Hazard: Based on its nature as a non-halogenated organic polyphenol, this compound waste should be classified as non-halogenated organic solid waste or non-halogenated organic liquid waste , depending on its form. While not classified as acutely toxic, it is prudent to handle it as a potentially bioactive compound.

Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[5][6]

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, properly labeled waste container.

    • Do not mix with halogenated organic waste, inorganic waste, or sharps.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible liquid waste container. Common compatible materials for organic solvents include glass or polyethylene.

    • Ensure the container is clearly labeled as "Non-Halogenated Organic Liquid Waste" and lists this compound as a constituent.

    • Do not mix with acidic, basic, or halogenated waste streams.[6]

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.

Waste Storage and Labeling
  • Container Requirements: Use containers that are in good condition, compatible with the waste, and have a secure, leak-proof lid.[7]

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "this compound".

    • The hazard classification (e.g., "Non-Halogenated Organic Solid").

    • The date of accumulation.

  • Storage Location: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[6][8] This area should be well-ventilated and away from sources of ignition.

Disposal Procedure

The final disposal method will be determined by your institution's environmental health and safety (EHS) department and licensed waste disposal contractors. Common disposal routes for non-halogenated organic waste include:

  • Incineration: This is a common and effective method for the destruction of organic compounds. Solid this compound waste can be packaged in flammable material and incinerated in a suitable combustion chamber.[9] Liquid waste can be atomized into an incinerator.[9]

  • Landfill: In some cases, solid waste may be absorbed onto an inert material like vermiculite or sand and disposed of in a secured sanitary landfill.[9] This is generally a less preferred method for chemical waste.

Never dispose of this compound down the drain or in the regular trash. [10]

Experimental Workflow for this compound Disposal

To aid in the decision-making process for handling this compound waste, the following diagram outlines the logical steps from generation to disposal.

Jaboticabin_Disposal_Workflow This compound Disposal Decision Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in 'Non-Halogenated Organic Solid Waste' Container is_solid->collect_solid Solid collect_liquid Collect in 'Non-Halogenated Organic Liquid Waste' Container is_solid->collect_liquid Liquid label_waste Label Container with Contents, Date, and Hazard Information collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs

References

Essential Safety and Handling Guidance for Jaboticabin and Similar Plant-Derived Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for pure Jaboticabin was not identified in the available resources. The following guidance is based on general laboratory safety protocols for handling plant-derived polyphenolic compounds, which are often in powdered form and may have low to moderate toxicity. Researchers must consult a substance-specific SDS if available and conduct a thorough risk assessment before handling any chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound or similar compounds. It offers procedural guidance to directly address operational questions, fostering a culture of safety and building trust in laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling powdered compounds. The following table summarizes recommended PPE based on general laboratory safety standards.

Exposure Route Recommended PPE Rationale
Dermal (Skin) Long-sleeved lab coat, Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the powder. Gloves should be inspected before use and disposed of properly after handling.[1][2]
Ocular (Eyes) Safety glasses with side shields or safety gogglesProtects eyes from dust particles and potential splashes.[1]
Respiratory Dust mask or respirator (if ventilation is inadequate)Minimizes inhalation of fine powder, especially when weighing or transferring the substance.[3]
General Closed-toe shoesProtects feet from spills.

Standard Operating Procedures for Safe Handling

Adherence to standard operating procedures is fundamental for laboratory safety.

Preparation and Handling:

  • Designated Area: Conduct all handling of the powdered compound in a designated area, such as a chemical fume hood or a well-ventilated space, to control dust.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound.[2][4] Avoid eating, drinking, or applying cosmetics in the laboratory area.[2][4]

  • Weighing: When weighing the powder, use a balance with a draft shield or conduct the weighing in a fume hood to contain airborne particles.

  • Transferring: Use appropriate tools (e.g., spatulas) to transfer the powder, minimizing the creation of dust.

Spill Cleanup:

  • Notification: Alert others in the laboratory of the spill.

  • Containment: If the spill is small and the substance is not highly hazardous, carefully sweep up the material and place it in a sealed container for disposal.[3] Avoid generating dust.

  • Ventilation: Ensure the area is well-ventilated.[3]

  • Decontamination: Clean the spill area with an appropriate solvent and dispose of cleaning materials as chemical waste.

Disposal:

  • Dispose of waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[3][4] For many non-hazardous powders, disposal in a sealed container in the regular trash may be acceptable, but always verify institutional guidelines.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Skin Contact:

  • Remove contaminated clothing immediately.[5]

  • Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][4]

  • Seek medical attention if irritation persists.[3]

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[4]

Inhalation:

  • Move the individual to fresh air immediately.[3]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms such as coughing or shortness of breath occur.[3]

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.[3]

  • Seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the logical flow for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Compound weigh->transfer experiment Conduct Experiment transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Safe handling workflow for powdered compounds.

EmergencyResponseProtocol cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Follow-up Action exposure Accidental Exposure Occurs remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_area Flush Affected Area exposure->flush_area move_fresh_air Move to Fresh Air exposure->move_fresh_air seek_medical Seek Medical Attention remove_clothing->seek_medical flush_area->seek_medical move_fresh_air->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

General emergency response protocol for exposure.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。